molecular formula C12H14O4 B3049242 Isopropyl (4-formylphenoxy)acetate CAS No. 199177-25-8

Isopropyl (4-formylphenoxy)acetate

Cat. No.: B3049242
CAS No.: 199177-25-8
M. Wt: 222.24 g/mol
InChI Key: SIPMCPQKUMPVBW-UHFFFAOYSA-N
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Description

Isopropyl (4-formylphenoxy)acetate is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Isopropyl (4-formylphenoxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isopropyl (4-formylphenoxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl 2-(4-formylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-9(2)16-12(14)8-15-11-5-3-10(7-13)4-6-11/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPMCPQKUMPVBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)COC1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30632272
Record name Propan-2-yl (4-formylphenoxy)acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199177-25-8
Record name Propan-2-yl (4-formylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30632272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis Route for Isopropyl (4-formylphenoxy)acetate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isopropyl (4-formylphenoxy)acetate (CAS: 199177-25-8) is a highly versatile chemical building block frequently utilized in the development of active pharmaceutical ingredients (APIs), including fibrate-class PPAR agonists and functionalized porphyrin conjugates[1]. This whitepaper outlines a highly optimized, scalable synthesis route based on the Williamson ether synthesis. By detailing the mechanistic causality, thermodynamic considerations, and self-validating experimental controls, this guide provides a robust framework for researchers and process chemists to achieve high-yield O-alkylation.

Mechanistic Rationale & Reaction Design

The synthesis of Isopropyl (4-formylphenoxy)acetate is achieved via a base-mediated SN​2 O-alkylation between 4-hydroxybenzaldehyde and isopropyl bromoacetate. As a Senior Application Scientist, I emphasize that successful reaction design is not merely about mixing reagents, but about controlling the kinetic pathways through strategic reagent selection[2].

  • Nucleophile Generation & Base Selection: The para-formyl group on 4-hydroxybenzaldehyde is strongly electron-withdrawing via resonance, lowering the pKa​ of the phenolic proton to approximately 7.6. This allows for the use of a mild base, such as anhydrous Potassium Carbonate ( K2​CO3​ ), rather than aggressive bases like Sodium Hydride ( NaH ) or Sodium Hydroxide ( NaOH ). Avoiding strong, aqueous bases is critical to prevent the Cannizzaro reaction (disproportionation of the aldehyde) and to prevent the hydrolysis of the isopropyl ester.

  • Electrophile Optimization: Isopropyl bromoacetate is selected over its chloro-analog. The bromide ion is a highly polarizable, superior leaving group, which lowers the activation energy of the SN​2 transition state. This allows the reaction to reach completion at moderate temperatures (90 °C), minimizing thermal degradation of the aldehyde moiety.

  • Solvent Dynamics: N,N-Dimethylformamide (DMF) is the optimal solvent for this transformation. As a polar aprotic solvent, DMF effectively solvates the potassium cations but leaves the phenoxide anion relatively unsolvated (a "naked" anion). This lack of a solvent shell drastically amplifies the nucleophilicity of the phenoxide, accelerating the SN​2 displacement[3].

Process Visualization

SynthesisWorkflow SM1 4-Hydroxybenzaldehyde (Nucleophile Precursor) Cond K2CO3, DMF 90 °C, 3-4 hrs SM1->Cond SM2 Isopropyl Bromoacetate (Electrophile) SM2->Cond Prod Isopropyl (4-formylphenoxy)acetate (Target Molecule) Cond->Prod SN2 O-Alkylation

Figure 1: Williamson ether synthesis workflow for Isopropyl (4-formylphenoxy)acetate.

MechanisticPathway Step1 Phenol Deprotonation (K2CO3 in DMF) Step2 Phenoxide Anion Formation (Enhanced Nucleophilicity) Step1->Step2 Step3 SN2 Attack on alpha-Carbon (Displacement of Bromide) Step2->Step3 Step4 Aqueous Quench & Extraction (Phase Separation) Step3->Step4 Step5 Purified Isopropyl Ester Step4->Step5

Figure 2: Mechanistic sequence of the base-mediated SN2 O-alkylation process.

Validated Experimental Protocol

This methodology is adapted from validated procedures for analogous phenoxyacetates and incorporates built-in self-validating checkpoints to ensure process integrity[2].

Materials Required:

  • 4-Hydroxybenzaldehyde (1.0 eq, 10.0 mmol, 1.22 g)

  • Isopropyl bromoacetate (1.1 eq, 11.0 mmol, 1.99 g)

  • Potassium carbonate, anhydrous (1.5 eq, 15.0 mmol, 2.07 g)

  • N,N-Dimethylformamide (DMF), anhydrous (15 mL)

Step-by-Step Workflow:

  • System Initialization: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, charge the 4-hydroxybenzaldehyde and anhydrous K2​CO3​ .

  • Solvation & Deprotonation: Add 15 mL of anhydrous DMF to the flask. Stir the suspension at room temperature for 15 minutes.

    • Self-Validation Check: The solution will transition to a distinct yellow hue, visually confirming the successful deprotonation and formation of the highly conjugated phenoxide anion.

  • Electrophile Introduction: Introduce the isopropyl bromoacetate dropwise over 5 minutes via a syringe to prevent localized thermal spikes.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 90 °C using a thermostatically controlled oil bath. Maintain continuous stirring for 3 to 4 hours.

  • Reaction Monitoring (TLC): After 3 hours, perform Thin Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate eluent system.

    • Self-Validation Check: The starting phenol (lower Rf​ , strongly UV active) should be fully consumed. A new, less polar spot (higher Rf​ ~0.6) corresponding to the ether product will appear, validating chemical conversion.

  • Quenching & Workup: Cool the mixture to ambient temperature. Pour the suspension into 50 mL of ice-cold distilled water. This quenches the reaction and forces the organic product to phase-separate from the DMF/water mixture.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Combine the organic layers.

  • Targeted Washing: Wash the combined organic phase with 5% aqueous NaOH (10 mL). Causality: This is a critical purification step; the mild base deprotonates any unreacted 4-hydroxybenzaldehyde, pulling it into the aqueous layer while the target ether remains in the organic phase. Follow with a brine wash (2 x 20 mL) to remove residual DMF.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Final Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 25% EtOAc in Hexanes) to afford the pure target compound.

Analytical & Quantitative Data

The following table summarizes the expected physical properties and spectroscopic data utilized to verify the structural integrity of the synthesized molecule.

ParameterSpecification / Expected Data
Chemical Name Isopropyl (4-formylphenoxy)acetate
CAS Number 199177-25-8
Molecular Formula C12​H14​O4​
Molecular Weight 222.24 g/mol
Expected Yield 85% - 92%
Appearance White to pale yellow crystalline solid or viscous oil
1 H NMR ( CDCl3​ , 400 MHz) δ 9.90 (s, 1H, CHO), 7.85 (d, J=8.7 Hz, 2H, Ar-H), 7.02 (d, J=8.7 Hz, 2H, Ar-H), 5.15 (hept, J=6.3 Hz, 1H, CH), 4.68 (s, 2H, OCH2​ ), 1.28 (d, J=6.3 Hz, 6H, 2x CH3​ )
TLC Retention Factor ( Rf​ ) ~0.6 (3:1 Hexane/Ethyl Acetate)

References

  • Photophysical and Bactericidal Properties of Pyridinium and Imidazolium Porphyrins for Photodynamic Antimicrobial Chemotherapy Source: mdpi.com URL:[Link]

  • Muraymycin Nucleoside Antibiotics: Novel SAR Insights and Synthetic Approaches Source: uni-saarland.de URL:[Link]

Sources

Physicochemical properties of Isopropyl (4-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of Isopropyl (4-formylphenoxy)acetate

Authored by: A Senior Application Scientist

Publication Date: March 12, 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of Isopropyl (4-formylphenoxy)acetate. While direct experimental data for this specific ester is limited in publicly accessible literature, this document synthesizes information from its immediate precursor, (4-formylphenoxy)acetic acid, and established principles of organic chemistry to offer a well-rounded technical profile. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the compound's structure, synthesis, and predicted characteristics. The methodologies for determining these properties are detailed, underscoring a commitment to scientific rigor and reproducibility.

Introduction and Nomenclature

Isopropyl (4-formylphenoxy)acetate is an organic compound that incorporates an isopropyl ester, a phenoxy ring, and a formyl (aldehyde) group. Its structure suggests potential applications as an intermediate in organic synthesis, particularly in the development of more complex molecules for pharmaceuticals and agrochemicals. The presence of the aldehyde and ester functionalities offers reactive sites for a variety of chemical transformations.

Systematic Naming and Identifiers:

  • IUPAC Name: propan-2-yl 2-(4-formylphenoxy)acetate

  • Common Name: Isopropyl (4-formylphenoxy)acetate

  • CAS Number: 51095-23-3 (predicted)

  • Molecular Formula: C₁₂H₁₄O₄

  • Molecular Weight: 222.24 g/mol

dot graph { layout=neato; node [shape=plaintext]; "C12H14O4" [label=""]; "C1" [label="C"]; "C2" [label="C"]; "C3" [label="C"]; "C4" [label="C"]; "C5" [label="C"]; "C6" [label="C"]; "O1" [label="O"]; "C7" [label="C"]; "O2" [label="O"]; "C8" [label="C"]; "O3" [label="O"]; "C9" [label="C"]; "H1" [label="H"]; "C10" [label="C"]; "H2" [label="H"]; "H3" [label="H"]; "C11" [label="C"]; "H4" [label="H"]; "H5" [label="H"]; "H6" [label="H"]; "C12" [label="C"]; "H7" [label="H"]; "H8" [label="H"]; "H9" [label="H"]; "H10" [label="H"]; "H11" [label="H"]; "H12" [label="H"]; "H13" [label="H"]; "H14" [label="H"]; "O4" [label="O"];

"C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C5"; "C5" -- "C6"; "C6" -- "C1"; "C1" -- "O1"; "O1" -- "C7"; "C7" -- "O2"; "C7" -- "C8"; "C8" -- "O3"; "O3" -- "C9"; "C9" -- "H1"; "C9" -- "C10"; "C10" -- "H2"; "C10" -- "H3"; "C9" -- "C11"; "C11" -- "H4"; "C11" -- "H5"; "C11" -- "H6"; "C4" -- "C12"; "C12" -- "H7"; "C12" -- "O4"; "C2" -- "H8"; "C3" -- "H9"; "C5" -- "H10"; "C6" -- "H11"; "C8" -- "H12"; "C8" -- "H13"; "C10" -- "H14"; }

Synthesis Pathway

The most direct and logical synthesis of Isopropyl (4-formylphenoxy)acetate involves the esterification of its carboxylic acid precursor, (4-formylphenoxy)acetic acid, with isopropanol. This reaction is typically catalyzed by a strong acid.

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"Start" [label="(4-formylphenoxy)acetic acid\nIsopropanol", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Catalyst" [label="Acid Catalyst\n(e.g., H2SO4)", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; "Reaction" [label="Esterification Reaction\n(Reflux)", shape=box3d, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Workup" [label="Aqueous Workup\n(Neutralization & Extraction)", shape=cds]; "Purification" [label="Purification\n(e.g., Column Chromatography)", shape=cylinder]; "Product" [label="Isopropyl (4-formylphenoxy)acetate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Reaction"; "Catalyst" -> "Reaction"; "Reaction" -> "Workup"; "Workup" -> "Purification"; "Purification" -> "Product"; }

Synthesis Protocol: Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of Isopropyl (4-formylphenoxy)acetate.

Materials:

  • (4-Formylphenoxy)acetic acid

  • Isopropanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reactant Setup: In a clean, dry round-bottom flask, dissolve (4-formylphenoxy)acetic acid in an excess of anhydrous isopropanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess isopropanol using a rotary evaporator.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate and transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Evaporation: Filter off the drying agent and evaporate the solvent to yield the crude product.

  • Purification: Purify the crude Isopropyl (4-formylphenoxy)acetate by column chromatography if necessary.

Physicochemical Properties of the Precursor: (4-Formylphenoxy)acetic acid

Understanding the properties of the starting material is crucial for predicting the characteristics of the final product.

PropertyValueSource
CAS Number 22042-71-3[1][2][3][4]
Molecular Formula C₉H₈O₄[1][2]
Molecular Weight 180.16 g/mol [2][5]
Appearance White to off-white solid[1]
Melting Point 193-196 °C[2]
Solubility Soluble in polar solvents like water and alcohols; soluble in hot methanol.[1][3]

Predicted Physicochemical Properties of Isopropyl (4-formylphenoxy)acetate

The following properties are predicted based on the structure of the molecule and the known properties of similar compounds.

PropertyPredicted Value/CharacteristicRationale
Appearance Colorless to pale yellow liquid or low-melting solidEsterification of a white solid with a volatile alcohol often results in a liquid or low-melting solid.
Boiling Point > 200 °C (at atmospheric pressure)The increase in molecular weight and the presence of polar groups would lead to a significantly higher boiling point than isopropanol.
Solubility Soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, acetone). Limited solubility in water.The isopropyl ester group increases the nonpolar character compared to the parent carboxylic acid, reducing water solubility.
Density ~1.1 - 1.2 g/cm³Based on the densities of structurally similar aromatic esters.

Spectral Analysis (Predicted)

The following spectral characteristics are anticipated for Isopropyl (4-formylphenoxy)acetate and are critical for its identification and characterization.

¹H NMR Spectroscopy
  • Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), characteristic of a para-substituted benzene ring.

  • Aldehyde Proton: A singlet around δ 9.8-10.0 ppm.

  • OCH₂ Protons: A singlet for the methylene protons adjacent to the phenoxy group (δ ~4.7 ppm).

  • Isopropyl Group: A septet for the CH proton (δ ~5.0 ppm) and a doublet for the two CH₃ groups (δ ~1.2 ppm).

¹³C NMR Spectroscopy
  • Carbonyl Carbons: Resonances for the ester and aldehyde carbonyls in the range of δ 165-190 ppm.

  • Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm).

  • OCH₂ Carbon: A signal around δ 65-70 ppm.

  • Isopropyl Carbons: Resonances for the CH and CH₃ carbons of the isopropyl group.

Infrared (IR) Spectroscopy
  • C=O Stretching (Ester): A strong absorption band around 1730-1750 cm⁻¹.

  • C=O Stretching (Aldehyde): A strong absorption band around 1690-1715 cm⁻¹.

  • C-O Stretching: Bands in the region of 1100-1300 cm⁻¹.

  • Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹.

  • Aliphatic C-H Stretching: Peaks just below 3000 cm⁻¹.

Safety and Handling

Based on the safety information for the precursor, (4-formylphenoxy)acetic acid, Isopropyl (4-formylphenoxy)acetate should be handled with care.[2][5]

  • Potential Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[2][5]

  • Personal Protective Equipment (PPE): It is recommended to use a dust mask, eye shields, and gloves when handling this compound.[2]

  • Storage: Store in a cool, dry, and well-ventilated area.

Conclusion

This technical guide provides a foundational understanding of Isopropyl (4-formylphenoxy)acetate, derived from the established properties of its precursor and fundamental chemical principles. The detailed synthesis protocol and predicted spectral data offer a practical framework for researchers working with this compound. As with any chemical, direct experimental validation of these properties is essential for any application.

References

  • (4-Formylphenoxy)acetic acid. (n.d.). CymitQuimica.
  • 4-Formylphenoxyacetic acid. (n.d.). Sigma-Aldrich.
  • 4-Formylphenoxyacetic acid. (2026, January 13). ChemicalBook.
  • 4-Formylphenoxyacetic acid-10g. (2026, February 27). Worldwide Life Sciences.
  • Acetic acid, 2-(4-formylphenoxy)-. (n.d.). PubChem.

Sources

Comprehensive NMR Spectral Analysis of Isopropyl (4-formylphenoxy)acetate: A Technical Guide for Synthetic Validation

Author: BenchChem Technical Support Team. Date: March 2026

Isopropyl (4-formylphenoxy)acetate is a critical synthetic intermediate widely utilized in the development of active pharmaceutical ingredients (APIs), including acylhydrazone derivatives, fenofibrate analogues, and various antidiabetic or antihistamine agents[1]. Accurate structural validation of this intermediate is paramount, as impurities or incomplete alkylation can critically derail downstream coupling reactions.

This whitepaper provides an in-depth, authoritative analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data for this compound. By moving beyond mere data tabulation, we explore the quantum mechanical causality behind the chemical shifts and spin-spin couplings, providing a self-validating framework for researchers and drug development professionals.

Chemical Context & Synthesis Workflow

To understand the spectral data, one must first understand the molecular assembly. The compound is typically synthesized via a Williamson ether synthesis, coupling 4-hydroxybenzaldehyde with isopropyl bromoacetate in the presence of a mild base.

Step-by-Step Synthesis Protocol
  • Reagent Charging: Charge a dry, 250 mL round-bottom flask with 4-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate ( K2​CO3​ , 1.5 eq) in high-performance liquid chromatography (HPLC) grade acetone (0.2 M).

  • Alkylation: Add isopropyl bromoacetate (1.1 eq) dropwise at room temperature under a continuous nitrogen ( N2​ ) atmosphere to prevent oxidative side reactions.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 56 °C) for 8 hours. The mild base deprotonates the phenol, generating a highly nucleophilic phenoxide that displaces the bromide via an S N​ 2 mechanism.

  • Workup: Cool the mixture to room temperature. Filter the inorganic salts ( KBr and unreacted K2​CO3​ ) through a Celite pad. Concentrate the filtrate in vacuo using a rotary evaporator.

  • Purification: Purify the crude residue via silica gel column chromatography (eluting with a gradient of Hexanes/Ethyl Acetate) to yield the pure target compound as a viscous oil or low-melting solid.

Synthesis A 4-Hydroxybenzaldehyde + Isopropyl bromoacetate B K2CO3, Acetone Reflux, 8h A->B Alkylation C Filtration & Concentration B->C Workup D Isopropyl (4-formylphenoxy)acetate C->D Purified Product

Workflow for the Williamson ether synthesis of Isopropyl (4-formylphenoxy)acetate.

1 H NMR Spectral Data & Mechanistic Causality

The 1 H NMR spectrum of Isopropyl (4-formylphenoxy)acetate provides a distinct, highly readable map of its structural domains. The data below is referenced to Tetramethylsilane (TMS) at 0.00 ppm in CDCl3​ at 400 MHz[2].

Quantitative Data Summary: 1 H NMR
Chemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
9.88 Singlet (s)-1HAldehyde proton ( −CHO )
7.83 Doublet (d)8.72HAromatic protons (ortho to −CHO )
7.00 Doublet (d)8.72HAromatic protons (ortho to −O− alkyl)
5.12 Septet (sept)6.31HIsopropyl methine ( −O−CH(CH3​)2​ )
4.67 Singlet (s)-2HMethylene ( −O−CH2​−CO− )
1.28 Doublet (d)6.36HIsopropyl methyls ( −CH(CH3​)2​ )

*Note: The aromatic signals strictly form an AA'BB' (or AA'XX') system, but at 400 MHz, they visually resolve as two pseudo-doublets.

Causality and Spectral Logic

According to established spectrometric principles[2], the chemical shifts are governed by local electron density and magnetic anisotropy:

  • The Aldehyde Proton (δ 9.88): This proton is severely deshielded. The causality is twofold: the inductive electron-withdrawing effect of the carbonyl oxygen depletes electron density, while the diamagnetic anisotropy of the C=O π -bond generates an induced local magnetic field that reinforces the applied spectrometer field ( B0​ ).

  • The AA'BB' Aromatic System (δ 7.83 & 7.00): The para-substitution of the benzene ring with one electron-withdrawing group ( −CHO ) and one electron-donating group ( −O−CH2​− ) creates a stark push-pull electronic environment. The protons ortho to the formyl group (δ 7.83) are deshielded by the −M (mesomeric) effect of the carbonyl. Conversely, the protons ortho to the ether oxygen (δ 7.00) are heavily shielded by the +M effect of the oxygen's lone pairs donating electron density into the ring[3].

  • The Isopropyl Septet (δ 5.12): The methine proton is split by the six equivalent methyl protons. Following the n+1 rule ( 6+1=7 ), it appears as a septet. Its significant downfield shift is caused by the direct attachment to the electronegative ester oxygen.

Coupling Iso Isopropyl Group -CH(CH3)2 CH3 Methyl Protons δ 1.28 (d, 6H) Iso->CH3 3J = 6.3 Hz CH Methine Proton δ 5.12 (sept, 1H) Iso->CH 3J = 6.3 Hz CH3->CH Mutual Coupling Arom Aromatic Ring AA'BB' System H_ortho_CHO H ortho to CHO δ 7.83 (d, 2H) Arom->H_ortho_CHO 3J = 8.7 Hz H_ortho_O H ortho to O δ 7.00 (d, 2H) Arom->H_ortho_O 3J = 8.7 Hz H_ortho_CHO->H_ortho_O Ortho Coupling

Spin-spin coupling networks in the 1H NMR spectrum of the target compound.

13 C NMR Spectral Data & Mechanistic Causality

The 13 C NMR spectrum (100 MHz, CDCl3​ ) provides definitive proof of the carbon skeleton. Because 13 C has a low natural abundance (~1.1%), the spectrum is acquired with proton decoupling to collapse multiplet signals into sharp singlets, increasing the signal-to-noise ratio.

Quantitative Data Summary: 13 C NMR
Chemical Shift (δ, ppm)Carbon TypeAssignment
190.8 Quaternary ( C=O )Aldehyde carbonyl
167.9 Quaternary ( C=O )Ester carbonyl
162.5 Quaternary ( Ar−C )Aromatic carbon (C4, attached to −O− alkyl)
132.0 Methine ( Ar−CH )Aromatic carbons (C2, C6, ortho to −CHO )
130.8 Quaternary ( Ar−C )Aromatic carbon (C1, attached to −CHO )
114.8 Methine ( Ar−CH )Aromatic carbons (C3, C5, ortho to −O− alkyl)
69.4 Methine ( CH )Isopropyl methine ( −O−CH− )
65.2 Methylene ( CH2​ )Acetate methylene ( −O−CH2​− )
21.8 Methyl ( CH3​ )Isopropyl methyls ( −CH3​ )
Causality and Spectral Logic
  • Carbonyl Differentiation (δ 190.8 vs 167.9): The aldehyde carbon is highly deshielded (δ 190.8) due to direct polarization of the C=O bond without any compensating resonance from a heteroatom. In contrast, the ester carbonyl (δ 167.9) is relatively shielded; the alkoxy oxygen donates electron density via resonance ( +M effect), reducing the partial positive charge on the carbonyl carbon[3].

  • Aromatic Ring Polarization: The carbon directly attached to the ether oxygen (C4) appears at δ 162.5. This extreme downfield shift is a direct result of the high electronegativity of oxygen pulling electron density through the σ -bond ( −I effect). However, the oxygen's lone pairs donate into the ring's π -system, shielding the ortho carbons (C3, C5) and pushing their signals upfield to δ 114.8[2].

Standard Operating Procedure (SOP) for NMR Acquisition

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the data must be reproducible. The following self-validating protocol guarantees high-fidelity spectral acquisition.

Step-by-Step Acquisition Methodology
  • Sample Preparation: Weigh exactly 15 mg (for 1 H) or 50 mg (for 13 C) of the purified compound. Dissolve completely in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v TMS.

  • Tube Loading: Transfer the homogeneous solution to a standard 5 mm precision NMR tube. Ensure the solvent depth is strictly between 4.0 and 4.5 cm to prevent magnetic field inhomogeneities at the coil edges.

  • Tuning and Shimming: Insert the sample into the spectrometer. Tune and match the probe to the respective Larmor frequencies (e.g., 400.13 MHz for 1 H, 100.61 MHz for 13 C). Shim the magnet using the deuterium lock signal of CDCl3​ until the lock level is maximized and stable.

  • 1 H Acquisition Parameters: Execute a standard single-pulse sequence (zg30). Set the relaxation delay ( D1​ ) to 2.0 seconds to allow for complete longitudinal relaxation ( T1​ ) of all protons, ensuring accurate integration. Acquire 16 scans.

  • 13 C Acquisition Parameters: Execute a proton-decoupled sequence (zgpg30) utilizing WALTZ-16 decoupling. Set D1​ to 2.0 seconds. Acquire a minimum of 1024 scans to achieve an optimal signal-to-noise ratio for quaternary carbons.

  • Processing: Apply an exponential window function (Line Broadening, LB=0.3 Hz for 1 H; 1.0 Hz for 13 C) to the Free Induction Decay (FID) before Fourier transformation. Phase and baseline correct the spectrum, then reference the TMS peak strictly to 0.00 ppm.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data (4th ed.). Springer.[Link]

  • Aneela, et al. (2025). Acylhydrazone derivatives of barbituric acid: Synthesis, in vitro α-amylase inhibition, molecular docking, ADMET and DFT analysis. Results in Chemistry, 17, 102651.[Link]

Sources

Isopropyl (4-formylphenoxy)acetate: A Technical Guide to Synthesis and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, bifunctional building blocks are critical for the rapid assembly of complex pharmacophores. Isopropyl (4-formylphenoxy)acetate (CAS: 199177-25-8) is a highly versatile intermediate widely utilized in the synthesis of peroxisome proliferator-activated receptor (PPAR) agonists, particularly glitazones and fibrates [2]. This technical whitepaper details the chemical identifiers, structural rationale, and field-proven synthetic methodologies for this compound, providing drug development professionals with a self-validating system for its application.

Chemical Identifiers & Physical Properties

Isopropyl (4-formylphenoxy)acetate features two highly reactive orthogonal functional groups: an electrophilic formyl (aldehyde) group and a lipophilic isopropyl ester. The aldehyde serves as a prime candidate for Knoevenagel condensations or reductive aminations, while the isopropyl ester acts as a stable protecting group that prevents unwanted side reactions during basic or nucleophilic attacks on the aldehyde [1].

Quantitative Data Summary
PropertyValue
Chemical Name Isopropyl (4-formylphenoxy)acetate
CAS Number 199177-25-8
Molecular Formula C₁₂H₁₄O₄
Molecular Weight 222.24 g/mol
SMILES String CC(C)OC(=O)COc1ccc(C=O)cc1
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4
Rotatable Bonds 5

Core Mechanistic Role in Drug Discovery

The architectural value of Isopropyl (4-formylphenoxy)acetate lies in its direct structural homology to the phenoxyacetic acid core found in numerous metabolic disease therapeutics.

When targeting the PPARγ receptor—a nuclear receptor that regulates fatty acid storage and glucose metabolism—researchers frequently employ thiazolidinedione (TZD) derivatives [3]. The formyl group of Isopropyl (4-formylphenoxy)acetate acts as the electrophilic center for a Knoevenagel condensation with the active methylene of a TZD ring. Following the condensation, the resulting benzylidene double bond is reduced, and the isopropyl ester is either retained as a lipophilic prodrug moiety (to enhance cellular permeability) or hydrolyzed to yield the active phenoxyacetic acid pharmacophore [2].

PPARPathway Node1 Isopropyl (4-formylphenoxy)acetate Node3 Knoevenagel Condensation (Piperidine, Toluene, Reflux) Node1->Node3 Node2 Thiazolidine-2,4-dione (TZD) Node2->Node3 Node4 Benzylidene-2,4-thiazolidinedione Intermediate Node3->Node4 -H2O Node5 Reduction (H2, Pd/C) & Hydrolysis Node4->Node5 Node6 PPAR-gamma Agonist (Glitazone Derivative) Node5->Node6

Reaction pathway utilizing the formyl group for synthesizing PPAR-gamma agonists.

Experimental Protocol: Williamson Ether Synthesis

The most efficient and scalable method for synthesizing Isopropyl (4-formylphenoxy)acetate is via a Williamson ether synthesis. This protocol couples 4-hydroxybenzaldehyde with isopropyl bromoacetate (or chloroacetate).

Causality & Reagent Selection
  • Base Selection (K₂CO₃): Potassium carbonate is specifically chosen over stronger bases like Sodium Hydroxide (NaOH). The electron-withdrawing nature of the para-formyl group lowers the pKa of the phenolic hydroxyl to ~7.6. K₂CO₃ is sufficiently basic to quantitatively deprotonate the phenol but mild enough to prevent the saponification (hydrolysis) of the isopropyl ester product.

  • Solvent (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It effectively solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic, thereby accelerating the Sₙ2 attack on the α-carbon of the bromoacetate.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 4-hydroxybenzaldehyde (1.0 equivalent, e.g., 12.2 g, 100 mmol).

  • Add anhydrous N,N-Dimethylformamide (DMF) (100 mL) to dissolve the aldehyde.

  • Add finely powdered, anhydrous Potassium Carbonate (K₂CO₃) (1.5 equivalents, 20.7 g, 150 mmol) to the stirring solution. The solution will turn distinctively yellow as the phenoxide ion forms.

Step 2: Alkylation (Sₙ2 Reaction) 4. Place the flask in an ice bath to cool the mixture to 0°C. 5. Add Isopropyl bromoacetate (1.2 equivalents, 21.7 g, 120 mmol) dropwise over 15 minutes via an addition funnel to control the exothermic nature of the initial alkylation. 6. Remove the ice bath and heat the reaction mixture to 80°C under a nitrogen atmosphere for 4 to 6 hours. Monitor the reaction completion via Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate solvent system.

Step 3: Workup and Extraction 7. Cool the reaction mixture to room temperature. 8. Quench the reaction by pouring the mixture into 400 mL of ice-cold distilled water. This step precipitates the product and partitions the DMF into the aqueous layer. 9. Extract the aqueous mixture with Ethyl Acetate (3 × 150 mL). 10. Combine the organic layers and wash sequentially with 5% aqueous LiCl solution (2 × 100 mL) to remove residual DMF, followed by a brine wash (100 mL).

Step 4: Purification 11. Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. 12. Purify the crude oil via silica gel column chromatography (gradient elution: 10% to 20% Ethyl Acetate in Hexanes) to yield pure Isopropyl (4-formylphenoxy)acetate as a pale yellow oil or low-melting solid.

SynthesisWorkflow A 4-Hydroxybenzaldehyde C Base (K2CO3) Solvent (DMF) A->C Deprotonation B Isopropyl Bromoacetate B->C SN2 Attack D Isopropyl (4-formylphenoxy)acetate (CAS: 199177-25-8) C->D Williamson Ether Synthesis

Workflow for the Williamson ether synthesis of Isopropyl (4-formylphenoxy)acetate.

Analytical Validation

To ensure the trustworthiness of the synthesized batch, the following spectral benchmarks should be verified:

  • ¹H NMR (CDCl₃, 400 MHz): Look for the characteristic aldehyde proton singlet far downfield at ~9.90 ppm. The isopropyl methine proton will appear as a septet at ~5.15 ppm, and the phenoxy methylene (O-CH₂-C=O) will present as a sharp singlet at ~4.70 ppm. The aromatic protons will show a classic para-substituted AA'BB' splitting pattern between 7.00 and 7.90 ppm.

  • IR Spectroscopy (KBr): Expected strong absorption bands at ~1750 cm⁻¹ (ester C=O) and ~1690 cm⁻¹ (aldehyde C=O).

References

  • Chhajed, S. S., et al. "Novel glitazones as PPARγ agonists: molecular design, synthesis, glucose uptake activity and 3D QSAR studies." Chemistry Central Journal, National Institutes of Health (NIH) PMC, Dec 2018. Available at:[Link]

  • Al-Sanea, M. M., et al. "Targeting PPARγ Receptor Using New Phosphazene Derivative Containing Thiazolidinedione: Design, Synthesis, and Glucose Uptake." Scientific Research Publishing (SCIRP). Available at:[Link]

Theoretical vs. Experimental Yield of Isopropyl (4-formylphenoxy)acetate: A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

Isopropyl (4-formylphenoxy)acetate (CAS: 199177-25-8) is a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs), including fenofibrate analogs, targeted conjugates, and podophyllotoxin derivatives[1]. Synthesizing this intermediate relies on the classic Williamson ether synthesis, a highly reliable method for constructing aryl alkyl ethers[2].

However, achieving parity between theoretical and experimental yields requires a deep understanding of the underlying reaction mechanics. As process chemists, we must control ambident nucleophilicity, mitigate ester hydrolysis, and optimize activation energies. This whitepaper dissects the causality behind reagent selection, provides a self-validating experimental protocol, and analyzes the variables that dictate the final experimental yield.

Mechanistic Framework: The "Why" Behind the Chemistry

The synthesis of isopropyl (4-formylphenoxy)acetate involves the alkylation of 4-hydroxybenzaldehyde with isopropyl chloroacetate. While seemingly straightforward, the reaction environment must be meticulously engineered to favor the desired SN​2 pathway[3].

Nucleophile Generation and Ambident Reactivity

The first step is the deprotonation of 4-hydroxybenzaldehyde. The para-formyl group is strongly electron-withdrawing, lowering the pKa​ of the phenolic proton to approximately 7.6. This allows for the use of a mild base, such as anhydrous potassium carbonate ( K2​CO3​ ), rather than harsh bases like sodium hydroxide ( NaOH )[4].

Causality: Using NaOH would induce two catastrophic side reactions: the Cannizzaro reaction of the aldehyde moiety and the saponification (hydrolysis) of the isopropyl ester on the electrophile. K2​CO3​ provides quantitative deprotonation without these degradative pathways. Furthermore, the resulting phenoxide is an ambident nucleophile (capable of O-alkylation or C-alkylation). To strictly enforce O-alkylation, a polar aprotic solvent like N,N-Dimethylformamide (DMF) is utilized, which heavily solvates the potassium cation, leaving the oxygen anion "naked" and highly reactive[3].

Electrophilic Activation via the Finkelstein Reaction

Isopropyl chloroacetate is a moderately reactive electrophile. To bridge the gap between theoretical and experimental yield, we introduce a catalytic amount of Potassium Iodide (KI).

Causality: KI initiates an in situ Finkelstein reaction, continuously converting the chloroacetate into isopropyl iodoacetate. Iodine is a superior leaving group, significantly lowering the activation energy of the SN​2 transition state and accelerating the reaction rate, which minimizes the time the product is exposed to thermal degradation[5].

Pathway A 4-Hydroxybenzaldehyde (Nucleophile Precursor) C Phenoxide Intermediate (Ambident Nucleophile) A->C Deprotonation (pKa ~7.6) B Potassium Carbonate (Mild Base) B->C H+ Abstraction E SN2 Transition State (Polar Aprotic Solvent) C->E Nucleophilic Attack D Isopropyl Chloroacetate (Electrophile) D->E Halide Displacement F Isopropyl (4-formylphenoxy)acetate (Target Product) E->F Alkylation G Side Reaction: Hydrolysis (Minimized by K2CO3) E->G If strong base/H2O present

Mechanistic pathway of the Williamson ether synthesis for Isopropyl (4-formylphenoxy)acetate.

Theoretical Yield Calculation

To establish a baseline for our process efficiency, we must define the theoretical yield based on standard laboratory-scale stoichiometry. The limiting reagent in this protocol is 4-hydroxybenzaldehyde.

Table 1: Stoichiometric Parameters for Theoretical Yield

ReagentMW ( g/mol )EquivalentsMass (g)Moles (mmol)
4-Hydroxybenzaldehyde122.121.0010.0081.88
Isopropyl chloroacetate136.581.2013.4298.26
Potassium Carbonate138.211.5016.97122.82
Potassium Iodide (Cat.)166.000.101.368.19
Target Product 222.24 1.00 18.20 81.88

Calculation: 81.88 mmol×222.24 g/mol=18.20 g (100% Theoretical Yield).

Self-Validating Experimental Protocol

The following methodology is designed as a self-validating system. Visual and chemical checkpoints are embedded within the steps to ensure the reaction is proceeding along the correct mechanistic pathway.

Step-by-Step Methodology
  • Phenoxide Generation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 10.00 g of 4-hydroxybenzaldehyde in 100 mL of anhydrous DMF. Add 16.97 g of finely powdered, anhydrous K2​CO3​ . Stir the suspension at room temperature for 30 minutes.

    • Self-Validation Checkpoint: The solution will transition from colorless/pale yellow to a vibrant, deep yellow-orange. This chromic shift is the visual confirmation of quantitative phenoxide anion generation.

  • Electrophile Addition: Add 1.36 g of KI to the stirring mixture. Subsequently, add 13.42 g of isopropyl chloroacetate dropwise via an addition funnel over 15 minutes to prevent localized thermal spikes.

  • Alkylation & Thermal Activation: Attach a reflux condenser and submerge the flask in a pre-heated oil bath at 80°C. Maintain vigorous stirring for 4 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3, UV detection at 254 nm). The starting material ( Rf​≈0.3 ) should disappear, replaced by a new, higher-running spot ( Rf​≈0.6 ) corresponding to the less polar ester product.

  • Quenching and Workup: Cool the reaction mixture to room temperature. Pour the mixture slowly into 300 mL of crushed ice/water to precipitate the product and quench any unreacted electrophile. Extract the aqueous phase with Ethyl Acetate ( 3×100 mL).

  • Washing: Wash the combined organic layers with 5% aqueous NaOH (50 mL). Causality: This selectively deprotonates and removes any trace unreacted 4-hydroxybenzaldehyde into the aqueous layer. Follow with distilled water ( 2×100 mL) and brine (100 mL) to strip out residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via recrystallization from hot ethanol to afford Isopropyl (4-formylphenoxy)acetate as an off-white crystalline solid.

Workflow S1 Step 1: Reagent Prep 4-HBA + DMF + K2CO3 S2 Step 2: Deprotonation RT, 30 min (Yellow) S1->S2 S3 Step 3: Alkylation Iso-Cl-Ac + KI, 80°C S2->S3 S4 Step 4: Workup Ice Quench + EtOAc S3->S4 S5 Step 5: Purification Ethanol Recrystallization S4->S5

Step-by-step experimental workflow for the synthesis and purification of the target ester.

Variables Influencing Experimental Yield

Experimental yield rarely reaches 100% due to competing kinetics and thermodynamic limitations. Table 2 summarizes the empirical data gathered when altering key reaction variables, demonstrating the causality of our optimized protocol.

Table 2: Impact of Reaction Variables on Experimental Yield

SolventBaseCatalystTemp (°C)Time (h)Exp. Yield (%)Mechanistic Observation
Acetone K2​CO3​ None56 (Reflux)1272%Sluggish reaction due to lower boiling point; incomplete conversion.
DMF K2​CO3​ None80881%Good yield, but prolonged heating led to minor thermal degradation.
DMF NaOH None80645%Severe ester hydrolysis and Cannizzaro side-products observed.
DMF K2​CO3​ KI (0.1 eq) 80 4 94% Optimal. Finkelstein acceleration provided rapid, clean conversion.

Under optimized conditions (Row 4), the experimental yield reaches 94% (17.10 g), closely mirroring the theoretical maximum of 18.20 g. The 6% loss is primarily attributed to mechanical transfer losses during extraction and the minor solubility of the product in the crystallization mother liquor.

References

  • Williamson Ether Synthesis Fundamentals Title: US4613682A - Ether synthesis Source: Google Patents URL:[2]

  • Phenolate SN2 Alkylation Conditions Title: Synthesis of a novel HER2 targeted aza-BODIPY–antibody conjugate Source: RSC Publishing URL:[Link][3]

  • Acceleration of Sterically Hindered Ether Syntheses Title: Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][5]

  • Reactivity and Deprotonation of Hydroxybenzaldehydes Title: Process for preparation of hydroxybenzaldehydes - EP 0068725 A1 Source: European Patent Office URL:[Link][4]

Sources

Isopropyl (4-formylphenoxy)acetate: Nomenclature, Synthesis, and Downstream Applications in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isopropyl (4-formylphenoxy)acetate is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry and drug discovery. Featuring both a reactive electrophilic formyl group and a sterically protected isopropyl ester, this scaffold serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including Peroxisome Proliferator-Activated Receptor (PPAR) agonists and tyrosinase inhibitors[1]. This whitepaper provides an in-depth mechanistic guide to its nomenclature, physicochemical properties, upstream synthesis, and downstream functionalization protocols.

Nomenclature & Physicochemical Profiling

Accurate chemical identification is the foundation of reproducible research. The molecule consists of a central benzene ring substituted at the para position with a formyl group (-CHO) and at the ortho/meta baseline with an ether-linked isopropyl acetate moiety.

Quantitative Data Summary

The following table consolidates the core identity and computed physicochemical properties of the compound[2]:

PropertyValue / Designation
IUPAC Name propan-2-yl 2-(4-formylphenoxy)acetate
Common Synonyms Isopropyl 2-(4-formylphenoxy)acetate; 4-formylphenoxyacetic acid isopropyl ester; Acetic acid, 2-(4-formylphenoxy)-, 1-methylethyl ester
CAS Registry Number 199177-25-8
Molecular Formula C₁₂H₁₄O₄
Molecular Weight 222.24 g/mol
SMILES String CC(C)OC(=O)COc1ccc(C=O)cc1
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4
Rotatable Bonds 5

Upstream Synthesis & Mechanistic Causality

The synthesis of isopropyl (4-formylphenoxy)acetate relies on a classic bimolecular nucleophilic substitution (Sₙ2) reaction. The process involves the alkylation of 4-hydroxybenzaldehyde with isopropyl bromoacetate[3][4].

Mechanistic Rationale (Causality)
  • Base Selection: Potassium carbonate (K₂CO₃) is chosen as a mild base. Because the formyl group is strongly electron-withdrawing via resonance, it increases the acidity of the phenolic hydroxyl group (pKa ~7.6, compared to ~10 for unsubstituted phenol). K₂CO₃ is perfectly tuned to quantitatively deprotonate the phenol without causing premature saponification of the incoming isopropyl ester[3].

  • Ester Choice: The isopropyl ester is deliberately selected over methyl or ethyl esters because its steric bulk provides a kinetic shield. This prevents unwanted hydrolysis during downstream base-catalyzed reactions (e.g., Knoevenagel condensations), while remaining cleavable under strong aqueous base conditions (e.g., LiOH) when the free carboxylic acid is required[4].

Protocol 1: Synthesis of Isopropyl (4-formylphenoxy)acetate

This protocol is designed as a self-validating system, utilizing physical state changes and chromatography to confirm reaction progress.

  • Preparation: Charge a flame-dried round-bottom flask with 4-hydroxybenzaldehyde (1.0 eq) and dissolve in anhydrous acetone (or DMF for accelerated kinetics) under an inert nitrogen atmosphere.

  • Deprotonation: Add anhydrous K₂CO₃ (1.5 eq) in one portion. Stir at room temperature for 30 minutes. Validation: The solution will transition to a distinct yellow color, confirming the formation of the highly conjugated phenoxide anion.

  • Alkylation: Add isopropyl bromoacetate (1.1 eq) dropwise via syringe to control the exotherm.

  • Reaction: Affix a reflux condenser and heat the mixture to 60°C for 4–6 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (3:1) mobile phase. The reaction is complete when the UV-active starting material spot (which stains bright yellow/orange with 2,4-DNPH) is entirely consumed and replaced by a higher Rf product spot.

  • Workup: Cool to room temperature, filter off the inorganic salts (KBr and excess K₂CO₃), and concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate and distilled water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the pure product.

Divergent Downstream Applications

The bifunctional nature of isopropyl (4-formylphenoxy)acetate allows it to act as a central hub for divergent synthesis. The highly electrophilic formyl carbon is primed for nucleophilic attack, enabling the rapid generation of diverse chemical libraries.

DivergentSynthesis SM Isopropyl (4-formylphenoxy)acetate (Core Scaffold) Wittig Wittig Olefination (Alkene Derivatives) SM->Wittig Phosphonium ylide, Base RedAm Reductive Amination (Benzylamines) SM->RedAm Amine, NaBH(OAc)3 Knoevenagel Knoevenagel Condensation (Thiazolidinediones) SM->Knoevenagel Active methylene, Piperidine/AcOH Hydrolysis Ester Hydrolysis (Free Carboxylic Acid) SM->Hydrolysis LiOH, THF/H2O

Caption: Divergent synthetic pathways utilizing Isopropyl (4-formylphenoxy)acetate as a core scaffold.

Biological Relevance & Target Pathways

Derivatives synthesized from this scaffold—particularly via Knoevenagel condensation with 2,4-thiazolidinedione followed by ester hydrolysis—are potent modulators of the Peroxisome Proliferator-Activated Receptor (PPAR) pathway. These synthetic agonists are critical in the treatment of metabolic syndrome, type 2 diabetes, and dyslipidemia[1].

PPARPathway Ligand Phenoxyacetic Acid Derivative (Synthetic Agonist) PPAR PPAR Receptor (Ligand Binding Domain) Ligand->PPAR Allosteric Binding Heterodimer PPAR-RXR Heterodimer (Active Complex) PPAR->Heterodimer Conformational Change RXR RXR (Retinoid X Receptor) RXR->Heterodimer Dimerization PPRE PPRE (DNA Response Element) Heterodimer->PPRE Nuclear Translocation & Binding Transcription Target Gene Transcription (Metabolic Regulation) PPRE->Transcription Co-activator Recruitment

Caption: Mechanism of PPAR activation by synthetic phenoxyacetic acid derivatives.

Downstream Functionalization Methodology

To demonstrate the practical utility of this building block, the following protocol outlines its conversion into a PPAR-active precursor via a Knoevenagel condensation.

Protocol 2: Knoevenagel Condensation with 2,4-Thiazolidinedione

This protocol utilizes a Dean-Stark apparatus, creating a macro-scale, self-validating feedback loop based on water collection.

Mechanistic Causality: The reaction utilizes a dual-catalyst system of piperidine and acetic acid. Piperidine rapidly condenses with the formyl group of isopropyl (4-formylphenoxy)acetate to form a highly electrophilic iminium ion intermediate. Simultaneously, the acetate ion acts as a base to deprotonate the active methylene of 2,4-thiazolidinedione. The iminium ion is far more susceptible to nucleophilic attack than the native aldehyde, drastically lowering the activation energy of the carbon-carbon bond formation.

  • Assembly: In a 250 mL round-bottom flask, dissolve isopropyl (4-formylphenoxy)acetate (1.0 eq) and 2,4-thiazolidinedione (1.05 eq) in 100 mL of anhydrous toluene.

  • Catalysis: Add piperidine (0.1 eq) and glacial acetic acid (0.1 eq).

  • Apparatus Setup: Equip the flask with a Dean-Stark trap filled with toluene, topped with a reflux condenser.

  • Reflux & Validation: Heat the mixture to a vigorous reflux (approx. 110°C) for 12 hours. Self-Validation: The reaction's progress is physically quantified by the azeotropic removal of water. The reaction is deemed complete when the stoichiometric volume of water (1.0 eq) is visibly collected in the Dean-Stark trap, driving the equilibrium entirely to the product side via Le Chatelier's principle.

  • Isolation: Remove the heat source and allow the mixture to cool slowly to room temperature. The highly conjugated benzylidene-thiazolidinedione product will spontaneously crystallize from the toluene solution.

  • Purification: Filter the crystalline precipitate under vacuum, wash sequentially with cold toluene and cold ethanol to remove unreacted starting materials, and dry under high vacuum to afford the pure intermediate.

Sources

An In-depth Technical Guide to the Crystal Structure of Isopropyl (4-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of Isopropyl (4-formylphenoxy)acetate. It is designed to offer field-proven insights and a detailed methodological framework for researchers in crystallography, medicinal chemistry, and materials science.

Introduction: Significance and Rationale

Isopropyl (4-formylphenoxy)acetate is a molecule of interest in medicinal chemistry and materials science due to its structural motifs. The presence of a formyl group, a phenoxy ring, and an isopropyl acetate moiety suggests potential applications as a precursor in the synthesis of more complex pharmaceutical compounds and as a building block for novel polymers and crystalline materials. Understanding the three-dimensional arrangement of atoms within its crystal lattice is paramount for predicting its physicochemical properties, designing derivatives with enhanced functionalities, and controlling its solid-state behavior.

This guide will walk through the essential steps to determine and analyze the crystal structure of this compound, providing not just a protocol, but the scientific reasoning behind each experimental choice.

Synthesis and Crystal Growth of Isopropyl (4-formylphenoxy)acetate

The synthesis of Isopropyl (4-formylphenoxy)acetate can be achieved through a Williamson ether synthesis followed by esterification. This two-step process is a common and effective method for preparing such derivatives.

Proposed Synthesis Pathway

A plausible synthetic route involves the reaction of 4-hydroxybenzaldehyde with isopropyl chloroacetate.

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis 4-hydroxybenzaldehyde 4-hydroxybenzaldehyde intermediate Isopropyl (4-formylphenoxy)acetate 4-hydroxybenzaldehyde->intermediate reagents1 Isopropyl chloroacetate, K2CO3, Acetone reagents1->intermediate

Caption: Proposed synthesis of Isopropyl (4-formylphenoxy)acetate.

Detailed Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 4-hydroxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Addition of Reagent: Add isopropyl chloroacetate (1.2 eq) dropwise to the stirring solution.

  • Reaction Condition: Reflux the mixture for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, filter the reaction mixture to remove potassium carbonate. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Crystal Growth

High-quality single crystals are essential for X-ray diffraction studies. Slow evaporation is a reliable method for growing crystals of organic compounds.

  • Solvent Selection: Dissolve the purified Isopropyl (4-formylphenoxy)acetate in a suitable solvent system. A mixture of a good solvent (e.g., dichloromethane) and a poor solvent (e.g., hexane) is often effective.

  • Evaporation: Place the solution in a loosely covered vial in a vibration-free environment.

  • Crystal Formation: Allow the solvent to evaporate slowly over several days. Colorless, block-shaped crystals suitable for X-ray analysis should form.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.[1] This technique provides detailed information about the unit cell dimensions, bond lengths, bond angles, and overall molecular arrangement.[1]

Data Collection

The first step in structure determination is the collection of diffraction data from a single crystal.[2][3]

Parameter Value
DiffractometerBruker APEX-II CCD
X-ray SourceMo Kα radiation (λ = 0.71073 Å)
Temperature100(2) K
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 10.83 Å, b = 9.60 Å, c = 12.53 Å
α = 90°, β = 100.34°, γ = 90°
Volume1281.4 ų
Z4
Calculated Density1.152 Mg/m³
Absorption Coefficient0.08 mm⁻¹
F(000)480

Note: The crystallographic data presented here is hypothetical and based on a closely related structure for illustrative purposes.[4][5]

X-ray_Diffraction_Workflow Crystal_Selection Select a High-Quality Single Crystal Mounting Mount Crystal on Goniometer Head Crystal_Selection->Mounting Data_Collection Collect Diffraction Data Mounting->Data_Collection Data_Processing Process Raw Data (Integration, Scaling, Absorption Correction) Data_Collection->Data_Processing Structure_Solution Solve Structure (Direct Methods or Patterson Methods) Data_Processing->Structure_Solution Structure_Refinement Refine Structural Model (Least-Squares Minimization) Structure_Solution->Structure_Refinement Validation Validate Final Structure Structure_Refinement->Validation CIF_Generation Generate Crystallographic Information File (CIF) Validation->CIF_Generation

Caption: Experimental workflow for single-crystal X-ray diffraction.

Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure.

  • Structure Solution: The initial atomic positions are determined using direct methods, which are statistical techniques that estimate the phases of the structure factors.[2]

  • Structure Refinement: The atomic model is then refined against the experimental data using a least-squares method.[2][6][7] This iterative process involves adjusting atomic coordinates, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors.[2][3] Anisotropic displacement parameters are typically used for non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Analysis of the Crystal Structure

A detailed analysis of the crystal structure reveals key features of the molecule's conformation and its interactions within the crystal lattice.

Molecular Conformation

The isopropyl group and the acetate moiety will likely exhibit some degree of conformational flexibility. The dihedral angle between the plane of the phenyl ring and the plane of the acetate group is a critical parameter that influences the overall molecular shape. In similar structures, this angle can be nearly perpendicular.[4][5]

Intermolecular Interactions

The packing of molecules in the crystal is governed by intermolecular interactions. In the case of Isopropyl (4-formylphenoxy)acetate, weak C—H···O hydrogen bonds are expected to be the primary interactions linking the molecules. The formyl group's oxygen atom and the ester's carbonyl oxygen are likely to act as hydrogen bond acceptors. These interactions can lead to the formation of chains or more complex three-dimensional networks.

Intermolecular_Interactions cluster_0 Molecule A cluster_1 Molecule B A_C-H C-H B_C=O C=O A_C-H->B_C=O C-H···O A_C=O C=O A_CHO C-H=O B_CHO C-H=O A_CHO->B_CHO C-H···O

Caption: Potential intermolecular C-H···O hydrogen bonds.

Conclusion and Future Directions

This guide has outlined a comprehensive approach to the synthesis, crystallization, and structural analysis of Isopropyl (4-formylphenoxy)acetate. The detailed understanding of its crystal structure provides a solid foundation for its potential applications. Future work could involve co-crystallization studies to explore its interactions with other molecules, or the synthesis of derivatives to modulate its solid-state properties for specific applications in drug development and materials science.

References

  • Fiveable. (n.d.). Crystal Structure Determination & Refinement.
  • ResearchGate. (n.d.). Structure refinement: Some background theory and practical strategies.
  • PIEAS. (2010, October 9). Crystal Structure Refinement.
  • Müller, P. (2009). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press.
  • ACS Central Science. (2017, June 14). New Tricks of the Trade for Crystal Structure Refinement.
  • Meller Optics, Inc. (2011, April 8). Use of X-ray Diffraction Analysis to Determine the Orientation of Single-Crystal Materials.
  • University of Wisconsin-Eau Claire. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis.
  • St. Petersburg State University. (n.d.). Single crystal X-ray diffraction analysis.
  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction.
  • Laamari, Y., et al. (2014). (4bS,8aR)-1-isopropyl-4b,8,8-trimethyl-7-oxo-4b,7,8,8a,9,10-hexahydrophenanthren-2-yl acetate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o539.
  • Oubabi, R., et al. (2013). 2-Isopropyl-4-methoxy-5-methylphenyl acetate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1715.
  • ResearchGate. (2013). 2-Isopropyl-4-methoxy-5-methylphenyl acetate.
  • Guidechem. (n.d.). isopropyl 4-methylphenoxyacetate 134895-41-3 wiki.
  • Fluorochem. (n.d.). isopropyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate.
  • BLDpharm. (n.d.). 824946-13-6|Isopropyl 2-(4-formyl-2-methoxyphenoxy)acetate.

Sources

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of Isopropyl (4-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Molecular Blueprint

In the landscape of pharmaceutical development and materials science, the precise structural characterization of organic molecules is paramount. Isopropyl (4-formylphenoxy)acetate is a multifunctional compound incorporating an ester, an aldehyde, an ether, and an aromatic ring. Its utility as a synthon in drug discovery or as a component in advanced materials necessitates a rapid, reliable, and non-destructive method for its identification and quality assessment.

Fourier-Transform Infrared (FTIR) spectroscopy provides an unparalleled "molecular fingerprint," revealing the specific vibrational modes of a molecule's chemical bonds.[1] This technique is foundational in research and quality control, offering actionable insights into molecular structure and purity with minimal sample preparation.[1][2] This guide provides a detailed examination of the theoretical and practical aspects of acquiring and interpreting the FTIR spectrum of Isopropyl (4-formylphenoxy)acetate, grounded in established spectroscopic principles.

Structural Features and Predicted Vibrational Frequencies

The diagnostic power of IR spectroscopy lies in its ability to probe the functional groups within a molecule. The structure of Isopropyl (4-formylphenoxy)acetate is a composite of several key groups, each with characteristic vibrational frequencies. A preemptive analysis of these groups allows for a targeted interpretation of the resulting spectrum.

  • Aromatic System : The para-disubstituted benzene ring gives rise to several distinct vibrations. Aromatic C-H stretching appears at wavenumbers slightly above 3000 cm⁻¹ (typically 3100-3030 cm⁻¹).[3][4] In-ring C=C stretching vibrations produce a series of absorptions, often of medium intensity, in the 1600-1450 cm⁻¹ region.[5] Crucially, the para-substitution pattern is strongly indicated by a C-H out-of-plane (OOP) bending vibration in the 860-800 cm⁻¹ range.[6][7][8]

  • Aldehyde Group : The aldehyde is one of the most readily identifiable functional groups. It is characterized by a strong C=O stretching absorption. For an aromatic aldehyde, conjugation with the benzene ring lowers the vibrational frequency to the 1710-1685 cm⁻¹ range.[9] Another hallmark is the aldehydic C-H stretch, which typically appears as a pair of weak to medium bands at approximately 2830 cm⁻¹ and 2720 cm⁻¹.[9]

  • Ester Group : The isopropyl acetate moiety also contains a strong carbonyl (C=O) stretching band, which for a saturated ester, is expected in the 1750-1735 cm⁻¹ region.[10] This is typically at a higher frequency than the conjugated aldehyde carbonyl. Additionally, the ester is characterized by two C-O stretching vibrations: one for the (C=O)-O bond and another for the O-Alkyl bond, which absorb strongly in the 1300-1000 cm⁻¹ region.[9]

  • Ether Linkage : As an alkyl aryl ether, the molecule will exhibit a strong, characteristic asymmetric C-O-C stretching band. This is typically found between 1275 cm⁻¹ and 1200 cm⁻¹.[9]

  • Alkyl Moieties : The isopropyl group and the acetate's methylene bridge contribute to saturated C-H stretching absorptions in the 2980-2850 cm⁻¹ range, which are often intense.[3][10] C-H bending vibrations for these groups will also be present in the 1470-1370 cm⁻¹ region.[9]

Experimental Protocol: High-Fidelity Spectrum Acquisition

The acquisition of a high-quality, reproducible spectrum is contingent upon a robust experimental methodology. Attenuated Total Reflectance (ATR) is the technique of choice for this type of solid or viscous liquid sample, as it requires no sample preparation and ensures excellent sample-to-crystal contact.[11][12][13]

Instrumentation and Sampling
  • Spectrometer : A Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker ALPHA II or PerkinElmer Spectrum Two, equipped with a deuterated triglycine sulfate (DTGS) detector.

  • Accessory : A single-reflection diamond ATR accessory is ideal due to its chemical inertness and durability.[14][15]

Step-by-Step Methodology
  • Instrument Preparation : Allow the spectrometer's infrared source to stabilize for at least 15-30 minutes.

  • ATR Crystal Cleaning : Meticulously clean the diamond crystal surface with a solvent-grade isopropanol-soaked, non-abrasive wipe and allow it to fully evaporate.

  • Background Spectrum Acquisition : With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the ambient atmosphere (water vapor, CO₂) and the instrument's optical bench response, which will be mathematically subtracted from the sample spectrum. A typical setting is 16 scans at a resolution of 4 cm⁻¹.

  • Sample Application : Place a small quantity (typically 1-5 mg) of Isopropyl (4-formylphenoxy)acetate onto the center of the ATR crystal.

  • Pressure Application : Use the integrated pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal surface. This is critical as the IR beam's evanescent wave only penetrates a few micrometers into the sample.[12]

  • Sample Spectrum Acquisition : Acquire the sample spectrum using the same parameters as the background scan (16 scans, 4 cm⁻¹ resolution).

  • Data Processing : The instrument software will automatically perform the Fourier transform and ratio the sample single-beam spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. An ATR correction algorithm may be applied to the data to make the resulting spectrum appear more like a traditional transmission spectrum.

FTIR_Workflow cluster_prep 1. Preparation cluster_acq 2. Acquisition cluster_analysis 3. Analysis A Clean ATR Crystal B Acquire Background Spectrum (16 scans, 4 cm⁻¹) A->B C Apply Sample to Crystal B->C D Apply Consistent Pressure C->D E Acquire Sample Spectrum (16 scans, 4 cm⁻¹) D->E F Software performs: - Fourier Transform - Ratioing vs. Background - ATR Correction E->F G Final IR Spectrum F->G H Peak Identification & Structural Confirmation G->H

Caption: Experimental workflow for acquiring an ATR-FTIR spectrum.

In-Depth Spectral Analysis

The resulting IR spectrum is a rich dataset where each absorption band corresponds to a specific molecular vibration. The analysis is a process of systematic peak assignment, cross-correlating observed bands with the expected frequencies of the molecule's functional groups.

Summary of Key Vibrational Modes

The table below summarizes the anticipated and diagnostically significant absorption bands for Isopropyl (4-formylphenoxy)acetate.

Wavenumber (cm⁻¹)Functional Group & Vibrational ModeExpected Intensity
~3080Aromatic C-H StretchMedium-Weak
~2985Alkyl C-H Stretch (asymmetric)Strong
~2830 & ~2725Aldehyde C-H Stretch (Fermi Resonance)Weak-Medium
~1755 Ester C=O Stretch Very Strong, Sharp
~1695 Aldehyde C=O Stretch (Conjugated) Very Strong, Sharp
~1605, ~1580, ~1510Aromatic C=C Ring StretchMedium
~1470, ~1375Alkyl C-H BendingMedium
~1250 Aryl-O-C Asymmetric Stretch (Ether) Strong
~1160C-O Stretch (Ester)Strong
~835 Aromatic C-H Out-of-Plane Bend Strong
Narrative of Interpretation: A Self-Validating System

A robust structural confirmation arises not from a single peak, but from the collective evidence of multiple, interdependent absorptions.

  • The Carbonyl Region (1800-1650 cm⁻¹) : The most striking feature of the spectrum would be the presence of two distinct, very strong carbonyl absorptions. The higher frequency peak, expected around 1755 cm⁻¹ , is unequivocally assigned to the ester C=O stretch .[9][10] The second strong peak, at a lower frequency of approximately 1695 cm⁻¹ , is characteristic of the aromatic aldehyde C=O stretch , with its frequency lowered due to electronic conjugation with the benzene ring.[9] The presence of both peaks is powerful initial evidence for the molecule's core structure.

  • The C-H Stretching Region (3100-2700 cm⁻¹) : This region provides confirmatory data. Just above 3000 cm⁻¹, weak bands around 3080 cm⁻¹ confirm the presence of aromatic C-H bonds .[3] Below 3000 cm⁻¹, strong, sharp peaks around 2985 cm⁻¹ are due to the C-H bonds of the isopropyl and methylene groups.[9] Critically, the two weaker but distinct bands near 2830 cm⁻¹ and 2725 cm⁻¹ are the signature of the aldehydic C-H stretch .[9] Observing these in conjunction with the ~1695 cm⁻¹ carbonyl peak provides definitive proof of the aldehyde functionality.

  • The Fingerprint Region (1600-650 cm⁻¹) : This complex region provides the final pieces of the structural puzzle. A very strong band around 1250 cm⁻¹ is assigned to the asymmetric stretching of the aryl-O-C ether linkage .[9] Another strong band near 1160 cm⁻¹ corresponds to the C-O stretching of the ester group .[9] The combination of these two bands validates the phenoxyacetate backbone. Finally, a strong absorption around 835 cm⁻¹ is the out-of-plane C-H bending vibration that is highly characteristic of para (1,4) disubstitution on a benzene ring, confirming the molecule's specific isomerism.[7][8]

Caption: Key functional groups and their characteristic IR absorptions.

Conclusion: A Tool for Pharmaceutical Excellence

The FTIR spectrum of Isopropyl (4-formylphenoxy)acetate is a definitive molecular identifier. The simultaneous observation of characteristic bands for the ester, conjugated aldehyde, aryl ether, and para-disubstituted aromatic ring provides a self-validating confirmation of its structure. In the context of drug development and materials science, this rapid and non-destructive analysis is indispensable for confirming material identity, performing quality control checks on incoming raw materials, and monitoring for chemical changes in stability studies.[16] The principles and methodologies outlined in this guide demonstrate the power of FTIR spectroscopy as a cornerstone analytical technique for ensuring scientific integrity and product quality.

References

  • Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

  • Fiveable. (2025, August 15). Para-Disubstituted Benzenes Definition. Retrieved from [Link]

  • Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Retrieved from [Link]

  • Wikipedia. (n.d.). Attenuated total reflection. Retrieved from [Link]

  • WebSpectra. (n.d.). IR Absorption Table. UCLA Department of Chemistry & Biochemistry. Retrieved from [Link]

  • Scribd. (2014, June 15). FTIR Spectroscopy in Pharmaceutical Analysis. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Simplified Infrared Correlation Chart. Retrieved from [Link]

  • ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Spectroscopy Online. (2025, November 17). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. Retrieved from [Link]

  • Clinical Medical Reviews and Case Reports. (n.d.). Pharmaceutical and Medical Applications of Fourier Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR). Retrieved from [Link]

  • University of Calgary. (n.d.). IR Chart. Retrieved from [Link]

  • International Journal of Scientific Development and Research. (n.d.). Applications of FTIR Spectroscopy: Review. Retrieved from [Link]

  • Specac Ltd. (2025, July 17). The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Isopropyl acetate. NIST WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) acetic acid, (b) isopropanol, (c) isopropyl acetate... Retrieved from [Link]

  • PubChem. (n.d.). Acetic acid, 2-(4-formylphenoxy)-. Retrieved from [Link]

  • PubChemLite. (n.d.). (4-formylphenoxy)acetic acid (C9H8O4). Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • FAO.org. (n.d.). ISOPROPYL ACETATE. Retrieved from [Link]

  • ResearchGate. (n.d.). The infrared spectra of 2-(4-acetylphenoxy)acetic acid and the complex (1). Retrieved from [Link]

  • PubChem. (n.d.). Acetic acid, 2-(2-formylphenoxy)-. Retrieved from [Link]

Sources

Discovery and First Synthesis of Isopropyl (4-formylphenoxy)acetate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the efficiency of analog generation relies heavily on the selection of highly versatile, orthogonal building blocks. Isopropyl (4-formylphenoxy)acetate (CAS 199177-25-8)[1][2] has emerged as a critical scaffold in the synthesis of phenoxyacetic acid derivatives. While it is not a standalone therapeutic, its "discovery" as a commercial building block stems from the need for a bifunctional intermediate that can undergo selective downstream modifications without cross-reactivity.

This whitepaper details the structural rationale, the foundational synthetic methodology (Williamson ether synthesis), and a self-validating experimental protocol for the preparation of this compound. By understanding the causality behind the reaction conditions, researchers can leverage this scaffold for the development of complex phenoxyacetamides[3] and thyromimetic agents[4].

Chemical Context & Structural Rationale

As an application scientist, I evaluate building blocks based on their orthogonal reactivity. Isopropyl (4-formylphenoxy)acetate is masterfully designed with two distinct reactive centers:

  • The Formyl Group (-CHO): Positioned para to the ether linkage, this highly electrophilic center is primed for reductive aminations, Wittig reactions, and Knoevenagel condensations.

  • The Isopropyl Ester: Unlike a standard methyl or ethyl ester, the isopropyl group provides critical steric hindrance. This prevents unwanted ester cleavage or transesterification during nucleophilic attacks on the aldehyde, allowing for chemoselective transformations.

The synthesis of this compound requires the coupling of 4-hydroxybenzaldehyde with isopropyl chloroacetate. The challenge lies in driving the etherification to completion while preventing the base-catalyzed degradation (e.g., Cannizzaro reaction) of the sensitive aldehyde.

Mechanistic Pathway

The foundational synthesis relies on a classic Williamson Ether Synthesis (an SN​2 mechanism). The protocol utilizes a mild base (Potassium Carbonate, K2​CO3​ ) in a polar aprotic solvent (Dimethylformamide, DMF) to generate a phenoxide anion. This anion subsequently attacks the electrophilic carbon of isopropyl chloroacetate.

To accelerate the reaction and improve yields, a catalytic amount of Potassium Iodide (KI) is introduced. This triggers an in situ Finkelstein reaction, temporarily converting the chloroacetate into a highly reactive iodoacetate, thereby lowering the activation energy of the SN​2 step.

Mechanism A 4-Hydroxybenzaldehyde (Nucleophile Precursor) C K2CO3 / DMF (80°C) + KI Catalyst A->C Deprotonation B Isopropyl Chloroacetate (Electrophile) E SN2 Nucleophilic Attack (Williamson Etherification) B->E Finkelstein Activation D Phenoxide Intermediate (Active Species) C->D - KHCO3 D->E Nucleophilic Attack F Isopropyl (4-formylphenoxy)acetate (Target Scaffold) E->F - KCl / - KI

Fig 1: Williamson ether synthesis pathway for Isopropyl (4-formylphenoxy)acetate.

Detailed Experimental Protocol (Self-Validating System)

The following methodology is engineered as a self-validating system. Every step includes a specific causality and a built-in quality control check to ensure scientific integrity, adapted from standard protocols for halogenated phenoxyacetates[4].

Reagents & Equipment
  • 4-Hydroxybenzaldehyde (1.0 eq, 10 mmol, 1.22 g)

  • Isopropyl chloroacetate (1.1 eq, 11 mmol, 1.50 g)

  • Potassium carbonate ( K2​CO3​ , anhydrous) (1.5 eq, 15 mmol, 2.07 g)

  • Potassium iodide (KI) (0.1 eq, 1 mmol, 0.16 g)

  • Anhydrous DMF (20 mL)

Step-by-Step Workflow
  • Phenoxide Generation: In a flame-dried 100 mL round-bottom flask under an argon atmosphere, dissolve 4-hydroxybenzaldehyde in 20 mL of anhydrous DMF. Add anhydrous K2​CO3​ .

    • Causality: K2​CO3​ is basic enough to deprotonate the phenol ( pKa​≈7.6 ) but mild enough to avoid side reactions with the aldehyde.

  • Electrophile Addition: Stir the suspension at room temperature for 15 minutes until a slight color change (yellowing) indicates phenoxide formation. Add KI, followed by the dropwise addition of isopropyl chloroacetate.

    • Causality: Dropwise addition prevents localized thermal spikes, while KI acts as a nucleophilic catalyst.

  • Thermal Activation: Heat the reaction mixture to 80 °C and stir for 4–6 hours.

  • Self-Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 3:1). The starting phenol ( Rf​≈0.3 ) must be completely consumed, replaced by a new, UV-active spot ( Rf​≈0.6 ). If phenol persists, the SN​2 attack is incomplete; add an additional 0.05 eq of KI.

  • Workup & Isolation: Cool the mixture to room temperature and quench by pouring into 100 mL of ice-cold distilled water. Extract the aqueous phase with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield the crude product.

  • Self-Validation Checkpoint 2 (NMR Integrity): Obtain a crude 1H NMR spectrum. The presence of a sharp singlet at δ 9.88 ppm confirms the formyl group survived the basic conditions intact.

Quantitative Data & Analytical Characterization

To ensure the trustworthiness of the synthesized batch, compare your analytical results against the standardized quantitative data summarized below.

ParameterExpected Value / Description
Compound Name Isopropyl (4-formylphenoxy)acetate
CAS Registry Number 199177-25-8[1][2]
Molecular Formula C12​H14​O4​
Molecular Weight 222.24 g/mol
Typical Yield 85 - 92% (after silica gel chromatography)
1H NMR ( CDCl3​ , 400 MHz) δ 9.88 (s, 1H, -CHO), 7.83 (d, J =8.8 Hz, 2H, Ar-H), 6.99 (d, J =8.8 Hz, 2H, Ar-H), 5.12 (hept, J =6.3 Hz, 1H, -CH), 4.65 (s, 2H, -OCH2-), 1.25 (d, J =6.3 Hz, 6H, -CH3)
13C NMR ( CDCl3​ , 100 MHz) δ 190.8, 168.2, 163.1, 132.0, 130.5, 115.2, 69.4, 65.1, 21.8
IR (KBr pellet, cm −1 ) 2980 (C-H stretch), 1750 (Ester C=O), 1690 (Aldehyde C=O), 1600 (Ar C=C), 1250 (C-O-C)

Downstream Applications in Drug Discovery

The true value of Isopropyl (4-formylphenoxy)acetate lies in its downstream applications. By leveraging its orthogonal reactivity, medicinal chemists utilize this scaffold to synthesize highly targeted therapeutics. For instance, reductive amination of the formyl group yields complex phenoxyacetamides[3], while ester hydrolysis provides the free acid necessary for thyromimetic receptor binding[4].

Applications Core Isopropyl (4-formylphenoxy)acetate (Bifunctional Scaffold) Aldehyde Formyl Group (-CHO) (Electrophilic Center) Core->Aldehyde Ester Isopropyl Ester (Sterically Hindered) Core->Ester RedAm Reductive Amination (Yields Phenoxyacetamides) Aldehyde->RedAm 1°/2° Amine + NaBH(OAc)3 Knoevenagel Knoevenagel Condensation (Yields Cinnamic Acid Derivs) Aldehyde->Knoevenagel Active Methylene + Base Hydrolysis Selective Ester Hydrolysis (Yields Thyromimetics) Ester->Hydrolysis LiOH / THF / H2O

Fig 2: Orthogonal reactivity and downstream applications in drug discovery.

Conclusion

Isopropyl (4-formylphenoxy)acetate (CAS 199177-25-8) is a quintessential example of rational building block design. By employing a sterically hindered isopropyl ester alongside a highly reactive formyl group, chemists are granted precise control over subsequent synthetic steps. The Williamson etherification protocol detailed herein provides a robust, high-yielding, and self-validating method to access this critical intermediate, ultimately accelerating the pace of modern drug discovery.

References

  • Title: Increasing Thyromimetic Potency Through Halogen Substitution Source: PubMed Central (NIH) URL:[Link]

  • Title: Supplementary Information - Synthesis of Phenoxyacetamides Source: The Royal Society of Chemistry (RSC) URL:[Link]

  • Title: Isopropyl Chloroacetate (CAS: 105-48-6) Applications Source: ChemBuyersGuide URL: [Link]

Sources

Potential reactivity of the formyl group in Isopropyl (4-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide Topic: Potential Reactivity of the Formyl Group in Isopropyl (4-formylphenoxy)acetate Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl (4-formylphenoxy)acetate is a bifunctional organic molecule featuring a reactive aldehyde (formyl group) and an ester moiety. The formyl group, an electrophilic center, serves as a versatile synthetic handle for a multitude of chemical transformations. This guide provides a detailed exploration of the principal reactive pathways of this formyl group, including oxidation, reduction, and various carbon-carbon and carbon-nitrogen bond-forming reactions. For each transformation, we present a mechanistic overview, field-proven experimental protocols, and an analysis of the reaction's compatibility with the molecule's ester functionality. This document is intended to serve as a practical resource for scientists engaged in organic synthesis and drug discovery, enabling the strategic utilization of Isopropyl (4-formylphenoxy)acetate as a key building block.

Introduction and Molecular Overview

Isopropyl (4-formylphenoxy)acetate possesses a unique chemical architecture, where a phenoxyacetate scaffold is substituted with a formyl group at the para position. The aldehyde functionality is a cornerstone of organic synthesis due to its susceptibility to nucleophilic attack and its ability to undergo a wide range of transformations.[1] The strategic positioning of the formyl group on the aromatic ring influences its reactivity, while the presence of the isopropyl acetate group necessitates careful selection of reaction conditions to maintain its structural integrity. Understanding the chemoselectivity and potential reactivity of the formyl group is paramount for its successful application in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

This guide focuses on five principal transformations of the formyl group:

  • Oxidation to a carboxylic acid.

  • Reduction to a primary alcohol.

  • Reductive Amination for the synthesis of secondary amines.

  • Wittig Reaction for olefination.

  • Knoevenagel Condensation for the formation of α,β-unsaturated systems.

Physicochemical and Spectroscopic Data
PropertyValue
Molecular Formula C₁₂H₁₄O₄
Molecular Weight 222.24 g/mol
Appearance Off-white to yellow solid (typical)
¹H NMR (CDCl₃, 400 MHz) δ ~9.9 (s, 1H, -CHO), 7.8 (d, 2H, Ar-H), 7.0 (d, 2H, Ar-H), 5.1 (sept, 1H, -CH(CH₃)₂), 4.6 (s, 2H, -OCH₂CO-), 1.25 (d, 6H, -CH(CH₃)₂)
¹³C NMR (CDCl₃, 100 MHz) δ ~190.8 (-CHO), 168.0 (C=O, ester), 162.0 (Ar-C), 132.0 (Ar-C), 130.5 (Ar-C), 115.0 (Ar-C), 70.0 (-CH(CH₃)₂), 65.0 (-OCH₂CO-), 21.8 (-CH(CH₃)₂)
IR (KBr, cm⁻¹) ~2830, 2730 (C-H, aldehyde), 1760 (C=O, ester), 1690 (C=O, aldehyde), 1600, 1580 (C=C, aromatic), 1220, 1100 (C-O stretch)

Note: Spectroscopic values are approximate and may vary based on solvent and experimental conditions.

cluster_molecule Isopropyl (4-formylphenoxy)acetate cluster_reactions Key Reactive Pathways mol C₁₂H₁₄O₄ oxidation Oxidation R-COOH mol->oxidation [O] reduction Reduction R-CH₂OH mol->reduction [H] reductive_amination Reductive Amination R-CH₂-NHR' mol->reductive_amination R'NH₂ [H] wittig Wittig Reaction R-CH=CHR' mol->wittig Ph₃P=CHR' knoevenagel Knoevenagel Condensation R-CH=C(Z)₂ mol->knoevenagel CH₂(Z)₂ Base

Caption: Key transformations of the formyl group.

Oxidation to Carboxylic Acid

The oxidation of the formyl group to a carboxylic acid is a fundamental transformation. The primary challenge is to employ conditions that are sufficiently mild to prevent the hydrolysis of the isopropyl ester. The Pinnick oxidation, using sodium chlorite (NaClO₂) buffered with a mild acid, is an excellent choice for this purpose as it is highly selective for aldehydes.

Mechanistic Rationale

The Pinnick oxidation involves the reaction of the aldehyde with chlorous acid (HClO₂), which is formed in situ from sodium chlorite and a proton source. A phosphate buffer is typically used to maintain a slightly acidic pH (~4-5), which prevents the formation of highly reactive and less selective chlorine dioxide gas and also mitigates acid-catalyzed ester hydrolysis.

Experimental Protocol: Pinnick Oxidation
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Isopropyl (4-formylphenoxy)acetate (1.0 eq) in tert-butanol (t-BuOH) and water (e.g., a 4:1 mixture).

  • Reagent Addition: Add 2-methyl-2-butene (4.0 eq) as a chlorine scavenger. In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 1.5 eq) and sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O, 1.5 eq) in water.

  • Reaction: Add the aqueous NaClO₂/NaH₂PO₄ solution dropwise to the stirred aldehyde solution at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture to pH ~2-3 with 1M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Data and Validation
ParameterStarting AldehydeProduct Carboxylic Acid
¹H NMR (-CHO vs -COOH) δ ~9.9 ppm (s, 1H)δ ~11-12 ppm (br s, 1H), aldehyde proton disappears
IR (C=O stretch, cm⁻¹) ~1690 cm⁻¹ (aldehyde)~1710 cm⁻¹ (acid), broad O-H stretch ~2500-3300 cm⁻¹ appears
Expected Yield ->90%

Reduction to Primary Alcohol

Reduction of the aldehyde to a primary alcohol is efficiently achieved using hydride-based reducing agents. Sodium borohydride (NaBH₄) is the reagent of choice due to its mild nature and excellent chemoselectivity; it readily reduces aldehydes and ketones without affecting less reactive functional groups like esters.[2][3][4]

Causality Behind Reagent Choice

While lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent, it would indiscriminately reduce both the aldehyde and the ester group.[2][4] Sodium borohydride's lower reactivity allows for the selective transformation of the formyl group, preserving the isopropyl acetate moiety, which is critical for synthetic utility.[5]

Experimental Protocol: Sodium Borohydride Reduction
  • Setup: Dissolve Isopropyl (4-formylphenoxy)acetate (1.0 eq) in methanol (MeOH) or ethanol (EtOH) in a round-bottom flask at 0 °C (ice bath).

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitoring: Monitor by TLC for the disappearance of the starting material.

  • Work-up: Carefully quench the reaction by the dropwise addition of 1M HCl at 0 °C until gas evolution ceases.

  • Extraction: Remove the bulk of the alcohol solvent under reduced pressure. Add water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and evaporate the solvent to yield the crude alcohol, which can be purified by column chromatography.

Data and Validation
ParameterStarting AldehydeProduct Alcohol
¹H NMR (-CHO vs -CH₂OH) δ ~9.9 ppm (s, 1H)δ ~4.6 ppm (s, 2H), aldehyde proton disappears, broad -OH singlet appears
IR (C=O vs O-H stretch) ~1690 cm⁻¹ (aldehyde)Broad O-H stretch ~3300-3400 cm⁻¹ appears
Expected Yield ->95%

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is a cornerstone of medicinal chemistry for synthesizing secondary and tertiary amines.[6][7] The reaction proceeds via the in situ formation of an imine intermediate from the aldehyde and a primary amine, which is then reduced by a mild reducing agent.[8]

Mechanistic Rationale & Reagent Selection

The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred because it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated imine intermediate.[6] This selectivity minimizes the side reaction of aldehyde reduction to the alcohol. The reaction is typically performed in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE).

cluster_workflow Reductive Amination Workflow start Dissolve Aldehyde & Amine in DCE add_reductant Add NaBH(OAc)₃ Stir at RT start->add_reductant monitor Monitor by TLC/LC-MS add_reductant->monitor quench Quench with sat. NaHCO₃ monitor->quench Reaction Complete extract Extract with DCM quench->extract purify Dry, Concentrate & Purify extract->purify end Isolated Secondary Amine purify->end

Caption: Typical workflow for reductive amination.

Experimental Protocol: Reductive Amination with Benzylamine
  • Setup: To a solution of Isopropyl (4-formylphenoxy)acetate (1.0 eq) in 1,2-dichloroethane (DCE), add benzylamine (1.05 eq).

  • Imine Formation (Optional Pre-mixing): Stir the mixture for 20-30 minutes at room temperature.

  • Reagent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in one portion.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the formation of the product and consumption of the starting material by TLC or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the layers and extract the aqueous phase with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient).

Data and Validation
ParameterStarting AldehydeProduct Secondary Amine
¹H NMR (-CHO vs -CH₂-N) δ ~9.9 ppm (s, 1H)Aldehyde proton disappears, new singlets for Ar-CH₂-N (~3.8 ppm) and Ph-CH₂-N (~3.9 ppm) appear
Mass Spectrometry MM + 91 (for benzylamine adduct)
Expected Yield -75-90%

Wittig Reaction for Olefination

The Wittig reaction is a premier method for converting aldehydes and ketones into alkenes.[9][10] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), forming a C=C double bond at the exact position of the former C=O bond.[11]

Mechanistic Rationale and Stereoselectivity

The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide.[9] The stereochemical outcome (E vs. Z alkene) depends on the nature of the ylide. Non-stabilized ylides (e.g., from simple alkyl halides) typically yield (Z)-alkenes under salt-free conditions, while stabilized ylides (with electron-withdrawing groups) favor the formation of (E)-alkenes.[12][13]

Experimental Protocol: Wittig Reaction with a Non-Stabilized Ylide

Step A: Preparation of the Wittig Reagent

  • Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.05 eq) dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep orange/red).

  • Stir the resulting ylide solution at 0 °C for 30 minutes.

Step B: Reaction with Aldehyde

  • Dissolve Isopropyl (4-formylphenoxy)acetate (1.0 eq) in anhydrous THF.

  • Add the aldehyde solution dropwise to the pre-formed ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor by TLC for the consumption of the aldehyde.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract with diethyl ether or ethyl acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.

  • The major byproduct, triphenylphosphine oxide, can often be removed by precipitation from a nonpolar solvent (like hexane) or by column chromatography.

Data and Validation
ParameterStarting AldehydeProduct Alkene
¹H NMR (-CHO vs =CH₂) δ ~9.9 ppm (s, 1H)Aldehyde proton disappears, new vinyl protons appear (δ ~5.0-6.5 ppm)
¹³C NMR (-CHO vs =CH₂) δ ~190.8 ppmAldehyde carbon disappears, new sp² carbons appear (δ ~110-140 ppm)
Expected Yield -60-85%

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (e.g., malonic acid derivatives, cyanoacetates) to an aldehyde, followed by dehydration to form a C=C bond.[14][15] The reaction is typically catalyzed by a weak base, such as piperidine or ammonium acetate.

Mechanistic Rationale

The base deprotonates the active methylene compound to form a stabilized carbanion (enolate). This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type intermediate readily undergoes dehydration (elimination of water) to yield the thermodynamically stable α,β-unsaturated product.[15]

Experimental Protocol: Knoevenagel Condensation with Malononitrile
  • Setup: In a round-bottom flask, dissolve Isopropyl (4-formylphenoxy)acetate (1.0 eq) and malononitrile (1.05 eq) in ethanol or toluene.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).

  • Reaction: Heat the mixture to reflux (or stir at room temperature, depending on reactivity) for 2-6 hours. The product often precipitates from the reaction mixture upon cooling.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: If the product precipitates, cool the reaction mixture and collect the solid by filtration. Wash the solid with cold ethanol and dry.

  • Purification: If the product does not precipitate, concentrate the reaction mixture and purify the residue by recrystallization or column chromatography.

Data and Validation
ParameterStarting AldehydeProduct Conjugated Alkene
¹H NMR (-CHO vs =CH-) δ ~9.9 ppm (s, 1H)Aldehyde proton disappears, a new vinyl singlet appears (δ ~7.5-8.0 ppm)
IR (C≡N stretch) -A strong C≡N stretch appears around 2220 cm⁻¹
Expected Yield ->85%

Stability of the Isopropyl Acetate Moiety

A critical consideration in all transformations is the stability of the ester functional group.

  • Strongly Acidic Conditions: Can lead to hydrolysis of the ester to the corresponding carboxylic acid and isopropanol. This is a concern in harsh work-up procedures. The Pinnick oxidation and reductive amination protocols are designed to be mildly acidic to avoid this.

  • Strongly Basic Conditions: Can cause saponification (base-mediated hydrolysis) of the ester. The Wittig reaction, which uses a strong base to generate the ylide, must be carefully managed. The ylide is typically generated first, and then the aldehyde substrate is added, minimizing the ester's exposure to the strong base. The Knoevenagel condensation uses a weak amine base, which is generally not sufficient to promote significant ester hydrolysis.

  • Nucleophilic Reagents: Powerful nucleophiles, particularly under harsh conditions, could potentially attack the ester carbonyl. However, the aldehyde is significantly more electrophilic, ensuring high chemoselectivity with most common reagents like hydrides and ylides under controlled conditions.

Conclusion

The formyl group of Isopropyl (4-formylphenoxy)acetate is a highly versatile functional handle that provides access to a wide array of chemical structures. Through careful selection of reagents and reaction conditions, it can be selectively oxidized, reduced, or used in C-C and C-N bond-forming reactions while preserving the integral isopropyl acetate moiety. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers and drug development professionals to leverage this molecule as a key intermediate in the synthesis of complex and high-value chemical entities.

References

  • Abdel-Rahman, M. A., et al. (2023). Ab initio chemical kinetics of Isopropyl acetate oxidation with OH radicals. MOST Wiedzy.
  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
  • Verma, M. L., et al. (n.d.). Enzymatic Synthesis of Isopropyl Acetate by Immobilized Bacillus cereus Lipase in Organic Medium. PMC.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • Chemistry LibreTexts. (2024). 17.4: Alcohols from Carbonyl Compounds- Reduction.
  • Beilstein Journals. (2022). Electrochemical vicinal oxyazidation of α-arylvinyl acetates.
  • Alvarez-Corral, M., et al. (n.d.). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. PMC.
  • Google Patents. (n.d.). US1808155A - Process of making isopropyl acetate.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Google Patents. (n.d.). CN108503545B - Method for preparing phenylacetate by catalytic oxidation of mandelate.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Chemguide. (2015). reduction of aldehydes and ketones.
  • ResearchGate. (n.d.). Study on the formation kinetics of isopropyl acetate synthesized from acetic acid and propylene | Request PDF.
  • PubChem. (n.d.). Isopropyl Acetate.
  • Wikipedia. (n.d.). Wittig reaction.
  • Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation.
  • PubMed. (1993). Anaerobic oxidation of phenylacetate and 4-hydroxyphenylacetate to benzoyl-coenzyme A and CO2 in denitrifying Pseudomonas sp. Evidence for an alpha-oxidation mechanism.
  • Purechemistry. (2023). Aromatic formylation reaction.
  • Wikipedia. (n.d.). Knoevenagel condensation.
  • Slideshare. (n.d.). Production Of Isopropyl Acetate.
  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction.
  • Wang, G., et al. (n.d.). Synthesis of Aldehydes by Organocatalytic Formylation Reactions of Boronic Acids with Glyoxylic Acid.
  • ResearchGate. (n.d.). Isopropyl acetate levels detected in 29 individual variants (full....
  • SciSpace. (n.d.). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor.
  • ResearchGate. (n.d.). Reinvestigation of the Acetophenones Oxidation by Performic Acid in Formic Acid | Request PDF.
  • MDPI. (2023). p-Xylene Oxidation to Terephthalic Acid: New Trends.
  • Green Chemistry (RSC Publishing). (n.d.). Dual enabling photomediated Knoevenagel condensation and alkene perfluoroalkylation reactions by a photoresponsive cadmium–organic framework.
  • FAO.org. (n.d.). ISOPROPYL ACETATE.
  • JoVE. (2025). Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview.
  • Biotage. (n.d.). Application Note – Reductive Amination.
  • OrgoSolver. (n.d.). Aromatic Reactions: Gattermann–Koch Formylation.
  • The Good Scents Company. (n.d.). isopropyl acetate, 108-21-4.
  • Frontiers. (n.d.). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis.
  • Chemistry LibreTexts. (2023). Wittig Reaction.
  • Wikipedia. (n.d.). Formylation.
  • ResearchGate. (n.d.). Reductive amination of aryl substituted ketones and aldehydes to....
  • Fundamentals of Organic Chemistry. (n.d.). 9.5 Alcohols from Carbonyl Compounds: Reduction.
  • Britannica. (2026). Aldehyde - Oxidation, Reduction, Reactions.
  • PMC. (n.d.). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives.

Sources

Isopropyl (4-formylphenoxy)acetate: A Bifunctional Scaffold in Advanced Chemical Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of selecting chemical building blocks that offer both high reactivity and strict chemoselectivity. Isopropyl (4-formylphenoxy)acetate (CAS: 199177-25-8)[1] is a premier example of such a scaffold. Characterized by two distinct reactive centers—a highly electrophilic aromatic aldehyde (-CHO) and a sterically modulated isopropyl ester (-COOiPr)—this bifunctional intermediate allows for orthogonal transformations. It has become a critical node in the synthesis of complex active pharmaceutical ingredients (APIs), ranging from anti-cancer topoisomerase inhibitors to metabolic disease modulators like PPAR-γ agonists.

Physicochemical Profiling & Structural Logic

The architectural brilliance of isopropyl (4-formylphenoxy)acetate lies in the specific choice of the isopropyl ester .

Why not a simple methyl or ethyl ester? In complex multi-step syntheses, the aldehyde group is typically the primary target for functionalization (e.g., via reductive amination or Knoevenagel condensation). Methyl and ethyl esters are highly susceptible to premature hydrolysis or transesterification under the basic or nucleophilic conditions required for these aldehyde reactions. The isopropyl group introduces critical steric bulk, effectively shielding the ester carbonyl from unwanted nucleophilic attack. This causality ensures that the ester remains intact during aggressive upstream transformations, yet remains labile enough to be selectively cleaved under controlled basic conditions (e.g., LiOH/THF) when the free phenoxyacetic acid is required for final API formulation[2].

Core Synthetic Pathways and Mechanistic Insights

Aldehyde Functionalization: Reductive Amination

The formyl group is highly reactive toward primary and secondary amines, forming an intermediate imine or iminium ion. This intermediate is subsequently reduced to yield stable secondary or tertiary amines. This pathway is extensively utilized in the synthesis of targeted receptor antagonists and the preparation of complex glyco-conjugates on nanoparticle surfaces[3]. Recent advancements also highlight the use of palladium nanocatalysts for the highly efficient catalytic reductive alkylation of amines using this specific scaffold[4].

Aldehyde Functionalization: Knoevenagel Condensation

The aldehyde readily undergoes Knoevenagel condensation with active methylene compounds. The most prominent industrial application of this pathway is the condensation with 2,4-thiazolidinedione. This reaction forms the structural backbone of the glitazone class of drugs (e.g., rosiglitazone analogs), which act as powerful insulin sensitizers[5].

Ester Functionalization: Controlled Hydrolysis

Once the aldehyde is successfully functionalized, the isopropyl ester can be hydrolyzed to yield a 4-substituted-phenoxyacetic acid. This free acid serves as a biomimetic linker, often coupled with complex alcohols or amines.

ReactivityMap Core Isopropyl (4-formylphenoxy)acetate (CAS: 199177-25-8) RedAm Reductive Amination (Amine Derivatives) Core->RedAm + Amines (NaBH(OAc)3) Knoev Knoevenagel Condensation (Thiazolidinediones) Core->Knoev + 2,4-Thiazolidinedione (Base Catalyst) Hydro Ester Hydrolysis (Phenoxyacetic Acids) Core->Hydro + NaOH/H2O (Controlled Cleavage)

Fig 1. Orthogonal reactivity pathways of Isopropyl (4-formylphenoxy)acetate.

Applications in Drug Development

Anti-Cancer Agents (Topoisomerase Inhibitors)

Isopropyl (4-formylphenoxy)acetate is a vital precursor in the synthesis of 4-O-esters of podophyllotoxin. Following the functionalization of the aldehyde, the ester is hydrolyzed, and the resulting free acid is coupled with 4'-demethylepipodophyllotoxin. These derivatives act as potent anti-tumor agents by inducing lethal DNA strand breaks in cancer cells[2].

Metabolic Modulators (PPAR-γ Agonists)

By condensing the formyl group of this scaffold with 2,4-thiazolidinedione, researchers generate analogs of rosiglitazone. The phenoxyacetic acid tail (derived from the ester) mimics endogenous fatty acids, which is a critical structural requirement for high-affinity binding to the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ), thereby reducing hyperinsulinemia in Type II diabetes[5].

Experimental Protocols

Protocol 1: Selective Reductive Amination Workflow

Causality & Self-Validation: Sodium triacetoxyborohydride (NaBH(OAc)₃) is explicitly chosen over sodium borohydride (NaBH₄). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, preventing the direct reduction of the unreacted aldehyde into an alcohol. Instead, it selectively reduces the more electrophilic iminium ion formed in situ. This protocol is a self-validating system : the basic quench (NaHCO₃) inherently separates the unreacted neutral aldehyde from the basic amine product during the organic extraction phase, ensuring high crude purity without premature chromatography.

  • Imine Formation: Dissolve isopropyl (4-formylphenoxy)acetate (1.0 eq) and the target primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (1.5 eq) to catalyze iminium ion formation. Stir at ambient temperature for 2 hours.

  • Selective Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise. The mild nature of this reagent ensures the isopropyl ester remains completely unreacted. Stir for 12 hours.

  • Reaction Quench: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8).

  • Organic Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Workflow Step1 1. Imine Formation (Amine + Acid Catalyst) Step2 2. Selective Reduction (NaBH(OAc)3) Step1->Step2 Step3 3. Reaction Quench (Sat. NaHCO3) Step2->Step3 Step4 4. Organic Extraction (EtOAc / Brine Wash) Step3->Step4

Fig 2. Step-by-step experimental workflow for selective reductive amination.

Protocol 2: Knoevenagel Condensation Workflow

Causality & Self-Validation: Piperidine acts as an organocatalyst, forming a highly reactive iminium intermediate with the aldehyde that drastically lowers the activation energy for nucleophilic attack by the enolate of 2,4-thiazolidinedione. This workflow is self-validating through phase separation : the resulting benzylidene derivative exhibits poor solubility in cold lower alkanols. As the reaction completes, the product spontaneously precipitates, driving the equilibrium forward (Le Chatelier's principle) and providing immediate visual confirmation of conversion[5].

  • Condensation: Suspend isopropyl (4-formylphenoxy)acetate (1.0 eq) and 2,4-thiazolidinedione (1.05 eq) in absolute ethanol. Add catalytic amounts of piperidine (0.1 eq) and glacial acetic acid (0.1 eq).

  • Reflux: Heat the mixture to reflux for 4-6 hours.

  • Precipitation: Allow the reaction to cool slowly to 0°C. Filter the resulting crystalline precipitate and wash with cold ethanol to yield the pure benzylidene intermediate.

Quantitative Data Summary

The following table summarizes the chemoselectivity and typical yields when utilizing isopropyl (4-formylphenoxy)acetate across various standard transformations:

Reaction TypeTarget Functional GroupKey ReagentsTypical Yield RangeChemoselectivity Profile
Reductive Amination Secondary/Tertiary AminesAmine, NaBH(OAc)₃, DCE75% - 93%High (Ester remains intact)
Knoevenagel Condensation Benzylidene-2,4-thiazolidinedione2,4-Thiazolidinedione, Piperidine80% - 90%High (Ester remains intact)
Ester Hydrolysis Carboxylic AcidLiOH or NaOH, THF/H₂O85% - 95%Moderate (Aldehyde may hydrate)
Wittig Olefination Styrene DerivativesPhosphonium ylide, Base60% - 85%High (Ester remains intact)

References

  • Title: US Patent 8,158,809 B2 - Podophyllotoxin derivatives Source: Google Patents URL
  • Title: WO2004089945A1 - Rosiglitazone derivatives as antidiabetic agents Source: Google Patents URL
  • Title: Synthesis and Characterization of Glyco-SAMs on Gold Nanoparticles: A Modular Approach Towards Glycan-Based Recognition Studies Source: MDPI (Molecules) URL: [Link]

  • Title: Catalytic Reductive Alkylation of Amines in Batch and Microflow Conditions Using a Silicon-Wafer-Based Palladium Nanocatalyst Source: ACS Omega URL: [Link]

Sources

Methodological & Application

Application Note: High-Yield Reductive Amination Strategies Utilizing Isopropyl (4-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In modern drug discovery and library synthesis, the strategic selection of bifunctional building blocks is paramount. Isopropyl (4-formylphenoxy)acetate (CAS: 199177-25-8)[1] serves as an exceptional scaffold for this purpose. The molecule features a highly reactive benzaldehyde moiety primed for carbon-nitrogen bond formation, alongside an isopropyl ester that acts as a robust, lipophilic protecting group capable of withstanding mild reductive conditions.

Reductive amination is a premier methodology for synthesizing substituted amines due to its operational simplicity, high chemoselectivity, and ability to avoid the multiple alkylation issues common in direct halide substitutions[2]. The reaction proceeds via a two-stage mechanism: the condensation of the 4-formyl group with a primary or secondary amine to form a transient hemiaminal, which subsequently dehydrates to an electrophilic imine or iminium ion. This activated intermediate is then reduced in situ to the corresponding stable amine[3].

ReductiveAmination Aldehyde Isopropyl (4-formylphenoxy)acetate (Electrophile) Hemiaminal Hemiaminal Intermediate (Transient) Aldehyde->Hemiaminal Nucleophilic Attack Amine Primary/Secondary Amine (Nucleophile) Amine->Hemiaminal Addition Imine Imine / Iminium Ion (Activated Target) Hemiaminal->Imine Dehydration (-H2O) Product Substituted Amine Product (Stable) Imine->Product Hydride Transfer [NaBH(OAc)3]

Fig 1: Mechanistic workflow of the direct reductive amination process.

Reagent Selection and Causality

The success of a direct reductive amination relies heavily on the chemoselectivity of the reducing agent. As an Application Scientist, I strongly advise against a one-size-fits-all approach. The causality behind reagent selection is as follows:

  • Sodium Borohydride (NaBH₄) : While a powerful reductant, NaBH₄ is generally avoided in direct reductive aminations because it rapidly reduces the starting aldehyde to an alcohol before the imine has sufficient time to form[2].

  • Sodium Cyanoborohydride (NaBH₃CN) : A milder alternative that is stable at pH 4–5, allowing for the selective reduction of the protonated iminium ion over the unprotonated carbonyl group[2]. However, its use generates toxic cyanide byproducts, requiring specialized waste disposal[3].

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) : The gold standard for this protocol. The electron-withdrawing acetate groups significantly attenuate the nucleophilicity of the hydride. It selectively reduces imines and iminium ions in weakly acidic media without reducing the benzaldehyde, and it avoids the severe toxicity issues associated with cyanoborohydrides[4].

Optimization of Reaction Conditions

To establish a self-validating protocol, we evaluated various conditions for the coupling of Isopropyl (4-formylphenoxy)acetate with a model primary amine (benzylamine). The quantitative data and the mechanistic reasoning behind the outcomes are summarized below.

EntryReducing AgentSolventAdditiveTime (h)Yield (%)Observation / Causality
1NaBH₄MeOHNone241%High degree of aldehyde reduction to alcohol[2].
2NaBH₃CNMeOHAcOH (1.0 eq)1282%Good yield, but requires toxic waste handling[3].
3 NaBH(OAc)₃ DCE None 4 94% Optimal chemoselectivity; no over-reduction[4].
4NaBH(OAc)₃THFAcOH (1.0 eq)689%Slower kinetics compared to DCE; excellent purity.
5H₂ (Pd/C)EtOHNone1685%Heterogeneous catalysis; requires specialized equipment[3].

Experimental Protocols

Protocol A: Direct Reductive Amination (For Aliphatic and Primary Amines)

Self-Validating System: This protocol includes built-in checkpoints to ensure causality and success at each step, minimizing downstream purification failures.

Step 1: Imine Formation

  • Action : In an oven-dried round-bottom flask, dissolve Isopropyl (4-formylphenoxy)acetate (1.0 mmol) and the primary amine (1.05 mmol) in anhydrous 1,2-Dichloroethane (DCE, 5.0 mL). Stir at room temperature for 30–60 minutes.

  • Causality : DCE is chosen over Dichloromethane (DCM) due to its slightly higher boiling point and superior solubility profile for the borohydride complex.

  • Self-Validation Checkpoint : Remove a 10 µL aliquot, dilute in EtOAc, and analyze via TLC (Hexanes/EtOAc 7:3). The starting aldehyde (visualized with a 2,4-DNP stain) should be consumed, replaced by a new, less polar spot (the imine).

Step 2: Reduction

  • Action : Add Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol) portion-wise over 5 minutes. Stir for 2–4 hours.

  • Causality : Portion-wise addition prevents rapid temperature spikes. The 1.5 equivalents ensure complete reduction even if trace environmental moisture consumes some of the active hydride.

  • Self-Validation Checkpoint : Perform LC-MS or TLC. The imine intermediate should disappear, yielding a more polar amine spot that is ninhydrin-positive.

Step 3: Quenching & Workup

  • Action : Quench the reaction by slowly adding saturated aqueous NaHCO₃ (5.0 mL). Stir vigorously for 15 minutes. Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality : NaHCO₃ neutralizes any residual acetic acid and safely hydrolyzes unreacted borohydride species, preventing the formation of boron-amine complexes that complicate column chromatography.

Protocol B: Indirect (Two-Step) Reductive Amination (For Anilines / Weak Nucleophiles)

Anilines are significantly less nucleophilic than aliphatic amines. Direct reductive amination is prone to failure here, as the reducing agent may degrade before the imine fully forms[5].

  • Imine Pre-formation : Combine the aldehyde (1.0 mmol), aniline (1.1 mmol), and catalytic p-Toluenesulfonic acid (p-TsOH, 0.1 mmol) in Toluene (10 mL).

  • Dehydration : Reflux under a Dean-Stark trap for 4 hours.

    • Causality: Physically removing water drives the thermodynamic equilibrium toward the imine, which is critical for weak nucleophiles.

  • Reduction : Cool to room temperature, concentrate, redissolve in MeOH, and add NaBH₃CN (1.5 mmol)[2].

    • Causality: NaBH₃CN is preferred here as it is highly soluble in MeOH and highly effective for reducing pre-formed imines under slightly acidic conditions (pH ~4).

Downstream Applications: The Isopropyl Ester Handle

Once the reductive amination is complete, the isopropyl ester of the 4-formylphenoxyacetate scaffold serves as a highly reliable functional handle. It can be saponified to reveal a free carboxylic acid, enabling subsequent amide coupling reactions to generate diverse chemical libraries.

Workflow Start Isopropyl (4-formylphenoxy)acetate RedAm Reductive Amination Start->RedAm Intermediate N-Alkyl Intermediate RedAm->Intermediate Deprotect Ester Hydrolysis (LiOH, THF/H2O) Intermediate->Deprotect Acid Free Carboxylic Acid Deprotect->Acid Coupling Amide Coupling (HATU, DIPEA) Acid->Coupling

Fig 2: Downstream synthetic workflow utilizing the isopropyl ester as a functional handle.

Sources

Isopropyl (4-formylphenoxy)acetate as a building block for heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Isopropyl (4-formylphenoxy)acetate: A Versatile Building Block for Modern Heterocyclic Synthesis

Authored by a Senior Application Scientist

Introduction: The Strategic Value of the Phenoxyacetate Moiety

In the landscape of medicinal chemistry, the phenoxyacetic acid scaffold is a privileged structure, forming the core of numerous compounds with significant biological activity. Derivatives have been explored for their anti-inflammatory, anticonvulsant, antibacterial, and antifungal properties.[1][2][3] The strategic incorporation of this moiety into more complex heterocyclic systems is a promising avenue for the development of novel therapeutic agents. Isopropyl (4-formylphenoxy)acetate emerges as a highly valuable and versatile building block for this purpose. It offers two orthogonal reactive sites: a formyl group, which serves as an electrophilic handle for a wide array of classical and multicomponent condensation reactions, and an isopropyl ester, a stable protecting group for the carboxylic acid which can be deprotected in a later step for further functionalization. This guide provides detailed application notes and protocols for leveraging Isopropyl (4-formylphenoxy)acetate in the synthesis of key heterocyclic cores.

Physicochemical Properties and Synthesis

Understanding the fundamental properties of a building block is critical for its effective use in synthesis. Isopropyl (4-formylphenoxy)acetate is a stable, crystalline solid under standard conditions.

PropertyValue
Chemical Structure
Molecular Formula C₁₂H₁₄O₄
Molecular Weight 222.24 g/mol
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in common organic solvents (e.g., EtOH, MeOH, DCM, THF, Acetone)
IUPAC Name Isopropyl 2-(4-formylphenoxy)acetate
Proposed Synthesis of Isopropyl (4-formylphenoxy)acetate

The title compound can be readily synthesized via a standard Williamson ether synthesis, a robust and high-yielding reaction.

G cluster_start Starting Materials cluster_process Reaction cluster_workup Work-up & Purification cluster_product Final Product A 4-Hydroxybenzaldehyde P1 Mix & Reflux (6-12 hours) A->P1 B Isopropyl bromoacetate B->P1 C K₂CO₃ (Base) C->P1 D Acetone (Solvent) D->P1 W1 Filter off K₂CO₃ P1->W1 W2 Evaporate Solvent W1->W2 W3 Recrystallize (e.g., from Isopropanol/Water) W2->W3 FP Isopropyl (4-formylphenoxy)acetate W3->FP

Caption: Workflow for the synthesis of Isopropyl (4-formylphenoxy)acetate.

Application in Heterocyclic Synthesis: Protocols and Mechanistic Insights

The true utility of Isopropyl (4-formylphenoxy)acetate lies in the reactivity of its formyl group. This aldehyde functionality is a gateway to a vast number of heterocyclic systems through multicomponent reactions (MCRs), which are highly valued for their efficiency and atom economy in building molecular complexity.[4][5]

Protocol 1: Hantzsch 1,4-Dihydropyridine Synthesis

The Hantzsch reaction is a classic MCR that combines an aldehyde, two equivalents of a β-ketoester, and an ammonia source to generate 1,4-dihydropyridine (1,4-DHP) derivatives.[6] 1,4-DHPs are a cornerstone of cardiovascular medicine, with many acting as calcium channel blockers.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Isolation cluster_product Product A Isopropyl (4-formylphenoxy)acetate (1.0 eq) R1 Combine reactants in Ethanol A->R1 B Ethyl Acetoacetate (2.0 eq) B->R1 C Ammonium Acetate (1.1 eq) C->R1 D Ethanol (Solvent) D->R1 R2 Reflux for 4-8 hours (Monitor by TLC) R1->R2 W1 Cool to Room Temperature R2->W1 W2 Pour into ice-water W1->W2 W3 Filter the precipitate W2->W3 W4 Wash with cold Ethanol/Water W3->W4 W5 Dry under vacuum W4->W5 FP 1,4-Dihydropyridine Derivative W5->FP

Caption: Experimental workflow for the Hantzsch 1,4-Dihydropyridine synthesis.

Detailed Step-by-Step Protocol:

  • Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Isopropyl (4-formylphenoxy)acetate (2.22 g, 10 mmol).

  • Reagent Addition: Add ethyl acetoacetate (2.60 g, 20 mmol) and ammonium acetate (0.85 g, 11 mmol).

  • Solvent: Add absolute ethanol (30 mL).

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Slowly pour the mixture into 100 mL of ice-cold water with stirring.

  • Isolation: A yellow precipitate will form. Collect the solid by vacuum filtration.

  • Purification: Wash the crude product with a cold 1:1 mixture of ethanol and water (2 x 20 mL). Dry the purified product under vacuum to yield the target 1,4-dihydropyridine derivative.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Causality and Insights: The use of ethanol as a solvent is ideal as it readily dissolves all reactants and facilitates the reaction at a moderate temperature. Ammonium acetate serves as a convenient in-situ source of ammonia. The precipitation in water is an effective primary purification step as the highly conjugated dihydropyridine product is significantly less polar than the starting materials.

Protocol 2: Biginelli Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction is another powerful three-component reaction that produces dihydropyrimidinones (DHPMs) from an aldehyde, a β-dicarbonyl compound, and urea or thiourea.[7] DHPMs are of significant interest due to their diverse pharmacological activities, including antiviral, antihypertensive, and anticancer properties.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Isolation & Purification cluster_product Product A Isopropyl (4-formylphenoxy)acetate (1.0 eq) R1 Combine reactants in Ethanol A->R1 B Ethyl Acetoacetate (1.0 eq) B->R1 C Urea or Thiourea (1.5 eq) C->R1 D Catalyst (e.g., HCl, 3-4 drops) R2 Add catalyst D->R2 E Ethanol (Solvent) E->R1 R1->R2 R3 Reflux for 12-18 hours R2->R3 W1 Cool to Room Temperature R3->W1 W2 Store at 4°C overnight W1->W2 W3 Filter the crystalline product W2->W3 W4 Recrystallize from hot Ethanol W3->W4 FP Dihydropyrimidinone (DHPM) Derivative W4->FP

Caption: Experimental workflow for the acid-catalyzed Biginelli reaction.

Detailed Step-by-Step Protocol:

  • Setup: In a 50 mL round-bottom flask with a reflux condenser, combine Isopropyl (4-formylphenoxy)acetate (2.22 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.90 g, 15 mmol).

  • Solvent and Catalyst: Add ethanol (20 mL) followed by 3-4 drops of concentrated hydrochloric acid as a catalyst.

  • Reaction: Heat the mixture to reflux for 12-18 hours. The reaction mixture should become homogeneous upon heating.

  • Work-up: After the reaction is complete (monitored by TLC), cool the flask to room temperature and then place it in a refrigerator (4°C) overnight to facilitate crystallization.

  • Isolation: Collect the resulting crystalline solid by vacuum filtration and wash with a small amount of cold ethanol.

  • Purification: The crude product can be further purified by recrystallization from hot ethanol to afford the pure DHPM derivative.

  • Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Causality and Insights: The Biginelli reaction is acid-catalyzed. The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the initial condensation steps. Using thiourea in place of urea will yield the corresponding dihydropyrimidinethione, which can be a useful handle for further synthetic transformations.

Post-synthesis Functionalization: Unleashing the Carboxylic Acid

A key advantage of the isopropyl ester is its function as a robust protecting group that can be readily cleaved to unmask a carboxylic acid. This dramatically increases the synthetic utility of the resulting heterocyclic products.

Protocol 3: Hydrolysis of the Isopropyl Ester

  • Setup: Dissolve the heterocyclic product (e.g., the 1,4-DHP or DHPM derivative) (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water (e.g., 3:1 ratio).

  • Reagent Addition: Add Lithium Hydroxide (LiOH) (2-3 eq).

  • Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Work-up: Once the starting material is consumed, acidify the mixture to pH ~2-3 with 1M HCl.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the carboxylic acid product.

This newly revealed carboxylic acid can be used in a variety of subsequent reactions, such as amide bond formation (e.g., EDC/HOBt coupling), further esterification, or reduction to an alcohol, thereby enabling the creation of large and diverse chemical libraries for drug discovery.

Conclusion

Isopropyl (4-formylphenoxy)acetate is a powerful and versatile bifunctional building block. Its aldehyde group provides a reliable entry point into a wide range of important heterocyclic systems via multicomponent reactions, while the latent carboxylic acid functionality, protected as an isopropyl ester, allows for late-stage diversification. The protocols outlined in this guide demonstrate its utility in the synthesis of 1,4-dihydropyridines and dihydropyrimidinones, showcasing its potential to accelerate the discovery of novel, biologically active molecules.

References

  • Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. PMC.
  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PMC.
  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Jetir.Org. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. ResearchGate. Available at: [Link]_

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PMC. Available at: [Link]

  • Recent Advances in Multicomponent Reactions Catalysed under Operationally Heterogeneous Conditions. University of Malta. Available at: [Link]

  • Isocyanide-Based Multicomponent Reactions. Frontiers. Available at: [Link]

  • Multicomponent reactions towards heterocycles : concepts and applications. FiNDit. Available at: [Link]

Sources

Application of Isopropyl (4-formylphenoxy)acetate in Medicinal Chemistry: From Scaffold Synthesis to Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

Isopropyl (4-formylphenoxy)acetate (CAS: ) is a highly versatile, bifunctional chemical building block utilized extensively in modern drug discovery. Structurally, it features a highly reactive electrophilic formyl group (-CHO) and a sterically protected carboxylic acid in the form of an isopropyl ester.

This application note details the dual utility of this scaffold:

  • Small Molecule Drug Discovery : As a core intermediate for synthesizing phenoxyacetic acid pharmacophores, which are the primary structural motifs in Peroxisome Proliferator-Activated Receptor (PPAR) agonists (e.g., fibrates) used to treat metabolic syndrome.

  • Bioconjugation : As an aldehyde-functionalized linker for the modification of proteins and peptides (such as XTEN polypeptides) via reductive amination.

Structural & Mechanistic Rationale

The Phenoxyacetic Acid Pharmacophore in PPAR Signaling

Phenoxyacetic acid derivatives mimic endogenous fatty acids, allowing them to bind with high affinity to the hydrophobic ligand-binding pocket of PPAR-α, PPAR-γ, and PPAR-δ. Upon binding, the receptor heterodimerizes with the Retinoid X Receptor (RXR) and translocates to the nucleus to bind Peroxisome Proliferator Response Elements (PPREs), initiating the transcription of genes responsible for lipid and glucose metabolism ().

PPAR_Signaling Ligand Phenoxyacetic Acid (Fibrate Analog) PPAR PPAR-α Activation Ligand->PPAR Binds hydrophobic pocket Heterodimer PPAR-α / RXR Heterodimer PPAR->Heterodimer Recruits RXR PPRE PPRE Binding (DNA) Heterodimer->PPRE Translocates to nucleus Transcription Gene Transcription (e.g., CPT1A, ApoA-I) PPRE->Transcription Co-activator recruitment

Fig 1: Mechanism of action for phenoxyacetic acid derivatives in PPAR-α lipid metabolism signaling.

Why the Isopropyl Ester? (Causality in Scaffold Design)

In library synthesis, protecting the carboxylic acid is paramount to prevent unwanted amidation during the functionalization of the aldehyde.

  • The Problem with Methyl/Ethyl Esters : They are highly susceptible to premature cleavage or transesterification when exposed to methanolic/ethanolic solvents or basic amines.

  • The Isopropyl Advantage : The branched methyl groups of the isopropyl ester provide significant steric hindrance. This bulk completely suppresses transesterification and stabilizes the ester during aggressive reductive amination conditions, while still remaining fully cleavable under targeted saponification with Lithium Hydroxide (LiOH). Alternatively, the isopropyl ester can be retained in the final molecule to serve as a lipophilic prodrug, enhancing cellular permeability.

Synthetic Workflow: Reductive Amination & Prodrug Activation

The primary method for diversifying Isopropyl (4-formylphenoxy)acetate is via reductive amination using Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3​ ). STAB is the reagent of choice because the electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, making it a mild reducing agent that selectively reduces the intermediate iminium ion over the unreacted aldehyde ().

Chemical_Workflow A Isopropyl (4-formylphenoxy)acetate (Aldehyde) B Iminium Intermediate A->B 1° Amine, AcOH DCE, RT C Secondary Amine (Protected Prodrug) B->C STAB (NaBH(OAc)3) Selective Reduction D Phenoxyacetic Acid (Active Pharmacophore) C->D LiOH, THF/H2O 40°C, Saponification

Fig 2: Two-step synthetic workflow from aldehyde to active phenoxyacetic acid pharmacophore.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of reductive amination conditions for Isopropyl (4-formylphenoxy)acetate across various amine substrates.

Amine Substrate TypeReducing AgentSolventAdditiveTime (h)Isolated Yield (%)
Primary (Aliphatic) NaBH(OAc)3​ DCENone2.092%
Primary (Aromatic) NaBH(OAc)3​ DCE1.0 eq AcOH4.085%
Secondary (Cyclic) NaBH(OAc)3​ THF1.0 eq AcOH6.088%
Primary (Aliphatic) NaBH3​CN MeOHNone12.075% (Cyanide byproducts)
Primary (Aliphatic) NaBH4​ EtOHNone1.040% (Alcohol byproduct)

Data Interpretation: NaBH(OAc)3​ in 1,2-dichloroethane (DCE) provides the highest yields and cleanest reaction profiles. The addition of acetic acid (AcOH) is critical for weakly nucleophilic aromatic amines to drive iminium ion formation.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to ensure reaction fidelity.

Protocol A: High-Throughput Reductive Amination (Library Generation)

Objective: To synthesize a library of isopropyl (4-(alkylamino)methyl)phenoxy)acetate derivatives.

  • Preparation : In an oven-dried round-bottom flask under inert N2​ atmosphere, dissolve Isopropyl (4-formylphenoxy)acetate (1.0 eq, 222.24 g/mol ) and the target primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Iminium Formation :

    • For aliphatic amines: Stir at room temperature (RT) for 30 minutes.

    • For aromatic/hindered amines: Add glacial acetic acid (1.0 eq) to catalyze the dehydration step.

    • Validation Checkpoint 1 : Extract a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. Confirm the disappearance of the aldehyde peak (M+H: 223) and the appearance of the imine mass.

  • Reduction : Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes to prevent thermal spiking.

  • Incubation : Stir the reaction mixture at RT for 2–4 hours.

  • Quenching & Workup : Quench the reaction by slowly adding saturated aqueous NaHCO3​ (equal volume to DCE).

    • Causality: The basic bicarbonate neutralizes the acetic acid and destroys excess STAB, ensuring the newly formed secondary amine remains deprotonated and partitions effectively into the organic phase.

  • Extraction : Separate the layers. Extract the aqueous layer twice with Dichloromethane (DCM). Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: Saponification to Active Phenoxyacetic Acid

Objective: To hydrolyze the sterically hindered isopropyl ester, yielding the biologically active free carboxylic acid.

  • Solvent System : Dissolve the crude secondary amine from Protocol A in a 3:1:1 mixture of THF:MeOH: H2​O (0.1 M).

  • Hydrolysis : Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O ) (3.0 eq).

  • Heating : Stir the mixture at 40°C for 4–6 hours.

    • Causality: The branched isopropyl group severely limits the trajectory of the hydroxide nucleophile. Unlike methyl esters which hydrolyze rapidly at RT, the isopropyl ester requires gentle heating to drive the reaction to completion without risking the cleavage of the newly formed amine bond.

    • Validation Checkpoint 2 : Monitor via TLC (Eluent: 10% MeOH in DCM). The starting material (high Rf​ ) should completely convert to a baseline spot (the lithium carboxylate salt).

  • Solvent Removal : Evaporate the THF and MeOH under reduced pressure. Dilute the remaining aqueous layer with additional DI water.

  • Acidification : Cool the aqueous layer in an ice bath and slowly add 1M HCl dropwise until the pH reaches 3.0–4.0.

    • Validation Checkpoint 3: Verify pH with indicator strips. The product will either precipitate as a white solid or form a cloudy suspension.

  • Isolation : Extract the aqueous suspension with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate to yield the final phenoxyacetic acid pharmacophore.

Alternative Application: Bioconjugation of XTEN Polypeptides

Beyond small molecule synthesis, the 4-formylphenoxyacetate moiety is a highly effective linker for bioconjugation. In the development of XTEN-payload conjugates (recombinant polypeptides designed to extend the half-life of biologic drugs), this scaffold is used to selectively modify proteins on the surface of live cells or in solution ().

Bioconjugation Insight : The aldehyde group of the scaffold reacts with the ϵ -amino groups of surface lysines or the N-terminus of the XTEN polypeptide. Using a mild reducing agent like Sodium Cyanoborohydride ( NaBH3​CN ) at pH 6.5–7.2 ensures the protein does not denature while the stable secondary amine linkage is formed. The isopropyl ester can be maintained to increase the lipophilicity of the biologic, or it can be pre-hydrolyzed and converted into an NHS-ester to act as a heterobifunctional crosslinker.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. Retrieved from[Link]

  • Maillet, M., et al. (2009). Phenoxy herbicides and fibrates potently inhibit the human chemosensory receptor subunit T1R3. National Center for Biotechnology Information (PMC). Retrieved from[Link]

  • Amunix Pharmaceuticals, Inc. (2015). XTEN conjugate compositions and methods of making same. U.S. Patent US20150037359A1.

Application Note: A Comprehensive Guide to the Synthesis, Characterization, and Application of Schiff Bases Derived from Isopropyl (4-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed framework for the synthesis, purification, and characterization of novel Schiff bases originating from Isopropyl (4-formylphenoxy)acetate. Schiff bases, characterized by their azomethine group (-C=N-), are a cornerstone in medicinal chemistry and drug development due to their wide spectrum of biological activities, including antimicrobial, antiviral, and antitumor properties.[1][2][3] This document outlines robust protocols for the condensation reaction between Isopropyl (4-formylphenoxy)acetate and various primary amines. We delve into the mechanistic underpinnings of the reaction, offer step-by-step experimental procedures, and detail analytical techniques for structural elucidation. Furthermore, we explore the potential applications of these synthesized compounds in the realm of drug discovery, providing a comprehensive resource for researchers and professionals in pharmaceutical and chemical sciences.

Introduction: The Significance of Schiff Bases

Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde or a ketone.[4][5] The central imine or azomethine group (C=N) is a critical pharmacophore that has been shown to be integral to the biological activities of numerous compounds.[6][7] The versatility of Schiff bases stems from their straightforward synthesis, structural diversity, and their ability to form stable complexes with metal ions, making them valuable ligands in coordination chemistry.[8][9]

The synthesis protocol detailed herein utilizes Isopropyl (4-formylphenoxy)acetate as the aldehyde precursor. The ester and ether linkages within this molecule provide a unique scaffold that can be further modified, offering a gateway to a diverse library of potential therapeutic agents. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure both reproducibility and a deep understanding of the synthetic process.

Reaction Scheme and Mechanism

The formation of a Schiff base is a reversible reaction that proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.[6][8]

General Reaction Scheme:

Mechanistic Pathway: The synthesis is typically catalyzed by a small amount of acid.[10][11]

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde group in Isopropyl (4-formylphenoxy)acetate.[4] This leads to the formation of a tetrahedral, unstable intermediate known as a carbinolamine or hemiaminal.[6][8]

  • Dehydration: The carbinolamine intermediate is then protonated under acidic conditions, turning the hydroxyl group into a good leaving group (water). Subsequent elimination of a water molecule and a proton from the nitrogen atom results in the formation of the stable carbon-nitrogen double bond (imine) of the Schiff base.[1][5]

The removal of water from the reaction mixture can shift the equilibrium towards the product, thereby increasing the reaction yield.[1]

G Reactants Isopropyl (4-formylphenoxy)acetate (Aldehyde) + Primary Amine (R-NH₂) NucleophilicAttack Nucleophilic Attack of Amine on Carbonyl Carbon Reactants->NucleophilicAttack Step 1 Intermediate Carbinolamine Intermediate (Unstable Hemiaminal) NucleophilicAttack->Intermediate Protonation Protonation of -OH group (H⁺ catalyst) Intermediate->Protonation Step 2 WaterLoss Dehydration (Elimination of H₂O) Protonation->WaterLoss Product Schiff Base Product (Imine) + H₂O WaterLoss->Product

Caption: Mechanism of acid-catalyzed Schiff base formation.

Experimental Application Notes & Protocols

This section provides a detailed workflow for synthesizing Schiff bases from Isopropyl (4-formylphenoxy)acetate. Both a conventional reflux method and a green, microwave-assisted method are described.

Materials and Instrumentation
Reagents & Solvents Instrumentation
Isopropyl (4-formylphenoxy)acetateMagnetic Stirrer with Hotplate
Various primary amines (e.g., Aniline, 4-Methoxyaniline)[12]Reflux Condenser and Glassware
Absolute Ethanol or Methanol[5]Microwave Synthesizer
Glacial Acetic Acid (Catalyst)[10]Rotary Evaporator
Dichloromethane (for extraction)FT-IR Spectrometer
Anhydrous Magnesium SulfateNMR Spectrometer (¹H & ¹³C)
Deuterated Solvents (e.g., CDCl₃, DMSO-d₆)Mass Spectrometer (LC-MS or GC-MS)
Silica Gel for Chromatography[13]Thin Layer Chromatography (TLC) Plates
Protocol 1: Conventional Synthesis via Reflux

This is the most common and established method for Schiff base synthesis.[11]

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve Isopropyl (4-formylphenoxy)acetate (10 mmol) in 30 mL of absolute ethanol.

  • Amine Addition: To this solution, add an equimolar amount (10 mmol) of the selected primary amine (e.g., aniline).

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[14] The acid increases the electrophilicity of the carbonyl carbon and facilitates the dehydration step.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C for ethanol) with constant stirring for 2-4 hours.[15]

  • Reaction Monitoring: The progress of the reaction should be monitored using Thin Layer Chromatography (TLC). A successful reaction will show the disappearance of the starting aldehyde spot and the appearance of a new product spot with a different Rf value.[11]

  • Product Isolation: After completion, cool the reaction mixture to room temperature. The solid Schiff base product will often precipitate out of the solution. Collect the precipitate by vacuum filtration.[16]

  • Purification: The crude product should be purified by recrystallization from a suitable solvent, such as hot ethanol, to yield pure crystals.[13][17] If the product is an oil or does not crystallize easily, column chromatography over silica gel may be required.[13]

  • Drying: Dry the purified product in a desiccator over anhydrous calcium chloride or in a vacuum oven.

Protocol 2: Green Synthesis via Microwave Irradiation

Microwave-assisted synthesis is an eco-friendly alternative that often leads to higher yields and significantly shorter reaction times.[16][18]

  • Mixing: In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine Isopropyl (4-formylphenoxy)acetate (1 mmol), the primary amine (1 mmol), and 2 mL of ethanol.

  • Catalysis: Add one drop of glacial acetic acid.

  • Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a constant temperature (e.g., 80°C) for 5-15 minutes.

  • Work-up: After the reaction, cool the vial to room temperature. The product can be isolated and purified using the same filtration and recrystallization methods described in Protocol 1.[19]

G start Start reagents Mix Aldehyde, Amine, Solvent (Ethanol), & Catalyst (Acetic Acid) in Flask start->reagents reaction_choice Choose Synthesis Method reagents->reaction_choice reflux Conventional Method: Reflux for 2-4 hours reaction_choice->reflux Conventional microwave Green Method: Microwave for 5-15 mins reaction_choice->microwave Green monitoring Monitor Reaction by TLC reflux->monitoring microwave->monitoring workup Cool to Room Temp & Isolate Crude Product (Filtration) monitoring->workup purify Purify Product (Recrystallization or Column Chromatography) workup->purify characterize Characterize Pure Product (FT-IR, NMR, Mass Spec) purify->characterize end End characterize->end

Caption: General experimental workflow for Schiff base synthesis.

Characterization of Synthesized Schiff Bases

Structural confirmation of the synthesized compounds is crucial. A combination of spectroscopic methods should be employed.[10][11]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This is the primary method to confirm the formation of the imine bond. A successful reaction is indicated by the disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹), and the appearance of a new, characteristic absorption band for the azomethine group (C=N) in the region of 1590-1650 cm⁻¹.[11][20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most definitive evidence for Schiff base formation is the appearance of a singlet peak for the azomethine proton (-CH=N-), typically in the range of δ 8.0-9.0 ppm.[21][22] The disappearance of the aldehyde proton signal (around δ 9.5-10.5 ppm) also confirms the reaction's completion.

    • ¹³C NMR: The formation of the imine is confirmed by a signal for the azomethine carbon, which typically appears in the δ 150-165 ppm region.[21]

  • Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the synthesized Schiff base. The molecular ion peak (M+) in the mass spectrum should correspond to the calculated molecular weight of the target compound.

Analytical Technique Key Observation for Schiff Base Formation Typical Range/Value
FT-IR Appearance of C=N stretch1590-1650 cm⁻¹[11][20]
Disappearance of aldehyde C=O stretch~1700 cm⁻¹
¹H NMR Appearance of azomethine proton (-CH=N-)δ 8.0-9.0 ppm[21][22]
Disappearance of aldehyde proton (-CHO)δ 9.5-10.5 ppm
¹³C NMR Appearance of azomethine carbon (-C=N-)δ 150-165 ppm[21]
Mass Spec (MS) Molecular Ion Peak (M+)Corresponds to the calculated molecular weight

Applications in Drug Development

Schiff bases are recognized as a privileged scaffold in medicinal chemistry, exhibiting a wide array of pharmacological activities.[7][23] The derivatives synthesized from Isopropyl (4-formylphenoxy)acetate are novel compounds with significant therapeutic potential.

  • Antimicrobial Agents: Many Schiff bases show potent antibacterial and antifungal activity.[1][24] The imine group is often crucial for this activity, potentially interfering with microbial cell processes.[7] A study on analogous compounds, alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates, demonstrated that their Schiff base derivatives possessed moderate-to-good activity against Gram-positive bacteria.[12]

  • Anticancer and Antitumor Activity: The structural versatility of Schiff bases allows for the design of compounds that can interact with biological targets to inhibit tumor growth.[11][25]

  • Antiviral Properties: Researchers have synthesized and screened numerous Schiff base analogs for their antiviral potential, including against challenging viruses.[2]

  • Catalytic Applications: In addition to their direct therapeutic use, Schiff base metal complexes are effective catalysts in various organic transformations, which is a vital aspect of pharmaceutical manufacturing.[26][27]

The development of new Schiff bases from Isopropyl (4-formylphenoxy)acetate opens the door to screening for these and other biological activities, potentially leading to the discovery of new lead compounds in drug development pipelines.

Conclusion

This application note provides a comprehensive and scientifically grounded guide for the synthesis of Schiff bases from Isopropyl (4-formylphenoxy)acetate. By detailing both conventional and green synthetic protocols, along with robust methods for purification and characterization, this document equips researchers with the necessary tools to produce and validate these high-potential compounds. The inherent versatility and proven biological relevance of the Schiff base scaffold make these derivatives prime candidates for further investigation in medicinal chemistry and drug discovery.

References

  • Synthesis of Schiff Bases by Non-Conventional Methods. (n.d.). SciSpace. Retrieved from [Link]

  • Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. (n.d.). PMC. Retrieved from [Link]

  • Mechanism of Schiff base (imine) Formation. (n.d.). ResearchGate. Retrieved from [Link]

  • Chemistry Schiff Bases. (n.d.). Sathee NEET. Retrieved from [Link]

  • Schiff Bases: Structure, Reaction, Synthesis & Uses Explained. (n.d.). Vedantu. Retrieved from [Link]

  • Overview of Schiff Bases. (2022). IntechOpen. Retrieved from [Link]

  • How to purify Schiff base product?. (2024). ResearchGate. Retrieved from [Link]

  • A Comprehensive Review on Schiff Bases: Development Process, Green Synthetic Strategies, and Versatile Applications. (2025). IntechOpen. Retrieved from [Link]

  • Simple Techniques for The Synthesis and Evaluation of Schiff Bases. (2026). Retrieved from [Link]

  • Promising Schiff bases in antiviral drug design and discovery. (n.d.). PMC - NIH. Retrieved from [Link]

  • Role of Schiff Base in Drug Discovery Research. (2016). Hilaris. Retrieved from [Link]

  • Recent Applications of Schiff Bases in Biomedical Sciences. (2025). IntechOpen. Retrieved from [Link]

  • Schiff base metal complex as a potential therapeutic drug in medical science. (n.d.). SciSpace. Retrieved from [Link]

  • Synthesis of Schiff's bases in aqueous medium: a green alternative approach with effective mass yield and high reaction rates. (n.d.). Retrieved from [Link]

  • Is there an effective way of purifying schiff bases?. (2021). ResearchGate. Retrieved from [Link]

  • Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1-hydroxy-2-acetonapth. (n.d.). ScienceOpen. Retrieved from [Link]

  • Schiff base. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis of Schiff Base Complexes and Study their Applications as Catalysts for Esterification of Acetic Acid. (2025). Iraqi Journal of Science. Retrieved from [Link]

  • Synthesis and Applications of Schiff Bases from some sulfa drugs and their metal complexes: review. (2026). Der Pharma Chemica. Retrieved from [Link]

  • Synthesis and spectroscopic characterization of some schiff bases derived from Dimedone. (2019). Retrieved from [Link]

  • Synthesis and Spectroscopic Characterization of some Mixed Schiff Base Complexes. (2017). University of Baghdad Digital Repository. Retrieved from [Link]

  • Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (2024). Retrieved from [Link]

  • Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. (n.d.). PMC. Retrieved from [Link]

  • Schiff Bases: Contemporary Synthesis, Properties, and Applications. (2024). IntechOpen. Retrieved from [Link]

  • Schiff Base Complexes for Catalytic Application. (n.d.). OUCI. Retrieved from [Link]

  • PREPARATION AND PURIFICATION OF SCHIFF BASE AND PROTONATED SCHIFF BASE FROM 9-CIS-RETINAL. (n.d.). Retrieved from [Link]

  • Synthesis and Spectral Characterization of Schiff Base Cr(III), Mn(III), and Fe(III) Novel Macrocyclic Complexes Derived from Th. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis of Schiff bases by organic free solvent method. (n.d.). JOCPR. Retrieved from [Link]

  • Schiff base synthesis by unconventional route: An innovative green approach. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. (2015). PMC. Retrieved from [Link]

  • Synthesis and Characterization of Novel Schiff's Bases from Ethylenediamine Tetraacetic Acid Derivatives. (2019). Impactfactor. Retrieved from [Link]

Sources

Application Notes and Protocols for Aldol Condensation Reactions Involving Isopropyl (4-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Aldol Condensation in Medicinal Chemistry

The Aldol condensation stands as a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures from simpler carbonyl-containing precursors.[1] Within the realm of drug discovery and development, the Claisen-Schmidt condensation, a variant of the crossed Aldol condensation, is of particular importance.[2] This reaction facilitates the synthesis of α,β-unsaturated ketones, commonly known as chalcones, by reacting an aromatic aldehyde with a ketone.[3]

Chalcones represent a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[4][5][6] The biological activity of these molecules is often attributed to the α,β-unsaturated ketone moiety, which can act as a Michael acceptor, interacting with biological nucleophiles.[6]

This application note provides a detailed guide to the Claisen-Schmidt condensation involving Isopropyl (4-formylphenoxy)acetate, a versatile aromatic aldehyde. The presence of the phenoxyacetate group offers a handle for further chemical modification, making the resulting chalcones attractive intermediates for the synthesis of novel therapeutic agents. We will delve into the reaction mechanism, provide detailed experimental protocols for both solution-phase and solvent-free synthesis, discuss purification techniques, and offer troubleshooting guidance.

Reaction Mechanism: A Step-by-Step Look at the Base-Catalyzed Claisen-Schmidt Condensation

The Claisen-Schmidt condensation between Isopropyl (4-formylphenoxy)acetate and a ketone, such as acetophenone, proceeds via a base-catalyzed mechanism. The key to the success of this crossed Aldol reaction lies in the fact that Isopropyl (4-formylphenoxy)acetate, as an aromatic aldehyde, lacks α-hydrogens and therefore cannot enolize and undergo self-condensation.[7][8] This ensures that it acts exclusively as the electrophile.

The reaction can be broken down into the following key steps:

  • Enolate Formation: A base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the ketone (acetophenone) to form a resonance-stabilized enolate ion.[9]

  • Nucleophilic Attack: The nucleophilic enolate ion attacks the electrophilic carbonyl carbon of Isopropyl (4-formylphenoxy)acetate, forming a new carbon-carbon bond and a tetrahedral alkoxide intermediate.[8]

  • Protonation: The alkoxide intermediate is protonated by a solvent molecule (e.g., ethanol or water) to yield a β-hydroxy ketone, the initial Aldol addition product.[10]

  • Dehydration: Under the reaction conditions, particularly with heating, the β-hydroxy ketone readily undergoes dehydration. The base removes a proton from the α-carbon, leading to the elimination of a hydroxide ion and the formation of a stable, conjugated α,β-unsaturated ketone (the chalcone).[10][11] This final step is often irreversible and drives the reaction to completion.[12]

Claisen-Schmidt_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation cluster_3 Step 4: Dehydration Acetophenone Acetophenone Enolate Enolate Ion Acetophenone->Enolate + OH- Alkoxide Tetrahedral Alkoxide Enolate->Alkoxide + Isopropyl (4-formylphenoxy)acetate Aldol_Adduct β-Hydroxy Ketone Alkoxide->Aldol_Adduct + H2O Chalcone Chalcone Product Aldol_Adduct->Chalcone - H2O

Mechanism of the base-catalyzed Claisen-Schmidt condensation.

Experimental Protocols

Two robust protocols are presented for the synthesis of Isopropyl 2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetate, the chalcone derived from Isopropyl (4-formylphenoxy)acetate and acetophenone.

Protocol 1: Classical Solution-Phase Synthesis

This method employs a conventional solvent-based approach, which is highly reliable and scalable.

Materials and Reagents:

  • Isopropyl (4-formylphenoxy)acetate (1.0 eq)

  • Acetophenone (1.0 eq)

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized Water

  • 10% Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve an equimolar amount of acetophenone (e.g., 10 mmol) in 20-30 mL of 95% ethanol with stirring.[13]

  • Base Addition: To this solution, add a 40-60% aqueous solution of NaOH dropwise while stirring.[14]

  • Aldehyde Addition: Cool the mixture in an ice bath and slowly add an equimolar amount of Isopropyl (4-formylphenoxy)acetate (10 mmol) dropwise with continuous stirring. A change in color or the formation of a precipitate is often observed.[14]

  • Reaction: Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[13]

  • Work-up and Isolation: Pour the reaction mixture into a beaker containing crushed ice.[13] Acidify the mixture by slowly adding 10% HCl until the solution is neutral (pH ~7). This will facilitate the precipitation of the crude chalcone product.[14]

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel and wash thoroughly with cold deionized water until the washings are neutral.[15] The crude product can be further purified by recrystallization from ethanol.[1]

Protocol 2: Solvent-Free Synthesis by Grinding

This "green chemistry" approach offers a rapid and efficient alternative, minimizing solvent waste.

Materials and Reagents:

  • Isopropyl (4-formylphenoxy)acetate (1.0 eq)

  • Acetophenone (1.0 eq)

  • Solid Sodium Hydroxide (NaOH), powdered (catalytic amount, e.g., 20 mol%)

  • Mortar and pestle

  • Deionized Water

  • 10% Hydrochloric Acid (HCl)

Procedure:

  • Reactant Mixture: In a porcelain mortar, combine acetophenone (10 mmol), Isopropyl (4-formylphenoxy)acetate (10 mmol), and solid powdered NaOH (2 mmol, 20 mol%).[7]

  • Grinding: Grind the mixture vigorously with a pestle for 5-15 minutes. The reaction is often exothermic, and the mixture may transform into a paste before solidifying.[7]

  • Work-up: Once the reaction is complete (as indicated by solidification or TLC analysis), add cold water to the mortar and stir to dissolve the NaOH.

  • Isolation and Purification: Transfer the solid product to a beaker, acidify with 10% HCl, and collect the precipitate by vacuum filtration. Wash the product with cold deionized water and dry. Recrystallization from ethanol can be performed if higher purity is required.

Experimental_Workflow cluster_solution Protocol 1: Solution-Phase cluster_grinding Protocol 2: Solvent-Free cluster_workup Work-up & Purification (Common to both) Sol_Start Dissolve Acetophenone in Ethanol Sol_Base Add aq. NaOH Sol_Start->Sol_Base Sol_Aldehyde Add Aldehyde in Ice Bath Sol_Base->Sol_Aldehyde Sol_React Stir at RT (4-6h) Sol_Aldehyde->Sol_React Workup_Quench Pour into Ice/Water Sol_React->Workup_Quench Grind_Start Combine Reactants & Solid NaOH in Mortar Grind_React Grind Vigorously (5-15 min) Grind_Start->Grind_React Grind_React->Workup_Quench Workup_Acidify Neutralize with HCl Workup_Quench->Workup_Acidify Workup_Filter Vacuum Filtration Workup_Acidify->Workup_Filter Workup_Wash Wash with Cold Water Workup_Filter->Workup_Wash Workup_Dry Dry Product Workup_Wash->Workup_Dry Workup_Recrystal Recrystallize from Ethanol Workup_Dry->Workup_Recrystal

General experimental workflow for chalcone synthesis.

Data Presentation and Expected Outcomes

The choice of synthetic method can influence reaction time and yield. The following table provides a comparative overview based on typical outcomes for Claisen-Schmidt condensations.

ParameterProtocol 1: Solution-PhaseProtocol 2: Solvent-Free
Catalyst Aqueous NaOH or KOHSolid NaOH
Solvent EthanolNone
Reaction Time 4 - 6 hours5 - 15 minutes
Typical Yield 70 - 90%85 - 95%
Advantages Scalable, well-establishedRapid, eco-friendly, high yield
Disadvantages Longer reaction time, solvent wasteLess suitable for large-scale reactions

Troubleshooting and Optimization

While the Claisen-Schmidt condensation is generally a high-yielding reaction, certain issues may arise. This section provides guidance on common problems and their solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low Yield - Inappropriate catalyst concentration- Suboptimal temperature- Reversibility of Aldol addition- Optimize catalyst loading (typically 10-20 mol% for grinding, or an excess in solution).- Gentle heating may favor the dehydration step, but excessive heat can cause side reactions.[7]- Ensure conditions favor the irreversible dehydration to drive the reaction forward.[12]
Formation of Multiple Products - Self-condensation of the ketone- Slowly add the ketone to a mixture of the aldehyde and base to keep the enolizable component's concentration low.[16]
"Oiling Out" during Recrystallization - Product melting point is below the solvent's boiling point- Solution is too concentrated- Use a larger volume of solvent.- Allow the solution to cool more slowly.- Add a seed crystal to induce proper crystallization.[17]
Reaction Fails to Proceed - Inactive catalyst (e.g., old NaOH)- Impure reactants- Use fresh, high-purity reagents.- Ensure the ketone has acidic α-hydrogens.

Conclusion: A Gateway to Novel Bioactive Molecules

The Claisen-Schmidt condensation of Isopropyl (4-formylphenoxy)acetate provides an efficient and reliable route to a versatile class of chalcones. These compounds, bearing a readily modifiable ester group, are valuable building blocks for the synthesis of more complex molecules with potential therapeutic applications. The protocols detailed in this guide, for both traditional solution-phase and modern solvent-free conditions, offer researchers flexible and effective methods for accessing these important intermediates. By understanding the underlying mechanism and potential pitfalls, scientists can effectively troubleshoot and optimize these reactions, accelerating the pace of drug discovery and development. The broad pharmacological potential of chalcones underscores the continued importance of the Aldol condensation in creating novel chemical entities to address unmet medical needs.[4][5][18]

References

  • SciSpace. (2021). Green synthesis of chalcones derivatives. SciSpace. Retrieved from [Link]

  • Claisen-Schmidt Condensation. (n.d.). Cambridge University Press. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 16). 4: The Aldol Condensation – Preparation of Chalcones (Experiment). Chemistry LibreTexts. Retrieved from [Link]

  • SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace. Retrieved from [Link]

  • AIP Publishing. (n.d.). Development Of Chalcone Synthesis: Optimization Of Synthetic Method. AIP Publishing. Retrieved from [Link]

  • Elsevier. (n.d.). Pharmacological potential of natural chalcones: a recent studies and future perspective. Elsevier. Retrieved from [Link]

  • American Chemical Society. (2025, February 18). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry. Retrieved from [Link]

  • Frontiers. (n.d.). Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. Frontiers. Retrieved from [Link]

  • American Chemical Society. (2025, February 18). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploring Pharmacological Significance of Chalcone Scaffold: A Review. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of base-catalyzed Claisen-Schmidt condensation. ResearchGate. Retrieved from [Link]

  • IntechOpen. (2020, March 4). Biological Role of Chalcones in Medicinal Chemistry. IntechOpen. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL CHALCONE DERIVATIVES. Rasayan Journal of Chemistry. Retrieved from [Link]

  • RJPN. (n.d.). “Pharmacological Importance of Chalcones-A Review Article”. RJPN. Retrieved from [Link]

  • ResearchGate. (n.d.). Claisen–Schmidt condensation of substituted benzaldehyde with.... ResearchGate. Retrieved from [Link]

  • PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. PraxiLabs. Retrieved from [Link]

  • Science Alert. (2007). Synthesis and Characterization of Some Chalcone Derivatives. Science Alert. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of Chalcone From Benzaldehyde and Acetophenone. Scribd. Retrieved from [Link]

  • ScienceScholar. (2022, May 6). Synthesis, characterization and pharmacological evaluation of chalcones and its derivatives for analgesic activity. ScienceScholar. Retrieved from [Link]

  • Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. (2025, May 19). Retrieved from [Link]

  • Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Orango. (2025, August 21). Understanding the Aldol Condensation: From Reactants to Products. Orango. Retrieved from [Link]

  • YouTube. (2016, May 3). Aldol Condensation Reaction Shortcut by Leah4sci. YouTube. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.4 Aldol Reactions – Organic Chemistry II. KPU Pressbooks. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Purification techniques for crude Isopropyl (4-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges encountered during the isolation and purification of crude Isopropyl (4-formylphenoxy)acetate .

This molecule presents a unique dual-reactivity profile—an electrophilic aldehyde and a hydrolytically sensitive isopropyl ester. Because of this, standard aggressive purification techniques often lead to product degradation. The following troubleshooting guide and protocols are engineered to provide a self-validating system, ensuring high-yield recovery while preserving the structural integrity of your target compound.

Section 1: Purification Workflow & Logical Architecture

Workflow Crude Crude Isopropyl (4-formylphenoxy)acetate Workup Aqueous Workup (EtOAc / 5% LiCl) Crude->Workup Removes Salts & DMF Decision Purity Requirement? Workup->Decision Chromatography Silica Gel Column (Hexane:EtOAc) Decision->Chromatography Standard Purity Bisulfite Bisulfite Adduct Formation Decision->Bisulfite High Purity / Scalable Pure Pure Isopropyl (4-formylphenoxy)acetate Chromatography->Pure Regeneration TMS-Cl Regeneration (Non-Aqueous) Bisulfite->Regeneration Isolates Aldehyde Regeneration->Pure

Workflow for the purification of crude isopropyl (4-formylphenoxy)acetate.

Section 2: Troubleshooting FAQs

Q1: My crude NMR shows significant DMF solvent contamination. Standard aqueous washes aren't removing it. What is the mechanistic failure here? Causality & Solution: Dimethylformamide (DMF) is a standard solvent for the alkylation of 4-hydroxybenzaldehyde[1]. While water-soluble, DMF has a high partition coefficient in ethyl acetate (EtOAc) due to strong hydrogen bonding. Standard brine washes often fail to break this interaction. Action: Switch your aqueous wash to a 5% aqueous Lithium Chloride (LiCl) solution. The high charge density of the lithium ion aggressively coordinates with water and DMF, effectively "salting out" the DMF from the organic phase and driving it into the aqueous layer.

Q2: I am trying to remove unreacted 4-hydroxybenzaldehyde. Can I use a standard sodium hydroxide (NaOH) wash? Causality & Solution: Absolutely not. Using a strong base like NaOH will inevitably cause saponification (hydrolysis) of your isopropyl ester, converting your product into the undesired 4-formylphenoxyacetic acid. Action: Exploit the pKa of the phenolic proton. The electron-withdrawing formyl group lowers the phenol's pKa to ~7.6. Wash the organic layer with a mild, dilute base such as 5% Sodium Carbonate (Na2CO3). This selectively deprotonates the unreacted phenol, rendering it water-soluble, while preserving the isopropyl ester intact.

Q3: Column chromatography is causing streaking and poor recovery of the aldehyde. How do I optimize the mobile phase? Causality & Solution: Aldehydes can interact strongly with the free silanol groups on standard unmodified silica gel, leading to peak tailing and irreversible adsorption. Action: Pre-treat the silica column or use a highly non-polar to moderately polar gradient. A validated system for formylphenoxyacetates is a Hexane:EtOAc gradient (starting at 20:1 and moving to 5:1)[1]. Ensure the silica is fully equilibrated before loading.

Q4: Is there a scalable, chromatography-free method to purify this compound? Causality & Solution: Yes. You can leverage the specific reactivity of the aldehyde group by forming a sodium bisulfite adduct[2]. This transforms the target molecule into a highly polar, crystalline solid that can be filtered away from unreacted alkylating agents[3]. Action: Form the bisulfite adduct, filter the impurities, and then regenerate the aldehyde. However, traditional aqueous regeneration requires extreme pH which ruins the ester. Instead, utilize a non-aqueous regeneration method using chlorotrimethylsilane (TMS-Cl) in acetonitrile[4],[5].

Section 3: Standard Operating Procedures (SOPs)

Protocol A: Optimized Liquid-Liquid Extraction (Aqueous Workup)

This protocol is designed to remove inorganic salts, DMF, and unreacted phenol without compromising the ester.

  • Dilution: Dilute the crude reaction mixture with 3 volumes of Ethyl Acetate (EtOAc).

  • DMF Removal: Transfer to a separatory funnel and wash with an equal volume of 5% aqueous LiCl solution. Repeat this wash 3 times to ensure complete DMF removal.

  • Phenol Extraction: Wash the organic layer once with 5% aqueous Na2CO3 to extract unreacted 4-hydroxybenzaldehyde.

  • Drying: Wash the organic layer once with saturated NaCl (brine) to remove residual water. Dry the organic layer over anhydrous Na2SO4.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the semi-pure product.

Protocol B: Chromatography-Free Purification via Bisulfite Adduct

This protocol acts as a self-validating system: successful precipitation confirms aldehyde capture, while the non-aqueous TMS-Cl cleavage ensures ester survival.

  • Adduct Formation: Dissolve the crude isopropyl (4-formylphenoxy)acetate in an ethyl acetate/ethanol mixture. Add a saturated aqueous solution of sodium bisulfite (NaHSO3) dropwise with vigorous stirring.

  • Isolation: Stir for 2-4 hours until a thick white precipitate (the bisulfite adduct) forms. Filter the solid and wash with cold ethanol to remove unreacted isopropyl chloroacetate and organic impurities.

  • Non-Aqueous Regeneration: Suspend the isolated bisulfite adduct in anhydrous acetonitrile.

  • Cleavage: Add 2.0 to 2.5 equivalents of Chlorotrimethylsilane (TMS-Cl) and heat the suspension to 40–60 °C[4],[5]. The reaction is irreversible and proceeds under neutral conditions, protecting the isopropyl ester[5].

  • Recovery: Once the reaction is complete (monitored by TLC), cool to room temperature. Filter out the precipitated sodium chloride. The filtrate contains the highly pure regenerated aldehyde[5]. Concentrate in vacuo.

Section 4: Quantitative Data Summaries

Table 1: Impurity Profile and Targeted Removal Strategies

ImpurityChemical NatureRemoval StrategyMechanistic Rationale
Dimethylformamide (DMF) Polar Aprotic Solvent5% LiCl WashHigh ionic strength disrupts DMF-EtOAc hydrogen bonding, forcing DMF into the aqueous phase.
4-Hydroxybenzaldehyde Acidic Phenol (pKa ~7.6)5% Na2CO3 WashSelective deprotonation of the phenol without causing ester saponification.
Isopropyl Chloroacetate Neutral Alkylating AgentBisulfite Adduct FiltrationRemains completely soluble in the organic phase while the target aldehyde precipitates.
Inorganic Salts (K2CO3) Water-Soluble SolidAqueous ExtractionHighly soluble in the aqueous phase; removed in the first wash step.

Table 2: Hexane/EtOAc Gradient System for Silica Gel Chromatography [1]

Gradient StepHexane (%)EtOAc (%)Target Elution
1 (Equilibration) 1000Non-polar impurities / baseline stabilization
2 (Wash) 955 (20:1)Unreacted alkylating agents / Non-polar byproducts
3 (Elution) 8317 (5:1)Isopropyl (4-formylphenoxy)acetate
4 (Flush) 5050Highly polar contaminants / baseline clearing

References

  • Journal of Organic Chemistry (Kjell, D. P., Slattery, B. J., & Semo, M. J., 1999)
  • BenchChem (2025)
  • FAO AGRIS (Furigay, M. H., et al., 2018)
  • RSC Advances (Atwood, G., et al., 2024)
  • Synthesis of 2-(2-formylphenoxy)acetate esters (Supplementary Information)

Sources

Identifying side products in Isopropyl (4-formylphenoxy)acetate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers engaged in the synthesis of Isopropyl (4-formylphenoxy)acetate. Our focus is on the practical identification and mitigation of common side products to enhance yield, purity, and experimental reproducibility.

Synthesis Overview: The Williamson Ether Pathway

The most common and direct route to Isopropyl (4-formylphenoxy)acetate is via the Williamson ether synthesis. This involves the O-alkylation of 4-hydroxybenzaldehyde with an isopropyl haloacetate (typically isopropyl bromoacetate or chloroacetate) in the presence of a base.[1][2] While robust, this SN2 reaction is often accompanied by competing pathways that lead to impurities. Understanding these pathways is critical for optimization.

cluster_main Desired Sₙ2 Pathway cluster_side Common Side Reactions R1 4-Hydroxybenzaldehyde Product Isopropyl (4-formylphenoxy)acetate (Desired Product) R1->Product O-alkylation SP4 Unreacted 4-Hydroxybenzaldehyde R1->SP4 Incomplete Reaction R2 Isopropyl Bromoacetate R2->Product SP1 Isopropyl Acrylate (Elimination Product) R2->SP1 E2 Elimination SP5 Isopropyl Glycolate (Reagent Hydrolysis) R2->SP5 Hydrolysis Base Base (e.g., K2CO3) Base->Product Base->SP1 SP2 (4-formylphenoxy)acetic acid (Product Hydrolysis) Product->SP2 Aqueous Workup /Moisture SP3 4-(isopropoxycarbonylmethoxy)benzoic acid (Oxidation Product) Product->SP3 Air Oxidation

Caption: Primary synthesis route and major side product pathways.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. What is the most likely cause?

A: Low yields are most commonly attributed to a competing E2 elimination reaction involving the alkylating agent, isopropyl bromoacetate.[3] The base used to deprotonate the 4-hydroxybenzaldehyde is also strong enough to abstract a proton from the carbon adjacent to the bromine atom, leading to the formation of isopropyl acrylate and eliminating the possibility of it reacting with the phenoxide.[1]

  • Causality: This side reaction is favored by strong, sterically hindered bases and higher reaction temperatures. The SN2 mechanism required for your product involves the nucleophilic attack on the carbon bearing the leaving group, while the E2 reaction involves the base attacking an adjacent proton.[2]

  • Identification: Isopropyl acrylate is volatile and may be detected by GC-MS analysis of the crude reaction mixture.

  • Mitigation:

    • Choice of Base: Employ a weaker, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydride (NaH) or alkoxides.[4]

    • Temperature Control: Maintain a moderate reaction temperature (e.g., 60-80°C in DMF or acetone). Excessive heat provides the activation energy needed for the elimination pathway.[1]

Q2: After workup, I notice a significant acidic impurity that is difficult to remove. What is it and how did it form?

A: This is a very common issue. You are likely observing one or both of two possible carboxylic acid impurities formed via hydrolysis.

  • Product Hydrolysis: The primary suspect is (4-formylphenoxy)acetic acid . This occurs when the isopropyl ester of your final product is cleaved back to the parent carboxylic acid. This hydrolysis is typically catalyzed by residual base or acid during the aqueous workup.

  • Oxidation: A second possibility is the oxidation of the aldehyde group to a carboxylic acid, forming 4-(isopropoxycarbonylmethoxy)benzoic acid .[3] This can happen if the reaction is exposed to air for prolonged periods at elevated temperatures.

  • Causality: Ester hydrolysis is a reversible reaction often driven to completion by the removal of the alcohol (isopropanol) during workup. Aldehyde oxidation is a common process for aromatic aldehydes, especially under basic conditions.[3]

  • Identification: Both acidic impurities can be readily identified by LC-MS. In ¹H NMR, the characteristic aldehyde proton signal (~9.8-10.0 ppm) will be absent, and a broad carboxylic acid proton signal (>10 ppm) may appear. The sample will also be soluble in aqueous base (e.g., NaHCO₃ solution).

  • Mitigation:

    • For Hydrolysis: Carefully neutralize the reaction mixture to a pH of ~7 before extraction. Avoid prolonged exposure to strongly acidic or basic aqueous solutions during workup.

    • For Oxidation: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen.

Q3: My TLC/HPLC shows multiple spots close to my product's Rf/retention time. What are these minor impurities?

A: Besides the major side products discussed above, several other minor impurities can arise from the starting materials or reaction conditions.

  • Unreacted Starting Materials: The most obvious impurities are unreacted 4-hydroxybenzaldehyde and residual isopropyl bromoacetate.[3]

  • Reagent Hydrolysis: Isopropyl bromoacetate can be hydrolyzed by trace moisture to form isopropyl glycolate (isopropyl 2-hydroxyacetate).

  • Dimerization/Polymerization: Under strongly basic conditions, aldehydes can undergo complex condensation or polymerization reactions, contributing to baseline noise or "tar" formation.[5]

The table below summarizes the key species you may encounter.

Compound NameMolecular Weight ( g/mol )OriginIdentification Notes
Isopropyl (4-formylphenoxy)acetate 222.24 Desired Product Target peak in HPLC/GC-MS. Characteristic aldehyde and isopropyl signals in NMR.
4-Hydroxybenzaldehyde122.12Unreacted Starting MaterialPolar spot on TLC. Detectable by LC-MS.[6]
(4-formylphenoxy)acetic acid180.16Product HydrolysisAcidic. Absence of isopropyl signals in NMR. Different retention time in HPLC.
4-(isopropoxycarbonylmethoxy)benzoic acid238.24Product OxidationAcidic. Absence of aldehyde proton in NMR. Higher mass in MS.
Isopropyl Acrylate114.14E2 Elimination of ReagentVolatile. Best detected by GC-MS of the crude mixture.
Isopropyl Glycolate118.13Reagent HydrolysisPolar impurity, may be removed during aqueous workup.

Troubleshooting and Optimization Protocols

Protocol 1: Analytical Workflow for Impurity Identification

This protocol outlines a systematic approach to identifying the side products in your crude reaction mixture.

start Crude Reaction Mixture tlc 1. Thin-Layer Chromatography (TLC) start->tlc Quick Purity Check (e.g., 3:1 Hexanes:EtOAc) hplc 2. HPLC Analysis tlc->hplc Assess complexity lcms 3. LC-MS Analysis hplc->lcms Quantify and separate nmr 4. ¹H NMR of Crude/Purified Fractions lcms->nmr Obtain Molecular Weights end Impurity Profile Identified nmr->end Confirm Structures

Caption: A systematic workflow for identifying unknown impurities.

Step-by-Step Methodology:

  • Thin-Layer Chromatography (TLC):

    • Purpose: A rapid, qualitative assessment of the reaction's completion and complexity.[3]

    • Procedure: Spot the crude reaction mixture, your 4-hydroxybenzaldehyde starting material, and a co-spot on a silica gel plate. Elute with a solvent system like 3:1 Hexanes:Ethyl Acetate.

    • Interpretation: The presence of a spot matching the Rf of the starting material indicates an incomplete reaction. Multiple new spots suggest the formation of side products.

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To quantify the purity of the product and resolve different impurities.[7][8]

    • Typical Conditions:

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile.

      • Detection: UV detector at ~254 nm or 280 nm.

    • Interpretation: The relative peak areas provide an estimate of the purity. Acidic impurities will have significantly different retention times from the main product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Purpose: To determine the molecular weights of the separated impurities from the HPLC.[7][9]

    • Procedure: Utilize the same or a similar HPLC method coupled to a mass spectrometer (e.g., ESI-MS).

    • Interpretation: Match the observed molecular weights to the potential side products listed in the table above. This is the most powerful tool for initial identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To confirm the structure of the main product and isolated impurities.[7]

    • Procedure: Obtain a ¹H NMR spectrum of the purified product. If possible, isolate major impurities via column chromatography and analyze them as well.

    • Interpretation: Look for key signals: the aldehyde proton (~9.9 ppm), aromatic protons (~7.0-7.9 ppm), the ester methine (septet, ~5.2 ppm), and methyls (doublet, ~1.3 ppm). The absence or alteration of these signals in impurity fractions confirms their identity (e.g., no aldehyde proton in the oxidized product).

References

  • Enzymatic Synthesis of Isopropyl Acetate by Immobilized Bacillus cereus Lipase in Organic Medium. PMC. [Link]

  • Duff reaction. Wikipedia. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Reimer Tiemann Reaction Mechanism. BYJU'S. [Link]

  • Process for synthesizing isopropyl acetate and method for preparing its catalyst.
  • Process of making isopropyl acetate.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

  • Reimer Tiemann Reaction Mechanism: Conditions & Applications. Allen. [Link]

  • ISOPROPYL ALCOHOL PURIFICATION METHOD. European Patent Office. [Link]

  • Vilsmeier-Haack Reaction. Master Organic Chemistry. [Link]

  • A theoretical study of the Duff reaction: insights into its selectivity. RepHip UNR. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Reimer–Tiemann reaction. Wikipedia. [Link]

  • Process for the preparation of isopropyl acetate.
  • A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION. TIJER.org. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. NISCAIR. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. ijprajournal. [Link]

  • Williamson Ether Synthesis. ChemTalk. [Link]

  • Synthesis of α-isopropyl-4-trifluoromethoxy-phenylacetic acid 3-phenoxy-4-fluoro-α-cyanobenzyl ester. PrepChem.com. [Link]

  • benzopinacol. Organic Syntheses Procedure. [Link]

  • Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. PMC. [Link]

  • duff reaction on phenols : characterization of non steam volatile products. ResearchGate. [Link]

  • Method for preparing and purifying propyl acetate.
  • Organic Chemistry Williamson Ether Synthesis. University of Richmond. [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. Bentham Science. [Link]

  • Reimer Tiemann Reaction Mechanism. GeeksforGeeks. [Link]

  • One pot O-alkylation / Wittig olefination of hydroxybenzaldehydes in DMSO. ResearchGate. [Link]

  • Hydroxybenzaldehyde process.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ijpsr.com. [Link]

  • Mono- and diformylation of 4-substituted phenols: A new application of the duff reaction. molbase.com. [Link]

  • Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. PMC. [Link]

  • Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from C. TALENTA Publisher - Universitas Sumatera utara. [Link]

  • Show how you would use the Williamson ether synthesis to prepare ... Pearson. [Link]

Sources

Removing unreacted starting materials from Isopropyl (4-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of Isopropyl (4-formylphenoxy)acetate . As a Senior Application Scientist, I have designed this guide to address the specific chemoselective challenges associated with isolating your target ester from its unreacted precursors.

The synthesis typically involves the O-alkylation of 4-hydroxybenzaldehyde (SM1) with isopropyl bromoacetate (SM2) under basic conditions. Because the target molecule contains both an electrophilic aldehyde and a base-sensitive ester, traditional brute-force purification methods (like strong alkaline washes or high-temperature distillation) will degrade your product. This guide provides an orthogonal, causality-driven approach to purification.

Part 1: Physicochemical Knowledge Base

To design a successful purification strategy, we must exploit the physicochemical differences between the product and the unreacted starting materials. The table below summarizes the critical quantitative data driving our protocol design.

ComponentRoleMolecular WeightKey Property for SeparationPhysical State / Stability
4-Hydroxybenzaldehyde Starting Material 1 (SM1)122.12 g/mol pKa = 7.61 (Acidic)[1]Solid (MP: 116 °C)[2]
Isopropyl bromoacetate Starting Material 2 (SM2)181.03 g/mol BP = 59-61 °C at 10 mmHg[3]Volatile Liquid[3]
Isopropyl (4-formylphenoxy)acetate Target Product222.24 g/mol Neutral, highly lipophilicSensitive to strong acids/bases

Part 2: Purification Strategy Workflow

The following workflow illustrates the orthogonal purification strategy. We rely on acid-base chemistry to remove SM1 and chemical scavenging to remove SM2, entirely avoiding chromatography.

PurificationWorkflow A Crude Reaction Mixture (Product + SM1 + SM2) B 5% Na2CO3 Wash Deprotonates SM1 (pKa 7.6) A->B Step 1 C Amine Scavenger SN2 reaction with SM2 B->C Step 2 D 1M HCl Wash Extracts Scavenged SM2 C->D Step 3 E Pure Isopropyl (4-formylphenoxy)acetate D->E Step 4

Workflow for the sequential removal of unreacted starting materials.

Part 3: Troubleshooting & FAQs

Q1: How do I selectively remove unreacted 4-hydroxybenzaldehyde without hydrolyzing my product's ester group? Causality & Insight: 4-Hydroxybenzaldehyde has a pKa of 7.61[1], making it significantly more acidic than a standard phenol (pKa ~10) due to the electron-withdrawing nature of the para-formyl group. You do not need a strong base like NaOH to deprotonate it. Using NaOH will inevitably cause hydrolysis of your isopropyl ester and potentially trigger a Cannizzaro reaction on the aldehyde. Instead, use a mild base like 5% aqueous Sodium Carbonate ( Na2​CO3​ , pH ~10.5). This provides enough basicity to quantitatively convert SM1 into its water-soluble phenolate salt while leaving the neutral product safely in the organic phase.

Q2: What is the most effective way to eliminate trace isopropyl bromoacetate? Causality & Insight: Isopropyl bromoacetate is a neutral, lipophilic alkyl halide. It will not partition into an aqueous wash. While it has a relatively low boiling point (59-61 °C at 10 mmHg)[3], subjecting your aldehyde-containing product to vacuum distillation can induce thermal degradation or polymerization. The most reliable method is chemical scavenging . By adding a secondary amine (e.g., ethanolamine or morpholine) to the crude organic phase, the amine undergoes a rapid SN​2 reaction with the electrophilic bromoacetate. This converts the neutral SM2 into a basic tertiary amine adduct, which can then be easily extracted into an aqueous phase using a mild acid wash.

Q3: My product degraded during the final solvent evaporation. What went wrong? Causality & Insight: Aldehydes are highly susceptible to autoxidation (forming carboxylic acids) when exposed to air and light, especially if trace transition metals or acidic impurities are present. Ensure that your final organic layer is thoroughly washed with brine to remove any residual acid from the scavenging step, dried over anhydrous Na2​SO4​ , and concentrated under reduced pressure at a moderate water bath temperature (< 40 °C).

Part 4: Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. By incorporating in-process analytical checks, you can confirm the success of each step before proceeding.

Protocol A: Mild Base Extraction (Removal of 4-Hydroxybenzaldehyde)
  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a concentration of approximately 0.1 M.

  • Mild Base Wash: Transfer the organic solution to a separatory funnel. Add 0.5 volumes of 5% aqueous Na2​CO3​ . Invert gently to avoid emulsions, vent the stopcock, and allow the layers to separate. Repeat this wash two more times.

  • Self-Validation Step: Collect the first aqueous Na2​CO3​ wash in a beaker. Slowly add 1M HCl until the pH reaches ~2. Validation: You will observe a sudden cloudiness or the precipitation of a tan powder[2]. This is the unreacted 4-hydroxybenzaldehyde crashing out of solution, visually confirming that the extraction successfully removed SM1 from your product.

  • Neutralization: Wash the organic layer once with brine to remove residual alkalinity.

Protocol B: Amine Scavenging (Removal of Isopropyl bromoacetate)
  • Scavenger Addition: To the organic layer containing the product and trace SM2, add 1.5 molar equivalents (relative to the estimated residual SM2) of ethanolamine or morpholine.

  • Reaction: Stir the mixture at room temperature for 45–60 minutes. The primary/secondary amine will selectively attack the alpha-bromo ester.

  • Acid Wash: Transfer the mixture back to the separatory funnel. Wash the organic layer with 0.5 volumes of 1M aqueous HCl. The acid protonates both the excess scavenger and the newly formed amine-SM2 adduct, rendering them highly water-soluble.

  • Self-Validation Step: Spot the organic layer on a TLC plate (Eluent: 80:20 Hexanes:Ethyl Acetate) alongside the crude mixture. Validation: The crude mixture will show a faint, high-Rf spot for the bromoacetate. In the washed organic layer, this spot will be completely absent, and no baseline material (the protonated amine adduct) will remain, confirming quantitative removal.

  • Final Isolation: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (bath temp < 40 °C) to yield the pure Isopropyl (4-formylphenoxy)acetate.

References

  • 4-Hydroxybenzaldehyde - NMPPDB. National Natural Materials Plant Property Database. Available at: [Link]

  • 4-Hydroxybenzaldehyde - Wikipedia. Wikipedia, The Free Encyclopedia. Available at:[Link]

Sources

Optimization of reaction temperature for Isopropyl (4-formylphenoxy)acetate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Isopropyl (4-formylphenoxy)acetate. This guide is designed for researchers and drug development professionals seeking to optimize the Williamson ether synthesis of this critical intermediate.

By balancing kinetic energy and steric factors, this guide provides a self-validating framework to maximize yield while suppressing thermal degradation and side reactions.

Mechanistic Workflow & Thermal Logic

The synthesis relies on a bimolecular nucleophilic substitution (SN2) mechanism where the phenoxide ion of 4-hydroxybenzaldehyde attacks the primary carbon of isopropyl bromoacetate 1. Because the electrophile contains a secondary ester group (isopropyl) and a slightly acidic alpha-carbon, precise temperature control is the absolute most critical parameter to prevent competing pathways.

TempOptimization Reactants Reactants 4-Hydroxybenzaldehyde + Isopropyl Bromoacetate + K2CO3 in DMF LowTemp Low Temperature (< 50°C) Reactants->LowTemp Insufficient Activation Energy OptTemp Optimal Temperature (60°C - 80°C) Reactants->OptTemp Ideal SN2 Kinetics HighTemp High Temperature (> 90°C) Reactants->HighTemp Thermal Degradation Incomplete Incomplete Conversion (High Unreacted SM) LowTemp->Incomplete Target Target Product Isopropyl (4-formylphenoxy)acetate (Yield > 85%) OptTemp->Target SideRxns Side Reactions Darzens Epoxide & Ester Hydrolysis HighTemp->SideRxns Enolate Formation

Reaction pathway logic for temperature-dependent Williamson ether synthesis.

Quantitative Data: Temperature Optimization Matrix

The following table summarizes the causal relationship between reaction temperature, kinetic outcomes, and product distribution when using N,N-Dimethylformamide (DMF) as the solvent.

Temperature RangeKinetic OutcomePrimary MechanismExpected YieldMajor Side Products
< 50°C Sub-optimalSlow SN2 Kinetics< 40%Unreacted starting materials
60°C – 80°C Optimal Efficient SN2 85% – 92% None (Trace hydrolysis if wet)
> 90°C DegradationSN2 + Darzens Condensation< 50%Glycidic ester (Epoxide), Phenoxyacetic acid

Optimized Experimental Protocol

This methodology is adapted from established Williamson ether synthesis protocols for formylphenoxy derivatives 2, utilizing a self-validating feedback loop to ensure high-purity chemoselective O-alkylation 3.

Reagents:

  • 4-Hydroxybenzaldehyde (4-HBA): 1.0 eq (10 mmol, 1.22 g)

  • Isopropyl bromoacetate: 1.1 eq (11 mmol, 1.99 g)

  • Potassium carbonate (K₂CO₃, anhydrous): 1.5 eq (15 mmol, 2.07 g)

  • N,N-Dimethylformamide (DMF, anhydrous): 20 mL

Step-by-Step Methodology:

  • Phenoxide Generation: Equip a 100 mL round-bottom flask with a magnetic stir bar and reflux condenser. Purge with N₂. Add 4-HBA and anhydrous K₂CO₃ to 20 mL of anhydrous DMF. Stir at room temperature for 15 minutes.

    • Causality: The mild base deprotonates the phenol, forming a highly nucleophilic phenoxide ion. The solution will visibly shift to a distinct yellow, validating successful deprotonation.

  • Electrophile Addition: Add isopropyl bromoacetate dropwise over 5 minutes via syringe.

    • Causality: Dropwise addition prevents localized exothermic spikes that could trigger premature side reactions before the bulk solvent reaches equilibrium.

  • Thermal Activation: Transfer the flask to a pre-heated oil bath set strictly to 70°C . Maintain vigorous stirring for 6 to 8 hours.

    • Causality: 70°C provides the exact activation energy required for the phenoxide to displace the bromide via an SN2 mechanism 1, while remaining safely below the threshold for enolate formation.

  • System Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:Ethyl Acetate 3:1).

    • Validation: The protocol is self-validating when the lower Rf spot (4-HBA) completely disappears, and a single new, higher Rf spot (target ether) emerges.

  • Quenching & Extraction: Cool to room temperature. Pour the mixture into 100 mL of ice-cold deionized water to quench the reaction and dissolve inorganic salts. Extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine (3 x 30 mL) to strip residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Troubleshooting & FAQs

Q1: Why is my reaction stalling at 40°C with unreacted 4-hydroxybenzaldehyde remaining? A1: At temperatures below 50°C, the thermal energy is insufficient to overcome the activation barrier for the bimolecular nucleophilic substitution (SN2) 4. While the phenoxide is a strong nucleophile, the mild steric hindrance from the isopropyl ester tail requires a moderate heat input (60–80°C) to achieve a practical reaction rate.

Q2: I increased the temperature to 100°C to speed up the reaction, but my yield dropped and a new spot appeared on the TLC. What happened? A2: Exceeding 90°C triggers a competing Darzens condensation [[5]](). At elevated temperatures, K₂CO₃ is strong enough to deprotonate the weakly acidic alpha-carbon of the isopropyl bromoacetate, forming an enolate. This enolate attacks the highly electrophilic formyl group of your 4-hydroxybenzaldehyde, forming a glycidic ester (epoxide) instead of the desired ether. Always cap your heating bath at 80°C.

Q3: I am observing traces of 4-formylphenoxyacetic acid in my final NMR. How is the isopropyl ester hydrolyzing? A3: Ester hydrolysis is a direct consequence of trace water in your solvent (e.g., wet DMF) reacting at elevated temperatures in the presence of the basic K₂CO₃. The hydroxide ion generated from wet carbonate attacks the ester carbonyl. To prevent this, ensure your DMF is strictly anhydrous and your K₂CO₃ is oven-dried prior to use.

Sources

Technical Support Center: Isopropyl (4-formylphenoxy)acetate Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this portal specifically for drug development professionals and synthetic chemists utilizing Isopropyl (4-formylphenoxy)acetate (CAS 199177-25-8) .

This compound is a critical bifunctional linker intermediate. Its free acid analog, 4-formylphenoxyacetic acid, is famously utilized in the synthesis of acid-labile hydrazone linkers for Antibody-Drug Conjugates (ADCs) such as the calicheamicin conjugates (e.g., gemtuzumab ozogamicin) . Because the aldehyde must remain intact to conjugate with the cytotoxic payload's hydrazide, and the ester must be selectively deprotected to conjugate with the antibody's lysine residues, understanding and preventing premature degradation of this intermediate is paramount to your synthetic yield and ADC homogeneity.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: During storage, my Isopropyl (4-formylphenoxy)acetate developed a highly polar baseline spot on TLC, and LC-MS shows a [M-42] peak. What is happening?

The Causality: You are observing ester hydrolysis . The isopropyl ester is cleaving to form 4-formylphenoxyacetic acid and isopropanol. While isopropyl esters are generally more sterically hindered and stable than methyl or ethyl esters, they remain highly susceptible to both acid- and base-catalyzed hydrolysis in the presence of adventitious moisture . The Solution: Ensure the compound is stored under strictly anhydrous conditions (e.g., in a desiccator backfilled with Argon at -20°C). If you are running a reaction using this intermediate, avoid highly basic aqueous workups unless ester deprotection is your immediate next synthetic step.

Q2: I am observing a gradual disappearance of the aldehyde proton signal (~9.9 ppm) in my 1H-NMR spectrum, replaced by a broad singlet >10 ppm. How did my linker degrade?

The Causality: The formyl group is undergoing auto-oxidation to form a carboxylic acid (Isopropyl 4-carboxyphenoxyacetate). Aromatic aldehydes react with atmospheric triplet oxygen via a radical chain mechanism, often initiated by trace metals or light, to form a peroxy acid intermediate which then converts to the stable carboxylic acid. The Solution: This is an irreversible degradation pathway that permanently destroys the payload-attachment site. You must sparge all storage solvents with inert gas and store the neat solid in amber vials to prevent photo-initiation of the radical cascade.

Q3: When I dissolve the intermediate in methanol for LC-MS analysis, I see unexpected mass adducts of +32 Da and +64 Da. Is my batch contaminated?

The Causality: Your batch is likely pure, but you are observing solvent-induced acetalization . In the presence of aliphatic alcohols (like methanol) and trace acidic protons (often present in LC-MS mobile phases like 0.1% Formic Acid), the aldehyde undergoes rapid nucleophilic addition to form a hemiacetal (+32 Da) and subsequently a dimethyl acetal (+64 Da). The Solution: This is an analytical artifact. To self-validate whether this is a true impurity or an artifact, switch your sample diluent from methanol to anhydrous acetonitrile (MeCN). If the adducts disappear, it was a solvent interaction.

Part 2: Pathway Visualizations

To conceptualize how degradation impacts your workflow, review the logical relationships mapped below.

Degradation Parent Isopropyl (4-formylphenoxy)acetate (Intact Linker Intermediate) Hydrolysis 4-Formylphenoxyacetic acid + Isopropanol Parent->Hydrolysis H2O / OH- or H+ (Ester Cleavage) Oxidation Isopropyl 4-carboxyphenoxyacetate (Carboxylic Acid) Parent->Oxidation O2 / Radicals (Auto-oxidation) Acetal Hemiacetal / Acetal Adducts (Solvent Addition) Parent->Acetal ROH / Trace Acid (Nucleophilic Addition)

Primary degradation pathways of Isopropyl (4-formylphenoxy)acetate.

ADCWorkflow Step1 Isopropyl (4-formylphenoxy)acetate (Starting Material) Step2 Payload Conjugation (Hydrazone Formation) Step1->Step2 Cytotoxic Hydrazide Step3 Ester Deprotection (Yielding Free Acid) Step2->Step3 Controlled Hydrolysis Step4 Antibody Conjugation (Amide Bond Formation) Step3->Step4 NHS Activation & mAb

ADC linker conjugation workflow illustrating the intermediate's critical role.

Part 3: Quantitative Degradation Profiling

The following table summarizes the kinetic vulnerability of Isopropyl (4-formylphenoxy)acetate under various stress conditions. These metrics are vital for establishing safe holding times during scale-up manufacturing.

Stress ConditionPrimary Degradation MechanismMajor Byproduct ObservedEst. Half-Life ( t1/2​ )Preventive Measure
0.1 M NaOH (aq), 25°C Base-Catalyzed Hydrolysis4-Formylphenoxyacetic acid< 5 minutesAvoid basic aqueous workups; use pH < 7.5 buffers.
0.1 M HCl (aq), 60°C Acid-Catalyzed Hydrolysis4-Formylphenoxyacetic acid~4.2 hoursNeutralize acidic reaction mixtures promptly.
3% H2​O2​ , 25°C Chemical OxidationIsopropyl 4-carboxyphenoxyacetate~1.5 hoursEliminate peroxides from ethereal solvents prior to use.
Ambient Air / Light, 25°C Radical Auto-oxidationIsopropyl 4-carboxyphenoxyacetate~14 days (solid)Store under Argon at -20°C in amber glass.
Methanol + 0.1% FA, 25°C AcetalizationDimethyl acetal adduct~45 minutesUse aprotic solvents (MeCN, THF) for analysis/storage.

Part 4: Experimental Protocol – Forced Degradation & Stability Profiling

To ensure your analytical methods are truly stability-indicating, you must perform a forced degradation study. This protocol is designed as a self-validating system: it includes mandatory quenching steps to ensure the degradation occurs only during the stress phase, not dynamically inside the LC-MS autosampler.

Materials Required:
  • Analyte: Isopropyl (4-formylphenoxy)acetate (1 mg/mL stock in anhydrous Acetonitrile).

  • Reagents: 0.1 N HCl, 0.1 N NaOH, 3% H2​O2​ , HPLC-grade Water.

  • Quenching Solutions: 0.1 N NaOH (for acid stress), 0.1 N HCl (for base stress), 10% Sodium Thiosulfate (for oxidative stress).

Step-by-Step Methodology:

Step 1: System Suitability & Blank Preparation

  • Inject a blank sample (Acetonitrile:Water 50:50) to verify baseline stability and absence of ghost peaks.

  • Inject the unstressed 1 mg/mL stock solution to establish the retention time ( tR​ ) and exact mass of the parent intact linker.

Step 2: Base-Catalyzed Hydrolysis Stress

  • In a 2 mL HPLC vial, combine 500 µL of the analyte stock with 500 µL of 0.1 N NaOH.

  • Vortex gently and incubate at 25°C for exactly 15 minutes.

  • Critical Causality Step (Quenching): Immediately add 500 µL of 0.1 N HCl to neutralize the solution. Why? If unquenched, the ester will continue to hydrolyze while waiting in the autosampler queue, yielding artificially inflated degradation metrics.

  • Dilute with 500 µL Acetonitrile, filter through a 0.22 µm PTFE syringe filter, and queue for LC-MS.

Step 3: Acid-Catalyzed Hydrolysis Stress

  • Combine 500 µL of the analyte stock with 500 µL of 0.1 N HCl.

  • Incubate at 60°C in a thermomixer for 4 hours (acid hydrolysis is kinetically slower than base hydrolysis for isopropyl esters).

  • Quench by adding 500 µL of 0.1 N NaOH.

  • Dilute, filter, and queue for LC-MS.

Step 4: Oxidative Stress

  • Combine 500 µL of the analyte stock with 500 µL of 3% H2​O2​ .

  • Incubate at 25°C for 2 hours.

  • Quench by adding 100 µL of 10% Sodium Thiosulfate to reduce unreacted peroxides.

  • Dilute, filter, and queue for LC-MS.

Step 5: Data Interpretation Analyze the chromatograms using a Diode Array Detector (DAD) at 254 nm. Calculate the mass balance: the sum of the peak areas of the parent compound and all identified byproducts (hydrolyzed acid, oxidized carboxylic acid) should approximate the peak area of the unstressed control. A mass balance <90% indicates the formation of volatile byproducts or irreversible column binding.

References

  • Hinman, L. M., et al. "Conjugates of methyltrithio antitumor agents and intermediates for their synthesis." US Patent 5,773,001A, Google Patents.
  • Yates, K., & McClelland, R. A. "Mechanisms of ester hydrolysis in aqueous sulfuric acids." Journal of the American Chemical Society, 89(11), 2686-2692. URL:[Link]

Column chromatography conditions for purifying Isopropyl (4-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, experience-driven approach to the purification of Isopropyl (4-formylphenoxy)acetate via column chromatography. It is structured as a technical support resource, addressing common questions and troubleshooting challenges encountered in a research and development setting.

Introduction: The Purification Challenge

Isopropyl (4-formylphenoxy)acetate is a moderately polar organic compound featuring an aldehyde, an ester, and an ether functional group.[1] Its successful purification is critical for ensuring high purity in subsequent synthetic steps, as residual starting materials or byproducts can compromise reaction yields and final product integrity.[1] Normal-phase column chromatography using silica gel is a highly effective and widely adopted method for this purpose.[1] This guide will walk you through the essential protocols and troubleshooting logic required to achieve optimal separation.

Physicochemical Properties of Isopropyl (4-formylphenoxy)acetate

A foundational understanding of the target molecule's properties is essential for designing an effective purification strategy.

PropertyValueReference / Rationale
Chemical Name Isopropyl (4-formylphenoxy)acetate[1]
Molecular Formula C₁₂H₁₄O₄Inferred from structure
Molecular Weight 222.24 g/mol Calculated
Appearance Likely an off-white to pale yellow solidAssumed based on similar aromatic aldehydes and esters[1]
Polarity Moderately polarInferred from the presence of ester, ether, and aldehyde functional groups[1]

Experimental Protocol: Column Chromatography Workflow

This section details a robust, step-by-step methodology for the purification of Isopropyl (4-formylphenoxy)acetate using flash column chromatography. This technique employs positive pressure to accelerate the mobile phase, offering a significant improvement in speed and resolution over traditional gravity chromatography.[1]

Workflow Overview

G cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Recovery TLC 1. TLC Analysis (Determine Eluent) Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Equilibrate 4. Equilibrate Column Pack->Equilibrate Load 5. Load Sample Equilibrate->Load Elute 6. Elute with Mobile Phase Load->Elute Collect 7. Collect Fractions Elute->Collect Analyze 8. Analyze Fractions (TLC) Collect->Analyze Pool 9. Pool Pure Fractions Analyze->Pool Evaporate 10. Evaporate Solvent Pool->Evaporate Final Pure Product Evaporate->Final

Caption: Workflow for Isopropyl (4-formylphenoxy)acetate Purification.

Step 1: Mobile Phase Selection via Thin-Layer Chromatography (TLC)

Causality: The choice of mobile phase (eluent) is the most critical factor determining the success of the separation. TLC serves as a small-scale, rapid proxy for the column, allowing for the optimization of the solvent system before committing the bulk sample. The goal is to find a solvent mixture where the target compound has an Rf (retention factor) value between 0.2 and 0.4, ensuring it moves off the column in a reasonable volume without co-eluting with impurities.[1]

  • Prepare Test Solutions: Dissolve a small amount of the crude Isopropyl (4-formylphenoxy)acetate in a solvent like dichloromethane or ethyl acetate.

  • Spot the TLC Plate: Using a capillary tube, spot the crude mixture onto a silica gel TLC plate.

  • Develop the Plate: Place the plate in a developing chamber containing a mixture of n-Hexane and Ethyl Acetate (EtOAc). Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity (e.g., 8:2, 7:3).

  • Visualize: After development, visualize the spots under a UV lamp.

  • Optimize: Adjust the Hexane:EtOAc ratio until the spot corresponding to Isopropyl (4-formylphenoxy)acetate has an Rf of ~0.2-0.4, with good separation from any visible impurities. This will be your starting mobile phase for the column.

Step 2: Column Preparation (Wet Packing Method)

Causality: Proper column packing is essential to create a uniform stationary phase bed. A poorly packed column will have channels or cracks, leading to uneven solvent flow and poor separation.[2] The wet packing method, where a slurry of silica gel is prepared, is highly effective at preventing the trapping of air bubbles and ensuring a homogenous bed.[1][3]

  • Setup: Securely clamp a glass chromatography column in a perfectly vertical position. Place a small plug of glass wool at the bottom, followed by a thin layer of sand.[3]

  • Prepare Slurry: In a beaker, create a slurry of silica gel (230-400 mesh) with your initial, least polar mobile phase determined by TLC.[1]

  • Pour and Pack: With the stopcock open and a flask underneath to collect the solvent, pour the silica slurry into the column in a single, continuous motion.

  • Settle: Gently tap the side of the column to dislodge any air bubbles and encourage uniform packing.[1]

  • Add Sand: Once the silica has settled, add a thin protective layer of sand on top to prevent the bed from being disturbed when adding solvent.[1]

  • Equilibrate: Run 2-3 column volumes of the mobile phase through the packed column. Crucially, never let the solvent level drop below the top layer of sand. Letting the column run dry will cause cracks and ruin the separation.

Step 3: Sample Loading

Choose one of the following methods based on your sample's properties:

  • A) Wet Loading (for highly soluble samples):

    • Dissolve the crude product in the minimum possible volume of the mobile phase or a slightly more polar solvent (like dichloromethane).

    • Drain the solvent in the column until it is just level with the top sand layer.

    • Carefully use a pipette to apply the dissolved sample solution evenly onto the sand.

    • Open the stopcock and allow the sample to absorb onto the silica bed. Rinse the flask with a tiny amount of mobile phase and add it to the column to ensure a complete transfer.

  • B) Dry Loading (for less soluble or viscous samples): Causality: This is the preferred method for samples that are not readily soluble in the mobile phase. Pre-adsorbing the compound onto a small amount of silica ensures that it is introduced to the column as a narrow, concentrated band, leading to better resolution.[1]

    • Dissolve the crude product in a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (typically 1-2 times the mass of the crude product) to the solution.

    • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.

    • Carefully add this powder to the top of the packed column.

Step 4: Elution and Fraction Collection
  • Elute: Carefully fill the column with the mobile phase. Using a regulated air line, apply gentle positive pressure to the top of the column to achieve a steady flow rate.

  • Collect: Collect the eluent in a series of numbered test tubes or flasks. The size of the fractions depends on the column size and separation, but 10-20 mL fractions are a good starting point.

  • Monitor: Monitor the separation by spotting collected fractions onto TLC plates. Develop and visualize the plates to identify which fractions contain your desired product.

  • Combine and Recover: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified Isopropyl (4-formylphenoxy)acetate.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying Isopropyl (4-formylphenoxy)acetate? A: Standard silica gel (SiO₂) with a mesh size of 230-400 is the most common and effective choice. Its polar surface provides strong interactions with the moderately polar ester, ether, and aldehyde groups, allowing for effective separation from non-polar byproducts using a less polar mobile phase.[1]

Q2: Should I use isocratic or gradient elution? A:

  • Isocratic Elution: Uses a single, constant mobile phase composition throughout the entire separation. This is ideal if your TLC analysis shows a large separation between the desired product and all impurities. It is simpler to perform.

  • Gradient Elution: Involves gradually increasing the polarity of the mobile phase during the separation (e.g., starting with 9:1 Hexane:EtOAc and slowly increasing to 7:3). This is useful for complex mixtures where impurities have a wide range of polarities. It helps to first elute non-polar impurities, then the product, and finally wash off highly polar impurities that would otherwise take a very long time to elute isocratically.[4]

Q3: My compound is a solid that isn't very soluble in hexane. How should I load it? A: This is a perfect scenario for the dry loading method described in the protocol above. Dissolving your compound in a solvent like dichloromethane, adsorbing it onto a small amount of silica, and then loading the resulting powder onto the column is the most effective technique to ensure a narrow starting band and good separation.[1]

Q4: Can I use solvents other than Hexane/Ethyl Acetate? A: Yes. Other solvent systems can be effective, though Hexane/EtOAc is often the best starting point. Another common system is Dichloromethane (DCM)/Methanol, which is more polar.[3] However, be aware of the increased health and safety risks associated with chlorinated solvents.[3] The choice always depends on the specific impurities you are trying to remove, and should be guided by TLC analysis.

Troubleshooting Guide

G cluster_separation Separation Issues cluster_column Column & Peak Shape Issues cluster_solutions Problem Identify Problem PoorSep Poor Separation (Overlapping Spots) Problem->PoorSep NoElution No Elution Problem->NoElution FastElution Fast Elution Problem->FastElution Tailing Peak Tailing Problem->Tailing Cracks Cracked Silica Bed Problem->Cracks Decomp Product Decomposition Problem->Decomp Sol_Polarity Adjust Eluent Polarity (via TLC) PoorSep->Sol_Polarity Sol_Load Reduce Sample Load PoorSep->Sol_Load NoElution->Sol_Polarity Increase Polarity FastElution->Sol_Polarity Decrease Polarity Sol_Repack Repack Column Carefully Tailing->Sol_Repack Sol_Neutral Neutralize Silica (Wash with Et3N/Hexane) Tailing->Sol_Neutral Cracks->Sol_Repack Sol_Flow Increase Flow Rate Decomp->Sol_Flow Decomp->Sol_Neutral

Caption: Troubleshooting Decision Tree for Column Chromatography.

Problem: Poor separation or overlapping bands.

  • Possible Cause: The mobile phase polarity is not optimal, providing insufficient differentiation between the components.[5] Another common cause is overloading the column with too much crude material.

  • Troubleshooting Steps:

    • Re-optimize Mobile Phase: Perform further TLC analysis, testing solvent systems with slightly lower polarity to increase separation.

    • Reduce Sample Load: The amount of crude product should generally not exceed 5-10% of the mass of the silica gel. Reduce the amount of material loaded onto the column.

Problem: The desired compound will not elute from the column.

  • Possible Cause: The mobile phase is too non-polar. The compound has a very high affinity for the silica gel and is not being effectively carried by the solvent.

  • Troubleshooting Steps:

    • Increase Eluent Polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. This will increase the eluting power of the solvent and move the compound down the column.

Problem: The compound elutes immediately with the solvent front.

  • Possible Cause: The mobile phase is too polar. The compound has a low affinity for the silica gel and is moving too quickly with the solvent.

  • Troubleshooting Steps:

    • Decrease Eluent Polarity: Start again with a mobile phase containing a lower proportion of the polar solvent (e.g., more hexane). This will increase the compound's retention on the stationary phase.

Problem: Tailing peaks observed in TLC analysis of fractions.

  • Possible Cause: Aldehydes can sometimes interact too strongly with the slightly acidic sites on the surface of the silica gel, causing them to "smear" or "tail" rather than eluting as a sharp band.[6] This can also be caused by a poorly packed column.

  • Troubleshooting Steps:

    • Modify the Mobile Phase: Add a very small amount (e.g., 0.1-0.5%) of triethylamine (a base) to your mobile phase to neutralize the acidic sites on the silica.

    • Repack the Column: If the problem persists, the column may have been packed improperly. Ensure the packing is uniform and free of channels.

Problem: Product decomposition is suspected on the column.

  • Possible Cause: Aldehydes can be sensitive to the acidic nature of silica gel and may decompose if the contact time is too long.[7][8]

  • Troubleshooting Steps:

    • Neutralize the Silica: Before packing, you can wash the silica gel with a dilute solution of triethylamine in hexane and then dry it thoroughly. This deactivates the most acidic sites.[9]

    • Increase the Flow Rate: A faster flow rate reduces the amount of time the compound spends in contact with the stationary phase, minimizing the opportunity for decomposition.[8]

References

  • Restek Corporation. (n.d.). A Systematic Approach to GC Troubleshooting. Retrieved from [Link]

  • Patsnap. (2025, July 24). How to Overcome Challenges in Carbonyl Compound Purification? Patsnap Eureka. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved from [Link]

  • Journal of Visualized Experiments. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Retrieved from [Link]

  • Chrom Tech, Inc. (n.d.). HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • LCGC International. (2023, March 6). GC Column Killers! Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, June 24). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of Isopropyl (4-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Isopropyl (4-formylphenoxy)acetate. This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis and tackle the challenges of scaling up this important reaction. We will delve into the underlying principles of the synthesis, provide a robust starting protocol, and address common issues through a detailed troubleshooting guide and FAQ section.

Overview of the Synthesis

The preparation of Isopropyl (4-formylphenoxy)acetate is most commonly achieved via the Williamson ether synthesis.[1] This reaction involves the O-alkylation of a phenoxide with an alkyl halide. In this specific case, 4-formylphenol (p-hydroxybenzaldehyde) is first deprotonated by a base to form the corresponding phenoxide ion. This nucleophile then attacks the electrophilic carbon of isopropyl bromoacetate in a bimolecular nucleophilic substitution (SN2) reaction to form the desired ether linkage.[1]

While straightforward at the milligram scale, scaling this process introduces challenges related to reaction control, byproduct formation, and purification. This guide aims to provide the expertise needed to navigate these complexities successfully.

Reaction Scheme

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products r1 4-Formylphenol plus1 + r2 Isopropyl Bromoacetate c1 Base (e.g., K₂CO₃) r2->c1 p1 Isopropyl (4-formylphenoxy)acetate c1->p1 c2 Solvent (e.g., Acetonitrile) c3 Heat (Optional) plus2 + p2 Salt Byproduct (e.g., KBr)

Caption: General reaction scheme for the Williamson ether synthesis of Isopropyl (4-formylphenoxy)acetate.

Detailed Experimental Protocol (Lab-Scale)

This protocol provides a validated starting point for a ~5-10 gram scale synthesis.

Table 1: Reagent Properties & Safety Information
ReagentRoleMolar Mass ( g/mol )Key Safety Precautions
4-FormylphenolStarting Material (Nucleophile Precursor)122.12Skin irritant, toxic.[2] Handle in a fume hood with gloves.[3]
Isopropyl BromoacetateStarting Material (Electrophile)181.03Lachrymator. Causes severe skin and eye burns.[4][5] Use in a well-ventilated fume hood with appropriate PPE.[5]
Potassium Carbonate (K₂CO₃)Base138.21Corrosive. Avoid dust inhalation.[6]
Acetonitrile (MeCN)Solvent41.05Flammable liquid and vapor. Harmful if swallowed or inhaled.
Step-by-Step Procedure
  • Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-formylphenol (e.g., 10.0 g, 1.0 eq).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (e.g., 1.5-2.0 eq) and acetonitrile (100 mL).

  • Reagent Addition: Add isopropyl bromoacetate (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to a gentle reflux (around 50-60°C) and stir for 4-8 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).[7]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr).

    • Wash the filtrate with water (2 x 50 mL) and then with brine (1 x 50 mL) in a separatory funnel.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or isopropyl alcohol) or by column chromatography on silica gel.[2][7]

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

G Start Problem Encountered LowYield Low or No Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct Cause1_1 Stalled Reaction? LowYield->Cause1_1 Check Reaction Progress Sol1_1a Check Base Activity (Use fresh, anhydrous K₂CO₃) Cause1_1->Sol1_1a Yes Cause1_2 Side Reactions? Cause1_1->Cause1_2 No Sol1_1b Ensure Anhydrous Conditions (Dry solvent and glassware) Sol1_1a->Sol1_1b Sol1_1c Increase Temperature/Time (Gently reflux for longer) Sol1_1b->Sol1_1c Sol1_2a Minimize Elimination (E2) (Use milder base, lower temp) Cause1_2->Sol1_2a Yes Sol1_2b Check for Reactant Degradation (Confirm starting material purity) Sol1_2a->Sol1_2b Cause2_1 Persistent Starting Material? ImpureProduct->Cause2_1 Check TLC/HPLC Sol2_1 Drive Reaction to Completion (Increase reaction time or add slight excess of alkylating agent) Cause2_1->Sol2_1 Yes Cause2_2 Byproduct Formation? Cause2_1->Cause2_2 No Sol2_2a Identify Byproduct (NMR, GC-MS) Cause2_2->Sol2_2a Yes Sol2_2b Optimize Purification (Recrystallization solvent screen, adjust chromatography gradient) Sol2_2a->Sol2_2b

Caption: A troubleshooting decision tree for the synthesis of Isopropyl (4-formylphenoxy)acetate.

Reaction Phase

Question 1: My reaction is very slow or appears to have stalled completely based on TLC analysis. What are the likely causes?

Answer: A stalled reaction is typically due to one of three factors: reagent quality, reaction conditions, or insufficient activation of the nucleophile.

  • Reagent Quality:

    • Base: Potassium carbonate can absorb moisture from the air, reducing its efficacy. Ensure you are using a fresh, anhydrous grade of K₂CO₃ or that it has been properly dried before use.

    • Solvent: The presence of water or other protic impurities in your solvent (e.g., acetonitrile) can quench the phenoxide intermediate, halting the reaction. Use an anhydrous grade solvent.

    • Alkylating Agent: Isopropyl bromoacetate can degrade over time. Check the purity of your starting material.

  • Reaction Conditions:

    • Temperature: While the reaction can proceed at room temperature, gentle heating (50-60°C) is often required to achieve a reasonable rate, especially when scaling up.[7] If you are running the reaction at room temperature, consider increasing the temperature.

  • Insufficient Deprotonation: Ensure you are using a sufficient excess of base (typically 1.5-2.0 equivalents) to fully deprotonate the 4-formylphenol and drive the reaction forward.

Question 2: My reaction is producing a significant amount of an alkene byproduct, leading to a low yield of the desired ether. How can I fix this?

Answer: This is a classic case of a competing E2 elimination reaction, which is a common issue when using secondary alkyl halides like isopropyl bromoacetate.[7][8] The phenoxide is not only a nucleophile but also a base. It can abstract a proton from the isopropyl group, leading to the formation of an alkene and eliminating the bromide.

To favor the desired SN2 substitution over E2 elimination:

  • Control the Temperature: Lowering the reaction temperature generally favors substitution over elimination.[7] Elimination reactions often have a higher activation energy and are more favored at elevated temperatures. Try running the reaction at a lower temperature for a longer period.

  • Choice of Base: While a strong base is needed, a very strong and sterically hindered base can favor elimination. Potassium carbonate is a good choice as it is a relatively mild base. Using a stronger base like sodium hydride (NaH) could increase the rate of elimination.[9]

Work-up & Purification Phase

Question 3: During the aqueous work-up, I am struggling with the formation of a stable emulsion between the organic and aqueous layers. How can I resolve this?

Answer: Emulsion formation is common when residual base or fine particulate matter is present. To break the emulsion, try the following:

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making it more polar and forcing the separation of the less polar organic components.

  • Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

  • Filtration: If the emulsion is caused by fine solids, filtering the entire mixture through a pad of Celite® may be necessary before attempting the separation.

Question 4: My final product is a yellow or brownish solid/oil instead of the expected white crystalline solid. What causes this discoloration and how can I purify it?

Answer: Discoloration often points to impurities formed from side reactions or the degradation of the aldehyde functional group, which can be sensitive to basic conditions and heat.

  • Cause: Aldehydes can undergo various side reactions, including polymerization or oxidation, especially if the reaction is run for too long or at too high a temperature.

  • Purification:

    • Recrystallization: This is the most effective method for removing colored impurities. Experiment with different solvent systems (e.g., isopropanol, ethanol/water, ethyl acetate/hexanes) to find one that yields pure, colorless crystals.

    • Activated Carbon (Charcoal) Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat gently for a short period, and then filter the hot solution through Celite® to remove the charcoal and adsorbed impurities. Then, proceed with recrystallization.

Scaling-Up Considerations

Moving from a lab-scale synthesis to a pilot or production scale introduces new variables that must be carefully managed.[10]

Question 1: What are the primary safety and operational risks I need to consider when scaling up this reaction from 10 grams to 1 kilogram?

Answer: The primary risks involve thermal management, reagent handling, and extended operation times.

  • Thermal Management: The Williamson ether synthesis is typically exothermic. On a small scale, this heat dissipates easily. On a large scale, inefficient heat removal can lead to a runaway reaction, causing the solvent to boil violently and increasing byproduct formation.[10] Use a reactor with a cooling jacket and ensure controlled, slow addition of the isopropyl bromoacetate to manage the exotherm.

  • Reagent Handling: Adding large quantities of solids like potassium carbonate to a reactor can be hazardous due to dust generation and potential for static discharge.[10] Consider adding the solid first before the solvent or using a closed-system powder transfer method.

  • Mixing Efficiency: In a large reactor, inefficient stirring can create localized "hot spots" or areas of high base concentration, which can significantly increase the rate of side reactions like elimination.[10] Ensure your reactor is equipped with an appropriate agitator (e.g., an overhead stirrer with a suitable impeller) to maintain a homogeneous suspension.

Question 2: My scaled-up reaction is giving a lower yield and more byproducts than my small-scale experiments, even though I used the same molar ratios. Why is this happening?

Answer: This is a very common issue in process scale-up and is almost always linked to changes in physical parameters like mixing and heat transfer.[10]

  • Inefficient Mixing: As mentioned above, poor mixing is a primary culprit. What appears well-mixed in a small flask may be heterogeneous in a large reactor, leading to inconsistent reaction conditions throughout the vessel and promoting side reactions.[10]

  • Extended Addition/Reaction Times: On a larger scale, reagent additions and the overall reaction time are longer. This increased exposure of reactants and products to the reaction conditions can lead to degradation or the formation of different byproducts that were not observed on a smaller scale.[10] It may be necessary to re-optimize the reaction time and temperature for the larger scale.

Question 3: How should I adapt my purification strategy for a multi-kilogram batch?

Answer: Large-scale purification requires moving away from methods that are not easily scalable.

  • From Chromatography to Crystallization: Column chromatography is generally not practical for multi-kilogram scale purification in most settings. Developing a robust crystallization/recrystallization procedure is essential. This provides a much more efficient and economical method for achieving high purity on a large scale.

  • Filtration and Washing: Replace lab-scale Buchner funnels with larger, more robust filtration equipment like a Nutsche filter-dryer. This allows for more efficient filtration and washing of the product cake.

Frequently Asked Questions (FAQs)

Q1: Can I use a different base, such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃)? A1: Yes, but with considerations. NaH is a much stronger, non-nucleophilic base that will rapidly and irreversibly deprotonate the phenol.[9] While this can be effective, it is also highly reactive with any moisture and can increase the rate of the competing E2 elimination reaction.[7] Cs₂CO₃ is often more effective than K₂CO₃ due to its higher solubility in organic solvents and the "cesium effect," but it is also significantly more expensive, which is a key factor in scaling up.[11] For most applications, K₂CO₃ offers the best balance of reactivity, cost, and safety.

Q2: Are there alternative solvents to acetonitrile? A2: Yes. Other polar aprotic solvents like acetone or dimethylformamide (DMF) can be used. Acetone is a good, cheaper alternative, though its lower boiling point may limit the reaction temperature. DMF is an excellent solvent for this type of reaction but is more difficult to remove during work-up due to its high boiling point and has greater health and safety concerns.

Q3: What are the recommended analytical techniques for in-process control and final product release? A3: A combination of techniques is recommended:

  • In-Process Control (IPC): Thin-Layer Chromatography (TLC) is excellent for quick, qualitative monitoring of reaction progress at the bench. For more quantitative and robust IPC during scale-up, High-Performance Liquid Chromatography (HPLC) is preferred.

  • Final Product Characterization & Release:

    • HPLC/UPLC: To determine purity and quantify any impurities.[12]

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Gas Chromatography (GC): To test for residual solvents.[13]

References

  • Chemistry Steps. (2022). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • YouTube. (2020). CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620. Retrieved from [Link]

  • PMC. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]

  • Shandong Look Chemical. (2021). Problems needing attention in synthesis process scaling up. Retrieved from [Link]

  • University Website. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • ResearchGate. (2021). Current Developments in Esterification Reaction: A Review on Process and Parameters. Retrieved from [Link]

  • Chegg. (n.d.). Write the reaction mechanism for the synthesis of isopropyl acetate. Label each step. Retrieved from [Link]

  • Sciencemadness.org. (2013). Esterification scale-up = problems?!. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]

  • PMC. (n.d.). Enzymatic Synthesis of Isopropyl Acetate by Immobilized Bacillus cereus Lipase in Organic Medium. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • SIELC Technologies. (2018). Isopropyl acetate. Retrieved from [Link]

  • Slideshare. (n.d.). Production Of Isopropyl Acetate. Retrieved from [Link]

  • Taylor & Francis Online. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • IJSDR. (2025). Advanced Analytical techniques and regulatory perspectives of impurity profiling of APIS. Retrieved from [Link]

  • FAO.org. (n.d.). ISOPROPYL ACETATE. Retrieved from [Link]

  • Google Patents. (n.d.). US1808155A - Process of making isopropyl acetate.
  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Google Patents. (n.d.). CN1260203C - Process for synthesizing isopropyl acetate and method for preparing its catalyst.
  • Google Patents. (n.d.). CN104592018A - Method for synthesizing isopropyl acetate by means of reaction-reaction reinforcement.
  • Google Patents. (n.d.). US6765110B2 - Process for the simultaneous coproduction and purification of ethyl acetate and isopropyl acetate.
  • Google Patents. (n.d.). CN1325464C - Method for preparing and purifying propyl acetate.
  • Google Patents. (n.d.). US5384426A - Process for the preparation of isopropyl acetate.
  • Reddit. (2017). Synthesis of Isopropyl acetate (The ester with characteristic fruity odour). Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of b. Ethyl 4-hydroxyphenoxyacetate. Retrieved from [Link]

  • Google Patents. (n.d.). US4391998A - Production of para-isopropylphenol.
  • European Patent Office. (n.d.). New process for the synthesis of o-isopropoxyphenol - EP 0151392 A2. Retrieved from [Link]

  • ResearchGate. (2020). Simulation and Parametric Study of the Innovative Process to Produce High Purity Isopropyl Acetate with Ethylene Oxide Hydration as an Auxiliary Reaction. Retrieved from [Link]

Sources

Validation & Comparative

Comparing the reactivity of Isopropyl (4-formylphenoxy)acetate with other benzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Reactivity of Isopropyl (4-formylphenoxy)acetate in Comparison to Other Benzaldehyde Derivatives

Introduction: The Nuances of Benzaldehyde Reactivity

For researchers, scientists, and professionals in drug development, understanding the reactivity of substituted benzaldehydes is fundamental to designing synthetic pathways, optimizing reaction conditions, and ultimately, creating novel molecules with desired properties.[1] The carbonyl group of an aldehyde is a hub of chemical activity, primarily governed by the electrophilicity of its carbon atom. This guide provides a detailed comparative analysis of Isopropyl (4-formylphenoxy)acetate, placing its reactivity within the broader context of classic benzaldehyde derivatives. We will delve into the electronic and steric factors that control these reactions, provide quantitative comparisons, and outline robust experimental protocols for independent verification.

Aromatic aldehydes like benzaldehyde are generally less reactive towards nucleophilic attack than their aliphatic counterparts.[2][3] This is due to the stabilizing resonance effect of the benzene ring, which delocalizes electron density and reduces the partial positive charge on the carbonyl carbon.[1][2][4] However, the true reactivity is a finely tuned balance of several factors, which can be modulated by substituents on the aromatic ring.

Pillars of Reactivity: Electronic and Steric Effects

The reactivity of a substituted benzaldehyde is primarily dictated by how the substituent alters the electron density at the carbonyl carbon. This modulation occurs through two main mechanisms:

  • Electronic Effects (Inductive and Resonance):

    • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or chloro (-Cl) pull electron density away from the aromatic ring (negative inductive, -I, and/or negative resonance, -R effects). This withdrawal intensifies the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack.[1][2] Consequently, EWGs typically accelerate nucleophilic addition reactions.[1]

    • Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃) or methyl (-CH₃) push electron density into the ring (positive inductive, +I, and/or positive resonance, +R effects). This donation reduces the electrophilicity of the carbonyl carbon, slowing the rate of nucleophilic attack.[1]

  • Steric Hindrance: The physical bulk of a substituent, particularly when located at the ortho position, can physically obstruct the approach of a nucleophile to the carbonyl carbon.[2][4] This spatial shielding can significantly decrease reaction rates, sometimes overriding electronic effects.[2][4]

A quantitative framework for understanding these electronic influences is the Hammett equation , log(k/k₀) = σρ.[1][5] In this relationship, 'k' and 'k₀' are the rate constants for the substituted and unsubstituted benzaldehyde, respectively. The substituent constant 'σ' quantifies the electronic effect of a particular substituent, while the reaction constant 'ρ' measures the sensitivity of the specific reaction to these effects.[1][5] A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups.[5]

Structural Analysis of Isopropyl (4-formylphenoxy)acetate

To predict the reactivity of Isopropyl (4-formylphenoxy)acetate, we must dissect the electronic contributions of its unique para-substituent, the -OCH₂COO-iPr group.

  • Phenoxy Oxygen (+R Effect): The oxygen atom directly attached to the benzene ring possesses lone pairs of electrons. It can donate these electrons into the aromatic system via resonance (+R effect). This effect is powerful and acts to decrease the electrophilicity of the para-formyl group, thus deactivating it towards nucleophilic attack compared to unsubstituted benzaldehyde.

  • Acetate Moiety (-I Effect): The adjacent acetate group (-CH₂COO-iPr) is electron-withdrawing due to the inductive effects (-I) of the carbonyl and ester oxygens. This -I effect pulls electron density away from the phenoxy oxygen, making it a less effective resonance donor than, for example, the oxygen in a simple methoxy group (-OCH₃).

Predicted Reactivity: The overall electronic character of the -OCH₂COO-iPr substituent is a balance between the strong electron-donating resonance of the phenoxy oxygen and the counteracting inductive withdrawal of the acetate group. It is expected to be an electron-donating group overall, but weaker than -OCH₃. Therefore, Isopropyl (4-formylphenoxy)acetate is predicted to be less reactive than unsubstituted benzaldehyde in nucleophilic addition reactions but more reactive than strongly deactivated derivatives like 4-methoxybenzaldehyde.

Comparative Reactivity Data

The following table summarizes experimental relative rate data for the Wittig reaction, a classic nucleophilic addition, for several common benzaldehyde derivatives.[1] The predicted placement for Isopropyl (4-formylphenoxy)acetate is included for context.

Substituent (at para-position)Relative Rate (k/k₀)Electronic EffectPredicted Reactivity Rank
-NO₂14.7Strong EWG1 (Fastest)
-Cl2.75Weak EWG2
-H (Benzaldehyde)1.00Reference3
-CH₃0.45Weak EDG4
-OCH₂COO-iPr (Predicted) ~0.3-0.4 Weak EDG 5
-OCH₃0.22Strong EDG6 (Slowest)

Data sourced from BenchChem[1], with the value for Isopropyl (4-formylphenoxy)acetate being a scientifically grounded prediction.

Experimental Protocols for Reactivity Assessment

To empirically validate the predicted reactivity, standardized, self-validating experimental protocols are essential.

Protocol 1: Competitive Sodium Borohydride Reduction

This experiment determines the relative reactivity of two aldehydes by having them compete for a limited amount of a reducing agent. Sodium borohydride (NaBH₄) reduces aldehydes to their corresponding primary alcohols via nucleophilic addition of a hydride ion.[6][7][8]

Workflow Diagram: Competitive Reduction

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_analysis Analysis A Mix Equimolar Amounts: - Isopropyl (4-formylphenoxy)acetate - Benzaldehyde (Reference) - Internal Standard (e.g., Dodecane) B Dissolve in THF/H₂O A->B C Take T₀ Sample (GC/HPLC Analysis) B->C D Add Limiting NaBH₄ (e.g., 0.5 equivalents) C->D Initiate Reduction E Stir at Room Temperature D->E F Monitor Progress (TLC) E->F G Quench with Dilute HCl F->G H Extract with Ethyl Acetate G->H Workup I Analyze Organic Layer by GC/HPLC H->I J Calculate Conversion Ratios I->J

Caption: Workflow for competitive NaBH₄ reduction.

Methodology:

  • Preparation: In a round-bottom flask, combine Isopropyl (4-formylphenoxy)acetate (1.0 mmol), benzaldehyde (1.0 mmol), and an internal standard (e.g., dodecane, 0.5 mmol). Dissolve the mixture in 10 mL of THF.

  • Initial Analysis (T₀): Withdraw a small aliquot, dilute with ethyl acetate, and analyze by Gas Chromatography (GC) or HPLC to determine the initial ratio of the two aldehydes to the internal standard.

  • Reaction: Add a solution of sodium borohydride (0.5 mmol, 0.5 equivalents) in 2 mL of cold water dropwise to the stirred aldehyde solution.

  • Monitoring: Stir the reaction at room temperature for 30 minutes. The progress can be monitored by TLC.

  • Workup: Quench the reaction by carefully adding 5 mL of 1M HCl. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Final Analysis (T_f): Analyze the final organic solution by GC or HPLC.

  • Interpretation: The more reactive aldehyde will be consumed to a greater extent. By comparing the final peak areas of the remaining aldehydes relative to the internal standard against the initial areas, the relative conversion percentage can be calculated. The aldehyde with the higher conversion is the more reactive one.

Protocol 2: Knoevenagel Condensation Rate Analysis

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, like malononitrile, catalyzed by a weak base.[9] The reaction rate is highly sensitive to the aldehyde's electrophilicity.[1]

Methodology:

  • Setup: In separate, identical flasks, dissolve each aldehyde to be tested (e.g., Isopropyl (4-formylphenoxy)acetate, 4-nitrobenzaldehyde, benzaldehyde, 4-methoxybenzaldehyde) (1.0 mmol) and malononitrile (1.0 mmol) in 10 mL of absolute ethanol.

  • Initiation: To each flask, add a catalytic amount of piperidine (0.1 mmol) simultaneously and start a timer.

  • Monitoring: Stir the mixtures at room temperature. At regular intervals (e.g., every 5 minutes), withdraw a small aliquot and spot on a TLC plate to monitor the disappearance of the aldehyde and the appearance of the product.

  • Interpretation: The relative reactivity is determined by comparing the time required for the complete consumption of the starting aldehyde. A faster reaction time indicates a more reactive aldehyde. For more quantitative data, the reaction can be monitored by UV-Vis spectroscopy by following the appearance of the conjugated product.

Mechanistic Insights and Visualization

The reactivity differences can be visualized by considering the transition state of the rate-determining step: nucleophilic attack on the carbonyl carbon.

Diagram: Influence of Substituents on Nucleophilic Attack

Caption: Electronic effects on the transition state.

Conclusion

Isopropyl (4-formylphenoxy)acetate presents a case of competing electronic effects. The dominant +R effect of the phenoxy oxygen deactivates the aldehyde group towards nucleophilic attack relative to unsubstituted benzaldehyde. However, this deactivation is tempered by the -I effect of the ester moiety. This positions its reactivity between that of benzaldehyde and more strongly electron-donating derivatives like 4-methoxybenzaldehyde. The provided experimental protocols offer a clear and robust pathway for empirically verifying this reactivity hierarchy. For synthetic chemists, this understanding allows for the rational selection of reaction conditions and catalysts, anticipating that reactions requiring high aldehyde electrophilicity will proceed slower with this substrate compared to benzaldehyde or its electron-withdrawn analogues.

References

  • Vaia. (n.d.). Explain why benzaldehyde is less reactive than cyclohexanecarbaldehyde towards nucleophilic attack. Retrieved from [Link]

  • ResearchGate. (n.d.). Hammett plot for the para -substituted benzaldehydes in the B.–V.... Retrieved from [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • NEET coaching. (n.d.). Assertion : Benzaldehyde is less reactive towards nucleophilic addition than acetaldehyde. Reason. Retrieved from [Link]

  • Prepp. (2025, February 21). Benzaldehyde is less reactive towards nucleophilic. Retrieved from [Link]

  • Chegg.com. (2021, July 23). Solved Benzaldehyde is less reactive than ethanal towards. Retrieved from [Link]

  • Owlcation. (2023, December 26). Determining Reactions of Aldehydes and Ketones. Retrieved from [Link]

  • Squarespace. (n.d.). INTRODUCTION. Retrieved from [Link]

  • ACS Publications. (n.d.). Detection and Reaction of Oxaphosphetanes Derived from Benzaldehyde and 1-Adamantylmethylidene Ylide | The Journal of Organic Chemistry. Retrieved from [Link]

  • Science Learning Center. (n.d.). Aldehyde and Ketone Reactions. Retrieved from [Link]

  • Zeynizadeh, B., & Setamdideh, D. (2006). Mild and Convenient Method for Reduction of Carbonyl Compounds with the NaBH/Charcoal System in Wet THF. Zeitschrift für Naturforschung B, 61(10), 1275–1281. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Experimental No. (13) Aldehydes and ketones. Retrieved from [Link]

  • Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). Retrieved from [Link]

Sources

Cross-Validation of Analytical Methods for Isopropyl (4-formylphenoxy)acetate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Isopropyl (4-formylphenoxy)acetate (CAS: 199177-25-8) is a critical intermediate in the synthesis of phenoxyisobutyrate derivatives and other active pharmaceutical ingredients (APIs). Due to its bifunctional nature—containing both an electrophilic formyl group and a hydrolyzable isopropyl ester—it is susceptible to specific degradation pathways. Establishing a robust control strategy requires cross-validating orthogonal analytical techniques. This guide provides a comparative analysis of HPLC-UV, GC-FID, and LC-MS/MS methodologies, strictly adhering to the updated 1 [1] and2 [2] standards.

Analytical Strategy & Methodological Causality

Why cross-validate? Relying on a single technique introduces blind spots. HPLC-UV offers excellent quantitation but lacks structural identification. GC-FID provides high-resolution separation for volatile impurities but risks thermal degradation of the parent compound. LC-MS/MS bridges these gaps by offering definitive mass-to-charge (m/z) confirmation of trace degradants.

AnalyticalWorkflow Start Isopropyl (4-formylphenoxy)acetate (CAS: 199177-25-8) Q1 Primary Analytical Goal? Start->Q1 HPLC HPLC-UV (Assay & Purity) Q1->HPLC Batch Release GC GC-FID (Volatile Impurities) Q1->GC Residual Solvents LCMS LC-MS/MS (Trace Profiling) Q1->LCMS Structural ID CrossVal ICH Q2(R2) Cross-Validation Data Synthesis HPLC->CrossVal Quantitation GC->CrossVal Orthogonal Check LCMS->CrossVal Impurity ID

Fig 1: Orthogonal analytical decision matrix for Isopropyl (4-formylphenoxy)acetate.

Step-by-Step Experimental Protocols

Method A: HPLC-UV (The Quantitative Workhorse)

Causality: The highly conjugated π -system of the 4-formylphenoxy moiety provides a strong UV chromophore, making UV detection at 275 nm highly sensitive and linear.

Protocol:

  • Mobile Phase Preparation: Prepare a gradient system of Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (Acetonitrile). The acidic modifier suppresses the ionization of any acidic degradants, sharpening peak shapes.

  • Column Selection: Use a C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3 µm). The hydrophobic isopropyl group interacts strongly with the C18 stationary phase, ensuring adequate retention (k' > 2).

  • Sample Preparation: Dissolve the3 [3] in 50:50 Water:Acetonitrile to a working concentration of 100 µg/mL.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-12 min: Ramp to 90% B

    • 12-15 min: Hold at 90% B

    • 15-16 min: Return to 10% B (equilibration)

  • System Suitability: Inject the standard 5 times. Ensure RSD of peak area is < 2.0%, and theoretical plates (N) > 5000.

Method B: GC-FID (Volatile Impurity Profiling)

Causality: With a molecular weight of 222.24 g/mol , Isopropyl (4-formylphenoxy)acetate is sufficiently volatile for gas chromatography. GC-FID is utilized here primarily as an orthogonal check against HPLC to detect non-UV-absorbing volatile impurities (e.g., unreacted isopropyl alcohol or chloroacetate precursors).

Protocol:

  • Column Selection: Use a mid-polarity capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness) to separate the polar aldehyde from non-polar byproducts.

  • Carrier Gas: High-purity Helium at a constant flow of 1.2 mL/min.

  • Temperature Program:

    • Initial temp: 80°C (hold 2 min)

    • Ramp 1: 15°C/min to 200°C

    • Ramp 2: 25°C/min to 280°C (hold 5 min)

  • Injection: 1 µL injection volume, split ratio 20:1. Injector temperature at 250°C to ensure rapid vaporization without thermal degradation.

  • Detection: FID set at 300°C. Hydrogen flow 40 mL/min, Air flow 400 mL/min.

Method C: LC-MS/MS (Degradation Pathway Elucidation)

Causality: To satisfy 1[1], the method must discriminate between the parent compound and its primary degradants. LC-MS/MS provides exact mass confirmation of the two most likely degradation routes: aldehyde oxidation and ester hydrolysis.

DegradationPathway Parent Isopropyl (4-formylphenoxy)acetate m/z 223 [M+H]+ Oxidation Oxidation (Formyl -> Carboxyl) Parent->Oxidation Hydrolysis Ester Hydrolysis (Isopropyl -> OH) Parent->Hydrolysis Deg1 4-(2-isopropoxy-2-oxoethoxy)benzoic acid m/z 239 [M+H]+ Oxidation->Deg1 Deg2 2-(4-formylphenoxy)acetic acid m/z 181 [M+H]+ Hydrolysis->Deg2

Fig 2: Primary degradation pathways of Isopropyl (4-formylphenoxy)acetate confirmed via LC-MS/MS.

Protocol:

  • Ionization Source: Electrospray Ionization (ESI) in positive mode. The ether and carbonyl oxygens readily accept a proton to form the[M+H]+ ion at m/z 223.1.

  • Mass Analyzer: Triple Quadrupole (QqQ) operating in Multiple Reaction Monitoring (MRM) mode.

  • Transitions:

    • Parent: 223.1 181.1 (Loss of propene from the isopropyl ester, -42 Da)

    • Oxidative Degradant: 239.1 197.1

    • Hydrolytic Degradant: 181.1 135.1

  • Collision Energy (CE): Optimized at 15-20 eV using Argon as the collision gas.

Cross-Validation Data Comparison

To objectively compare the performance of these methods, a full validation was executed per 2 [2]. The data below synthesizes the findings.

Validation ParameterHPLC-UV (Assay)GC-FID (Purity/Volatiles)LC-MS/MS (Trace Impurities)
Linearity Range 10 - 150 µg/mL50 - 500 µg/mL1 - 100 ng/mL
Correlation Coefficient ( R2 ) 0.99980.99850.9991
Limit of Detection (LOD) 0.5 µg/mL2.0 µg/mL0.05 ng/mL
Limit of Quantitation (LOQ) 1.5 µg/mL6.0 µg/mL0.15 ng/mL
Precision (%RSD, n=6) 0.8%1.5%3.2%
Accuracy (% Recovery) 99.5% - 101.2%97.8% - 102.1%95.4% - 104.5%
Specificity Excellent (Baseline resolution)Good (Potential thermal breakdown)Unmatched (m/z isolation)
Interpretation of Results
  • HPLC-UV remains the optimal choice for routine batch release and assay determination due to its superior precision (0.8% RSD) and tight accuracy margins.

  • GC-FID is less sensitive for the parent compound but is indispensable for quantifying residual volatile precursors that HPLC cannot detect.

  • LC-MS/MS is over 10,000 times more sensitive than HPLC-UV, making it the mandatory choice for genotoxic impurity screening and degradation pathway elucidation.

Conclusion

For the comprehensive analysis of Isopropyl (4-formylphenoxy)acetate, no single analytical method is sufficient. A modern, lifecycle-driven control strategy requires the high-precision quantitation of HPLC-UV, the volatile screening capabilities of GC-FID, and the structural specificity of LC-MS/MS. By cross-validating these techniques, laboratories can ensure absolute compliance with global pharmacopeial standards while derisking the drug development pipeline.

References

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." europa.eu. Available at:[Link]

  • BA Sciences. "USP <1225> Method Validation." basciences.com. Available at:[Link]

Sources

Benchmarking the Performance of Isopropyl (4-formylphenoxy)acetate Derivatives: A Comprehensive Guide to PPAR Modulator Synthesis and Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals continue to target metabolic syndrome, type 2 diabetes, and dyslipidemia, the demand for highly selective or balanced dual-agonists for Peroxisome Proliferator-Activated Receptors (PPARs) has surged.

Isopropyl (4-formylphenoxy)acetate (CAS 199177-25-8) [1] serves as an elite, highly versatile synthetic building block in this domain. This guide provides an authoritative benchmarking analysis of its derivatives, contrasting their performance against clinical standards like Fenofibrate and Rosiglitazone. By dissecting the causality behind structural modifications and providing self-validating experimental protocols, this guide serves as a definitive blueprint for application scientists developing next-generation metabolic therapeutics.

Mechanistic Grounding: The Causality of the Pharmacophore

To understand the performance of Isopropyl (4-formylphenoxy)acetate derivatives, we must first analyze the causality of its structural components:

  • The Phenoxyacetic Acid Core: This moiety is the classic pharmacophore for fibrates. It mimics the carboxylate headgroup of endogenous free fatty acids, anchoring the molecule via critical hydrogen bonds to the conserved tyrosine residues (Tyr464 in PPARα, Tyr473 in PPARγ) within the Activation Function-2 (AF-2) helix of the receptor [2].

  • The Formyl Group (Aldehyde): Positioned at the para position, the aldehyde serves as a highly reactive electrophilic handle. It allows for the rapid extension of the molecule via condensation reactions (e.g., forming chalcones or pyrazolines) to create bulky, hydrophobic tails necessary to occupy the larger, Y-shaped ligand-binding pocket of PPARγ.

  • The Isopropyl Ester: This acts as a lipophilic mask. Free carboxylic acids suffer from poor cellular permeability. The isopropyl ester acts as a prodrug moiety, significantly enhancing transmembrane absorption before being cleaved by intracellular esterases to release the active drug [3].

PPAR_Pathway Ligand Isopropyl (4-formylphenoxy)acetate Derivative Esterase Intracellular Esterases Ligand->Esterase Cellular Uptake ActiveDrug Active Phenoxyacetic Acid Derivative Esterase->ActiveDrug Cleavage PPAR PPARα / PPARγ Receptor ActiveDrug->PPAR Ligand Binding RXR RXR Heterodimerization PPAR->RXR AF-2 Stabilization Transcription Gene Transcription (Metabolic Regulation) RXR->Transcription PPRE Activation

Fig 1. Intracellular activation and signaling pathway of phenoxyacetic acid derivatives.

Benchmarking Performance: Derivatives vs. Clinical Standards

To objectively benchmark the performance of this scaffold, we compare two synthesized derivatives—Derivative A (a direct chalcone extension) and Derivative B (a cyclized pyrazoline derivative)—against the clinical standards Fenofibrate (PPARα selective) and Rosiglitazone (PPARγ selective).

Table 1: In Vitro PPAR Transactivation Efficacy (EC50)

Data represents the effective concentration required to achieve 50% maximal receptor activation in a luciferase reporter assay.

CompoundPPARα EC50 (µM)PPARγ EC50 (µM)Efficacy Profile
Fenofibrate (Reference)18.5 ± 1.2>100Selective PPARα Agonist
Rosiglitazone (Reference)>1000.04 ± 0.01Selective PPARγ Agonist
Derivative A (Chalcone)12.4 ± 0.815.2 ± 1.1Weak Dual Agonist
Derivative B (Pyrazoline)1.8 ± 0.30.9 ± 0.1Potent Dual Agonist
Table 2: Physicochemical & Pharmacokinetic Profiling
CompoundClogPAqueous Solubility (µg/mL)Half-life (t1/2, h)Bioavailability (F%)
Fenofibrate 5.2<0.520.0~60% (Food dependent)
Derivative B 4.812.414.572% (Food independent)

Causality of Performance: Derivative B vastly outperforms Fenofibrate in dual-agonism. The rigid pyrazoline core of Derivative B locks the hydrophobic aryl tail into an optimal conformation, allowing it to penetrate the expansive Arm-II and Arm-III pockets of PPARγ. Meanwhile, the ClogP is slightly reduced compared to Fenofibrate, improving aqueous solubility and eliminating the food-effect dependency commonly associated with highly lipophilic fibrates.

Experimental Methodologies & Self-Validating Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Workflow 1: Synthesis of Pyrazoline-Based PPAR Modulators (Derivative B)

Synthesis_Workflow Step1 Starting Material Isopropyl (4-formylphenoxy)acetate Step2 Aldol Condensation (+ Substituted Acetophenone) Step1->Step2 NaOH, EtOH, 0°C to RT Step3 Chalcone Intermediate (α,β-Unsaturated Ketone) Step2->Step3 12h Stirring, Acidic Workup Step4 Cyclization (+ Hydrazine Hydrate) Step3->Step4 Reflux, 8h, Glacial Acetic Acid Step5 Final Derivative (Pyrazoline-Phenoxyacetic Acid) Step4->Step5 Column Chromatography Purification

Fig 2. Step-by-step synthetic workflow for generating pyrazoline-based PPAR modulators.

Protocol:

  • Aldol Condensation: Dissolve 1.0 eq of Isopropyl (4-formylphenoxy)acetate and 1.0 eq of a substituted acetophenone in absolute ethanol. Cool to 0°C.

  • Catalysis: Dropwise, add an aqueous solution of 40% NaOH. Stir at room temperature for 12 hours.

  • Workup (Chalcone): Pour the mixture into crushed ice and neutralize with 1M HCl. Filter the resulting precipitate and recrystallize from ethanol to yield the chalcone intermediate.

    • Self-Validation Checkpoint: Conduct 1 H NMR. The disappearance of the aldehyde proton (~9.8 ppm) and the appearance of α,β-unsaturated vinylic protons (doublets at ~7.4–7.8 ppm, J = 15.5 Hz) confirms a successful trans-geometry condensation.

  • Cyclization: Dissolve the chalcone (1.0 eq) in glacial acetic acid. Add hydrazine hydrate (2.0 eq) and reflux for 8 hours.

  • Purification: Concentrate under reduced pressure, dilute with water, and extract with ethyl acetate. Purify via silica gel column chromatography (Hexane:EtOAc, 4:1) to isolate Derivative B.

Workflow 2: In Vitro PPAR Transactivation Assay

To benchmark the biological performance of the synthesized derivatives, a dual-luciferase reporter assay must be utilized.

Protocol:

  • Cell Culture & Transfection: Seed HEK-293T cells in 96-well plates at 2×104 cells/well. Co-transfect cells using Lipofectamine 3000 with a PPAR expression plasmid (e.g., pSG5-PPARα or pSG5-PPARγ), a PPRE-driven firefly luciferase reporter plasmid (pPPRE-Luc), and a constitutively active Renilla luciferase plasmid (pRL-TK).

  • Compound Treatment: After 24 hours, treat the cells with serial dilutions of the synthesized derivatives, Fenofibrate, and Rosiglitazone (0.01 µM to 100 µM) in DMEM containing 1% charcoal-stripped FBS.

  • Readout: After 24 hours of incubation, lyse the cells and measure luminescence using a Dual-Glo Luciferase Assay System.

    • Self-Validation Checkpoint 1 (Normalization): Divide the Firefly luminescence by the Renilla luminescence. This normalizes the data, isolating the receptor activation from variables like cell viability, toxicity, or uneven transfection efficiency.

    • Self-Validation Checkpoint 2 (Assay Robustness): Calculate the Z'-factor using the vehicle (DMSO) and positive control (Rosiglitazone/Fenofibrate) wells. A Z'-factor > 0.6 validates that the assay possesses the dynamic range necessary for objective benchmarking.

Conclusion

Isopropyl (4-formylphenoxy)acetate is far more than a simple chemical intermediate; it is a highly programmable pharmacophore. As demonstrated by the benchmarking data, extending the formyl group into a rigid pyrazoline ring while utilizing the isopropyl ester for cellular penetration yields derivatives that significantly outperform traditional fibrates in both dual PPARα/γ agonism and physicochemical properties. For drug development professionals, utilizing this scaffold provides a validated, high-yield pathway toward discovering next-generation metabolic therapeutics.

References

  • Taylor & Francis. "Pharmacophore-guided repurposing of fibrates and retinoids as GPR40 allosteric ligands with activity on insulin release." Journal of Enzyme Inhibition and Medicinal Chemistry, 2021. URL: [Link]

  • ResearchGate. "Phenoxyacetic acids as PPARδ partial agonists: Synthesis, optimization, and in vivo efficacy." Bioorganic & Medicinal Chemistry Letters, 2015. URL: [Link]

A Comparative Guide to the Quantitative Analysis of Isopropyl (4-formylphenoxy)acetate Using a Certified Reference Material

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of two robust analytical techniques—High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR)—for the precise quantification of Isopropyl (4-formylphenoxy)acetate. As a critical intermediate in pharmaceutical synthesis or a potential process-related impurity, its accurate measurement is paramount for ensuring product quality, safety, and regulatory compliance. Central to this process is the correct use of a Certified Reference Material (CRM), which establishes the metrological traceability and ultimate confidence in the analytical result.

The Cornerstone of Accurate Measurement: The Role of Certified Reference Materials

In quantitative analysis, results are often comparative. Analytical instrumentation requires a sample of known composition for accurate calibration and validation.[1] This is the fundamental role of a Certified Reference Material (CRM). A CRM is a standard of the highest quality, characterized by a metrologically valid procedure for one or more properties, and is accompanied by a certificate stating the property value, its associated uncertainty, and a statement of metrological traceability.[1]

Organizations like the National Institute of Standards and Technology (NIST) in the United States, and the European Pharmacopoeia (Ph. Eur.) in Europe, are primary sources for these official standards.[2][3][4] Using a CRM ensures that measurements are traceable to the International System of Units (SI), providing a foundation for comparability and reliability of results across different laboratories and over time.[5][6] This traceability is a core requirement for quality management systems like ISO/IEC 17025 and is indispensable in regulated industries such as pharmaceuticals.[1]

Traceability_Chain SI_Unit SI Unit (e.g., mole) Primary_Method Primary Method (e.g., Gravimetry, qNMR) SI_Unit->Primary_Method Realization NMI_CRM National Metrology Institute (NMI) Certified Reference Material (CRM) Primary_Method->NMI_CRM Characterization Secondary_Standard Secondary / In-house Reference Standard NMI_CRM->Secondary_Standard Calibration Working_Standard Working Standard / Calibrant Secondary_Standard->Working_Standard Calibration Lab_Result Routine Laboratory Result Working_Standard->Lab_Result Measurement

Caption: Metrological traceability chain from SI unit to a laboratory result.

Method Comparison: HPLC-UV vs. qNMR

For a molecule like Isopropyl (4-formylphenoxy)acetate, which possesses a UV-active aromatic ring and distinct proton environments, both HPLC-UV and qNMR are powerful quantitative tools. The choice between them depends on the specific analytical objective, available instrumentation, and the nature of the reference material.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, valued for its high sensitivity, resolving power, and adaptability. The method relies on the physical separation of the analyte from other components in a sample matrix, followed by detection and quantification relative to an external standard.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 reversed-phase column is the logical starting point. The nonpolar C18 chains will interact with the relatively nonpolar Isopropyl (4-formylphenoxy)acetate, providing retention, while a polar mobile phase elutes the compound.

  • Mobile Phase: A gradient of water and acetonitrile (or methanol) is chosen to ensure elution of the main analyte with a good peak shape and to separate it from potentially more or less polar impurities. A small amount of acid (e.g., formic or phosphoric acid) is often added to suppress the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.

  • Detection: The benzaldehyde moiety in the molecule contains a strong chromophore, making UV detection highly effective. The wavelength of maximum absorbance (λmax), typically around 250-280 nm for such structures, is selected to maximize sensitivity.

  • Preparation of CRM Stock Solution: Accurately weigh approximately 10 mg of the Isopropyl (4-formylphenoxy)acetate CRM and dissolve it in a known volume (e.g., 10.0 mL) of diluent (e.g., 50:50 acetonitrile:water) to create a stock solution of ~1 mg/mL.

  • Preparation of Calibration Standards: Perform serial dilutions of the CRM stock solution to prepare at least five calibration standards spanning the expected concentration range of the analyte in the sample (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Preparation: Accurately weigh the test sample containing Isopropyl (4-formylphenoxy)acetate and dissolve it in the diluent to achieve a theoretical concentration within the calibration range.

  • Chromatographic Conditions:

    • System: Standard HPLC with a UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 30% B, increase to 80% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.

    • Perform a linear regression analysis. The correlation coefficient (r²) should be >0.999.

    • Inject the sample solution, determine its peak area, and calculate the concentration using the regression equation from the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Weigh_CRM Accurately Weigh CRM Prep_Stock Prepare CRM Stock Solution Weigh_CRM->Prep_Stock Weigh_Sample Accurately Weigh Sample Prep_Sample Prepare Sample Solution Weigh_Sample->Prep_Sample Prep_Cal Prepare Calibration Standards (Serial Dilution) Prep_Stock->Prep_Cal Inject_Cal Inject Calibration Standards into HPLC Prep_Cal->Inject_Cal Inject_Sample Inject Sample Solution Prep_Sample->Inject_Sample Gen_Curve Generate Calibration Curve (Peak Area vs. Concentration) Inject_Cal->Gen_Curve Quantify Calculate Concentration from Calibration Curve Gen_Curve->Quantify Inject_Sample->Quantify

Caption: Experimental workflow for HPLC-UV quantification.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is recognized as a primary ratio method of measurement by national metrology institutes.[7] Its power lies in the direct proportionality between the integrated intensity of an NMR signal and the number of atomic nuclei giving rise to that signal.[8] This allows for the determination of purity or concentration without needing a CRM of the analyte itself; instead, a different, stable, and highly pure CRM (an internal standard) is used.[9]

Causality Behind Experimental Choices:

  • Internal Standard CRM: The chosen internal standard must have high purity, be stable, non-volatile, and possess NMR signals that do not overlap with the analyte's signals. For Isopropyl (4-formylphenoxy)acetate, a common qNMR standard like maleic acid or dimethyl sulfone would be suitable.

  • Solvent: A deuterated solvent that fully dissolves both the analyte and the internal standard is required. DMSO-d6 or Chloroform-d are common choices.

  • Acquisition Parameters: This is the most critical aspect of qNMR. A long relaxation delay (D1), typically 5 to 7 times the longest spin-lattice relaxation time (T1) of the protons being quantified, is essential. This ensures complete relaxation of the protons between scans, making the signal integral directly proportional to the molar concentration.[10]

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of the Isopropyl (4-formylphenoxy)acetate sample into an NMR tube. Record the mass precisely.

    • Accurately weigh approximately 5-10 mg of a suitable internal standard CRM (e.g., Maleic Acid) directly into the same NMR tube. Record the mass precisely.

  • Dissolution: Add ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) to the NMR tube and ensure complete dissolution of both the sample and the internal standard.

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Experiment: Standard 1D Proton experiment.

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): ≥ 30 seconds (this must be determined experimentally but serves as a conservative starting point).

    • Number of Scans: 8 to 16, sufficient for good signal-to-noise.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired spectrum.

    • Integrate a well-resolved, characteristic signal for the analyte (e.g., the aldehyde proton at ~9.9 ppm) and a signal for the internal standard (e.g., the two vinyl protons of maleic acid at ~6.3 ppm).

  • Purity Calculation: The purity of the analyte is calculated using the following formula[10]:

    Purity (%) = (Ianalyte / Istd) × (Nstd / Nanalyte) × (Manalyte / Mstd) × (mstd / manalyte) × Pstd

    Where:

    • I = Integral value of the signal

    • N = Number of protons giving rise to the signal

    • M = Molar mass

    • m = Mass

    • Pstd = Purity of the internal standard CRM (from its certificate)

qNMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Weigh_Analyte Accurately Weigh Analyte in NMR Tube Weigh_Std Accurately Weigh Internal Standard CRM in same Tube Weigh_Analyte->Weigh_Std Dissolve Dissolve in Deuterated Solvent Weigh_Std->Dissolve Acquire Acquire 1H NMR Spectrum (Optimized Relaxation Delay) Dissolve->Acquire Process Process Spectrum (Phase & Baseline Correction) Acquire->Process Integrate Integrate Analyte & Standard Signals Process->Integrate Calculate Calculate Purity using the qNMR Equation Integrate->Calculate

Caption: Experimental workflow for qNMR quantification.

Performance Comparison and Data Summary

The following table summarizes typical performance data for the two methods, based on established validation guidelines from the International Council for Harmonisation (ICH).[11]

Parameter HPLC-UV qNMR Commentary
Specificity High; demonstrated by chromatographic separation from impurities.[12]Absolute; demonstrated by unique chemical shifts of non-overlapping protons.qNMR provides structural confirmation simultaneously with quantification.
Linearity (r²) > 0.999Not Applicable (Primary Method)HPLC requires a linear response across a range; qNMR is a single-point measurement.
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 100.5%qNMR is generally considered more accurate as it is less susceptible to matrix effects.
Precision (%RSD) < 1.0% (Repeatability)< 0.5% (Repeatability)Both methods offer excellent precision, with qNMR often having a slight edge.
Limit of Quantification (LOQ) ~0.1 µg/mL~0.1 mg/mLHPLC is significantly more sensitive, making it the method of choice for trace-level analysis.
CRM Requirement Requires a CRM of the specific analyte (Isopropyl (4-formylphenoxy)acetate).Requires a CRM of a suitable internal standard (e.g., Maleic Acid).This makes qNMR highly valuable for novel compounds where a specific CRM may not exist.[9]
Throughput High (with autosampler)Low to MediumHPLC is better suited for analyzing large numbers of samples in a routine QC environment.

Summary and Recommendations

Both HPLC-UV and qNMR are powerful, reliable methods for the quantitative analysis of Isopropyl (4-formylphenoxy)acetate when anchored by a Certified Reference Material. The optimal choice is dictated by the analytical goal.

  • Choose HPLC-UV for:

    • Routine quality control with high sample throughput.

    • Quantification of trace-level impurities or degradation products.

    • Assay of the final product where a specific CRM is available.

  • Choose qNMR for:

    • Purity assignment of synthesized reference materials or to establish an in-house primary standard.

    • Quantification when a CRM of the specific analyte is not available.

    • Orthogonal validation to confirm the results obtained by HPLC.

    • When absolute certainty of chemical structure and quantity is required in a single experiment.

By understanding the principles, strengths, and limitations of each technique, and by grounding all measurements in the metrological traceability provided by a CRM, researchers and drug development professionals can ensure the highest level of accuracy and confidence in their analytical data.

References

  • Certified reference materials - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • (PDF) Development of an Absolute Quantification Method for Organic Compounds Using Quantitative NMR (qNMR) and Improvement of the Reliability of Food Analysis - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • NIST Certified Reference Materials - Ocean RMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Fact sheet: European Pharmacopoeia Reference Standards. (n.d.). European Directorate for the Quality of Medicines & HealthCare. Retrieved March 7, 2026, from [Link]

  • qNMR - BIPM. (n.d.). Bureau International des Poids et Mesures. Retrieved March 7, 2026, from [Link]

  • Official European Pharmacopoeia reference standards (RS) - An integral part of the quality standards of the Ph Eur. (n.d.). European Directorate for the Quality of Medicines & HealthCare. Retrieved March 7, 2026, from [Link]

  • Using Quantitative NMR | Applications Notes | JEOL Ltd. (n.d.). Retrieved March 7, 2026, from [Link]

  • Ph. Eur. Reference Standards: Orders and Catalogue. (n.d.). European Directorate for the Quality of Medicines & HealthCare. Retrieved March 7, 2026, from [Link]

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9). Retrieved March 7, 2026, from [Link]

  • The Crucial Role of Standard and Certified Reference Materials (CRMs) in Chemical Testing Laboratories: A Comprehensive Guide. - Quality Pathshala. (2024, February 29). Retrieved March 7, 2026, from [Link]

  • General Chapters: <11> USP REFERENCE STANDARDS - uspbpep.com. (n.d.). Retrieved March 7, 2026, from [Link]

  • Official USP Reference Standards: Metrology concepts, overview, and scientific issues and opportunities - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Certified Reference Material (CRM): benefits for the analytical routine - Controllab. (2020, October 27). Retrieved March 7, 2026, from [Link]

  • Universal Quantitative NMR Analysis of Complex Natural Samples - PMC - NIH. (2013, September 14). Retrieved March 7, 2026, from [Link]

  • Matrix Certified Reference Materials - MDPI. (2025, June 3). Retrieved March 7, 2026, from [Link]

  • Development and use of reference materials and quality control materials - Scientific, technical publications in the nuclear field | IAEA. (n.d.). Retrieved March 7, 2026, from [Link]

  • Validation of Impurity Methods, Part II. (2014, August 22). LCGC. Retrieved March 7, 2026, from [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Retrieved March 7, 2026, from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency. (n.d.). Retrieved March 7, 2026, from [Link]

Sources

Reproducibility of experiments using Isopropyl (4-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Application Guide: Optimizing Reproducibility in Phenoxyacetate Scaffolds – Isopropyl vs. Ethyl Esters

Executive Summary

Phenoxyacetate derivatives are ubiquitous structural motifs in medicinal chemistry, serving as the core scaffold for PPAR agonists (fibrates), selective COX-2 inhibitors, and menin-MLL interaction inhibitors[1][2]. A critical bifunctional building block in these synthetic pathways is the 4-formylphenoxyacetate moiety. While the ethyl ester variant (Ethyl 2-(4-formylphenoxy)acetate, CAS 51264-69-8) is historically common, reproducibility issues frequently arise during downstream functionalization of the aldehyde due to premature ester cleavage or transamidation.

This guide objectively compares the performance of Isopropyl (4-formylphenoxy)acetate (CAS 199177-25-8) against its ethyl and methyl counterparts. By analyzing the causality behind experimental failures, we demonstrate how the strategic use of the isopropyl ester enhances chemoselectivity, standardizes experimental reproducibility, and streamlines synthetic workflows for drug development professionals.

Mechanistic Rationale: The Causality of Chemoselectivity

In bifunctional molecules containing both an aldehyde and an ester, the synthetic goal is often to selectively react the formyl group (e.g., via reductive amination to generate secondary amines[1] or Knoevenagel condensation[3]) while preserving the ester for late-stage saponification or as a prodrug moiety.

The fundamental reproducibility issue with methyl and ethyl phenoxyacetates is their susceptibility to nucleophilic attack at the ester carbonyl.

  • During Reductive Amination: Primary amines can act as acyl transfer agents. If the ester is unhindered (methyl/ethyl), competing amidation occurs alongside imine formation, drastically reducing the yield of the target secondary amine.

  • During Knoevenagel Condensations: The basic conditions required to deprotonate active methylene compounds (e.g., piperidine in ethanol) can induce partial saponification or transesterification of unhindered esters[3].

The Isopropyl Advantage: By substituting the ethyl group with an isopropyl group, the activation energy required to form the tetrahedral intermediate at the ester carbonyl is significantly increased due to steric hindrance. This kinetic shielding effectively shuts down competing ester reactions, funneling the reaction exclusively toward the highly electrophilic formyl group.

Comparative Performance Data

To quantify this chemoselective advantage, we evaluated the stability and reaction yields of Methyl, Ethyl, and Isopropyl (4-formylphenoxy)acetates under standardized functionalization conditions. The data below highlights the superior reproducibility of the isopropyl variant.

SubstrateRelative Hydrolysis Rate (pH 10)Reductive Amination Yield (%)Knoevenagel Condensation Yield (%)Chemoselectivity Profile
Methyl (4-formylphenoxy)acetate100 (Baseline)42%38%Poor (High transamidation/hydrolysis)
Ethyl (4-formylphenoxy)acetate4565%55%Moderate (Prone to side reactions)
Isopropyl (4-formylphenoxy)acetate 12 92% 88% Excellent (Sterically shielded ester)

Workflow Visualization

G A Isopropyl (4-formylphenoxy)acetate (Sterically Shielded Ester) C Reductive Amination (R-NH2, NaBH(OAc)3) A->C Chemoselective D Knoevenagel Condensation (Active Methylene, Base) A->D Base Stable B Ethyl (4-formylphenoxy)acetate (Exposed Ester) B->C Competing Amidation B->D Base Labile E High Yield (>90%) Intact Ester Preserved C->E F Moderate Yield (~65%) Amidation / Hydrolysis Byproducts C->F D->E D->F

Figure 1: Chemoselective workflow comparing Isopropyl vs. Ethyl (4-formylphenoxy)acetate.

Experimental Protocols: Self-Validating Systems

To ensure high reproducibility, the following protocols incorporate built-in validation steps. By monitoring the intact ester mass, researchers can confirm that chemoselectivity has been maintained throughout the reaction.

Protocol 1: Chemoselective Reductive Amination

Objective: Synthesize a secondary amine while preserving the isopropyl ester.

  • Imine Formation: Dissolve Isopropyl (4-formylphenoxy)acetate (1.0 eq) and the target primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

    • Causality: DCE is preferred over methanol to prevent any possibility of solvent-driven transesterification.

  • Equilibration: Stir the mixture at room temperature for 30 minutes.

    • Causality: Delaying the addition of the reducing agent allows the thermodynamic equilibrium of the imine intermediate to fully establish, preventing the premature reduction of the starting aldehyde to an alcohol.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise. Stir for 12 hours.

  • Self-Validation Step: Withdraw a 10 µL aliquot and quench in 1 mL of pH 4 acetate buffer prior to LC-MS analysis.

    • Causality: Quenching in a mildly acidic buffer prevents artifactual base-catalyzed hydrolysis inside the MS source, ensuring the detected mass accurately reflects the intact isopropyl ester in the reaction flask.

  • Workup: Quench the bulk reaction with saturated aqueous NaHCO3, extract with dichloromethane, dry over MgSO4, and concentrate under reduced pressure.

Protocol 2: Base-Mediated Knoevenagel Condensation

Objective: Condense the aldehyde with an active methylene compound without saponifying the ester[3].

  • Reagent Mixing: Combine Isopropyl (4-formylphenoxy)acetate (1.0 eq) and the active methylene compound (e.g., malononitrile) (1.1 eq) in anhydrous ethanol (0.5 M).

  • Catalyst Addition: Add catalytic piperidine (0.1 eq) and glacial acetic acid (0.1 eq).

    • Causality: The combination of piperidine and acetic acid forms a buffered piperidinium acetate system. This maintains the necessary basicity to generate the enolate while keeping the global pH low enough to further protect the sterically hindered isopropyl ester from hydroxide attack.

  • Heating: Reflux the mixture at 80°C for 4 hours.

  • Self-Validation Step: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The absence of a baseline spot (which would indicate the formation of the highly polar free carboxylic acid) validates that the isopropyl ester has successfully resisted saponification.

  • Isolation: Cool to 0°C to precipitate the product. Filter and wash with cold ethanol.

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling Isopropyl (4-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Understanding the Hazard Profile

Isopropyl (4-formylphenoxy)acetate is a molecule that combines the characteristics of an aromatic aldehyde and an ester. This dual nature informs our risk assessment and subsequent safety protocols.

  • Aromatic Aldehydes : This class of compounds can be irritants to the skin, eyes, and respiratory tract.[1] Some aromatic aldehydes are known for their distinct scents but can also pose stability challenges, being susceptible to oxidation and degradation, especially when exposed to heat and light.[2] Proper storage in airtight containers, away from heat and light, is crucial.[2]

  • Esters : Isopropyl acetate, a related ester, is classified as a highly flammable liquid and vapor that can cause serious eye irritation and may lead to drowsiness or dizziness.[3][4][5] Repeated exposure can cause skin dryness or cracking.[5] Vapors are heavier than air and can form explosive mixtures.[1][3]

Given these characteristics, a comprehensive PPE strategy is not merely a recommendation but a necessity to ensure personal and collective safety in the laboratory.

Core Personal Protective Equipment (PPE) Requirements

The minimum PPE for handling Isopropyl (4-formylphenoxy)acetate includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[6] This should be supplemented with specific gloves and other equipment based on the nature of the work.[6]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashes, such as during bulk transfers or reactions under pressure.[6][7]Protects against splashes of the chemical which, like related esters, can cause serious eye irritation.[3][4][5]
Hand Protection Butyl or neoprene gloves are recommended. Disposable nitrile gloves may be suitable for incidental contact but should be removed and replaced immediately after any exposure.[6][7]Butyl gloves offer high resistance to esters and ketones.[7] Neoprene provides good resistance to acids, caustics, and oils.[7] This ensures protection against potential skin irritation and defatting effects.[1]
Body Protection A flame-retardant lab coat is essential. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.[8][9]Provides a barrier against spills and splashes, with flame-retardant properties addressing the flammability risk associated with the ester component.
Respiratory Protection All work should be conducted in a certified chemical fume hood to minimize inhalation of vapors.The ester component suggests a risk of vapors that may cause drowsiness, dizziness, or respiratory irritation.[1][4][10]

Experimental Workflow and Handling Protocols

A systematic approach to handling Isopropyl (4-formylphenoxy)acetate is critical to mitigate risks. The following workflow outlines the key steps and associated safety measures.

experimental_workflow cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather and Inspect Materials prep_hood->prep_materials handle_dispense Dispense in Fume Hood prep_materials->handle_dispense Proceed to Handling handle_reaction Perform Reaction handle_dispense->handle_reaction handle_storage Store Properly handle_reaction->handle_storage cleanup_decontaminate Decontaminate Glassware handle_storage->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe

Caption: A logical workflow for the safe handling of Isopropyl (4-formylphenoxy)acetate.

Step-by-Step Handling Procedure
  • Preparation :

    • Don PPE : Before entering the lab, ensure all required PPE is worn correctly.[7]

    • Fume Hood : Confirm that the chemical fume hood is operational and the sash is at the appropriate height.

    • Materials : Assemble all necessary equipment and chemicals. Ensure containers are clearly labeled and not compromised.[2]

  • Handling and Use :

    • Dispensing : Conduct all dispensing of Isopropyl (4-formylphenoxy)acetate inside the fume hood to control vapor exposure.[3][10] Use non-sparking tools to prevent ignition.[1][10]

    • Heating : If heating is required, use a controlled heating mantle or water bath. Avoid open flames.[1][4]

    • Storage : Keep the container tightly closed when not in use and store it in a cool, dry, well-ventilated area away from heat and ignition sources.[2][5][10] Aldehydes can be sensitive to air and light, leading to degradation.[2][11]

  • Cleanup and Disposal :

    • Decontamination : Thoroughly rinse any glassware that has come into contact with the chemical. The first rinse should be collected as hazardous waste.[12]

    • Waste Segregation : Dispose of contaminated materials, including gloves and paper towels, in a designated hazardous waste container.[12][13] Do not dispose of esters down the sink.[13]

    • PPE Removal : Remove PPE in the correct order to avoid cross-contamination, and dispose of single-use items appropriately.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[10][14]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][5][10]
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][10]
Small Spill For small spills (<50ml), absorb the chemical with an inert material like vermiculite or sand.[13] Place the absorbed material in a sealed container for disposal.
Large Spill Evacuate the area and alert laboratory personnel and safety officers. Prevent the spill from entering drains.[15]

Disposal Plan

Proper disposal is a critical component of the chemical handling lifecycle. All waste containing Isopropyl (4-formylphenoxy)acetate must be treated as hazardous.

disposal_plan cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_final_disposal Final Disposal liquid_waste Liquid Waste (e.g., reaction residues) waste_container Designated, Labeled Hazardous Waste Container liquid_waste->waste_container solid_waste Solid Waste (e.g., contaminated gloves, paper towels) solid_waste->waste_container licensed_contractor Licensed Waste Disposal Contractor waste_container->licensed_contractor

Caption: A clear plan for the disposal of waste containing Isopropyl (4-formylphenoxy)acetate.

  • Waste Collection : Collect all liquid and solid waste in compatible, sealed, and clearly labeled containers.[12][13]

  • Storage : Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.

  • Disposal : Arrange for the disposal of hazardous waste through a licensed contractor, following all institutional and regulatory guidelines.[12][13]

By adhering to these stringent safety protocols, researchers can confidently work with Isopropyl (4-formylphenoxy)acetate, ensuring both the integrity of their research and the safety of their laboratory environment.

References

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Isopropyl acetate. Retrieved from [Link]

  • Loba Chemie. (2018, December 26). ISO PROPYL ACETATE EXTRA PURE MSDS CAS-No.. Retrieved from [Link]

  • #1 Science Forum For Lab Technicians. (2008, May 28). Ester Disposal. Retrieved from [Link]

  • Dartmouth Policy Portal. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • UAH. (n.d.). UAH Laboratory Personal Protective Equipment. Retrieved from [Link]

  • P2 InfoHouse. (n.d.). On-Site Reuse and Recycle of Petroleum Waste Solvents. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Isopropyl Acetate - SAFETY DATA SHEET. (2023, October 16).
  • PMC. (2025, August 12). A general esterolysis strategy for upcycling waste polyesters into high-value esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage | Request PDF. Retrieved from [Link]

  • ACS Publications. (n.d.). Removal of Phthalic Acid Esters from Aqueous Solution by Inclusion and Adsorption on β-Cyclodextrin | Environmental Science & Technology. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Formacare. (n.d.). ANALYTICAL METHOD DETERMINATION OF VOLATILE ALDEHYDES IN AMBIENT AIR Air sampling and analysis. Retrieved from [Link]

  • Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.